Epicocconone
Description
Structure
3D Structure
Properties
CAS No. |
371163-96-1 |
|---|---|
Molecular Formula |
C23H22O7 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(6S,9aS)-6-(hydroxymethyl)-3-[(1Z,4E,6E,8E)-1-hydroxy-3-oxodeca-1,4,6,8-tetraenyl]-9a-methyl-5,6-dihydrofuro[3,2-g]isochromene-2,9-dione |
InChI |
InChI=1S/C23H22O7/c1-3-4-5-6-7-8-15(25)11-19(26)20-18-10-14-9-16(12-24)29-13-17(14)21(27)23(18,2)30-22(20)28/h3-8,10-11,13,16,24,26H,9,12H2,1-2H3/b4-3+,6-5+,8-7+,19-11-/t16-,23-/m0/s1 |
InChI Key |
JKMBMIMLVFMXRW-LYYFRFARSA-N |
SMILES |
CC=CC=CC=CC(=O)C=C(C1=C2C=C3CC(OC=C3C(=O)C2(OC1=O)C)CO)O |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=O)/C=C(/C1=C2C=C3C[C@H](OC=C3C(=O)[C@]2(OC1=O)C)CO)\O |
Canonical SMILES |
CC=CC=CC=CC(=O)C=C(C1=C2C=C3CC(OC=C3C(=O)C2(OC1=O)C)CO)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Epicocconone; Deep purple; Lightning fast; |
Origin of Product |
United States |
Foundational & Exploratory
Epicocconone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epicocconone is a remarkable naturally occurring fluorophore derived from the fungus Epicoccum nigrum.[1][2] This small, cell-permeable molecule exhibits unique "turn-on" fluorescent properties, transitioning from a state of weak green fluorescence in aqueous environments to a strong orange-red fluorescence upon covalent, yet reversible, binding to primary amines in proteins.[2] This characteristic, coupled with its large Stokes shift, makes it an invaluable tool in a multitude of life science applications, including sensitive protein quantification, robust loading controls for Western blotting, and dynamic live-cell imaging.[2][3] This guide provides an in-depth exploration of this compound's origins, its photophysical and chemical properties, detailed experimental protocols for its application, and an overview of its biosynthetic pathway.
Introduction and Origin
This compound is a polyketide-based secondary metabolite synthesized by the filamentous fungus Epicoccum nigrum, a widespread saprophyte.[1] First identified as a novel fluorescent compound with biotechnological potential, its unique chemical structure and fluorogenic mechanism set it apart from many synthetic dyes.[1] Unlike conventional fluorescent probes that are always "on," this compound's fluorescence is activated by its interaction with its target molecules, leading to a high signal-to-noise ratio. It is cell membrane permeable, allowing for the staining of intracellular proteins in both live and fixed cells without the need for permeabilization agents.[3]
Physicochemical and Fluorescent Properties
The fluorescence of this compound is contingent on its chemical environment. In its unbound state in aqueous solutions, it exhibits weak green fluorescence. However, upon reacting with primary amines, such as the lysine residues in proteins, it forms a highly fluorescent enamine adduct, resulting in a significant shift to a strong orange-red emission.[3]
Data Presentation: Photophysical Properties of this compound
| Property | Unbound this compound (in water) | Protein-Bound this compound |
| Excitation Maximum (λex) | ~390 nm | 395 nm and 520 nm |
| Emission Maximum (λem) | ~520 nm (green) | ~610 nm (orange-red) |
| Stokes Shift | Large | Long |
| Quantum Yield | Low | High (increases in lipophilic environments) |
| Molar Mass | 410.422 g·mol−1 | N/A |
| Chemical Formula | C23H22O7 | N/A |
Mechanism of Action: Reversible Covalent Staining
The interaction between this compound and proteins is a key aspect of its functionality. It reacts with primary amines, predominantly the ε-amino group of lysine residues, through a reversible covalent mechanism to form an enamine. This reaction is responsible for the "turn-on" fluorescence. The reversibility of this bond is advantageous for downstream applications such as mass spectrometry, as the dye can be removed under basic conditions.
Signaling Pathway: this compound-Protein Interaction
Caption: Reversible covalent binding of this compound to proteins.
Experimental Protocols
Total Protein Staining for 1D and 2D Electrophoresis Gels
This protocol is adapted from commercially available this compound-based protein stains.
Materials:
-
This compound-based staining solution (e.g., 100x concentrate)
-
Fixation solution (e.g., 40% ethanol, 10% acetic acid)
-
Washing solution (e.g., high-purity water)
-
Storage solution (e.g., 1% citric acid)
Methodology:
-
Fixation: After electrophoresis, fix the protein gel in an appropriate volume of fixation solution for at least 30 minutes with gentle agitation. This step is crucial for precipitating the proteins within the gel matrix.
-
Washing: Discard the fixation solution and wash the gel with high-purity water for 10-15 minutes to remove residual fixative.
-
Staining: Prepare the staining solution by diluting the concentrated this compound stock (e.g., 1:100) in high-purity water. Immerse the gel in the staining solution and incubate with gentle agitation for 60-90 minutes.
-
Destaining/Washing: No destaining is typically required. Briefly rinse the gel with water to remove excess surface stain.
-
Imaging: Visualize the gel using a fluorescence imaging system with excitation sources compatible with this compound's absorbance spectrum (e.g., UV, 488 nm, or 532 nm laser) and an emission filter appropriate for its orange-red fluorescence.
-
Storage: For long-term storage, immerse the gel in a storage solution, which helps to preserve the fluorescent signal.
Experimental Workflow: Protein Gel Staining
Caption: Workflow for staining protein gels with this compound.
Live-Cell Imaging
This protocol provides a general guideline for staining live cells with this compound. Optimization may be required depending on the cell type and experimental conditions.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium or appropriate imaging buffer (e.g., HBSS)
-
Live-cell imaging system (confocal or widefield fluorescence microscope)
Methodology:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or slide.
-
Staining Solution Preparation: Dilute the this compound stock solution in cell culture medium or imaging buffer to the final working concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Staining: Remove the existing cell culture medium and add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 15-30 minutes. As this compound is cell-permeable and the unbound dye has low fluorescence, a wash-out step is generally not necessary.[3]
-
Imaging: Mount the cells on the microscope stage and image using appropriate filter sets. This compound can be excited by common laser lines such as 405 nm, 488 nm, and 532 nm.[3] Collect the emission in the orange-red channel.
Biosynthesis of this compound
This compound is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The biosynthesis of this compound in E. nigrum involves a nonreducing-type fungal PKS that likely possesses a reductive release domain (NR-fPKS-R). A specific biosynthetic gene cluster (BGC) responsible for this compound production has been identified. Within this cluster, an acyltransferase gene, ecnD, has been shown to be essential for its synthesis.
The proposed biosynthetic pathway begins with a starter unit (likely acetyl-CoA) and the sequential addition of extender units (malonyl-CoA) by the PKS. The resulting polyketide chain undergoes a series of modifications, including cyclization and tailoring reactions, catalyzed by other enzymes within the BGC, to yield the final this compound structure.
Logical Relationship: Proposed this compound Biosynthesis
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This compound stands out as a versatile and powerful tool for researchers in various fields. Its natural origin, unique turn-on fluorescence mechanism, and cell permeability offer distinct advantages over traditional fluorescent dyes. The detailed protocols and understanding of its properties provided in this guide aim to facilitate its effective application in proteomics, cell biology, and beyond, paving the way for new discoveries and advancements in drug development and scientific research.
References
The Discovery of Epicocconone: A Technical Guide to its Isolation and Characterization from Epicoccum nigrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicocconone is a remarkable natural product derived from the fungus Epicoccum nigrum. This small, cell-permeable molecule has garnered significant attention within the scientific community due to its unique fluorescent properties.[1] It is characterized as a long Stokes' shift fluorogenic compound, meaning it emits light at a significantly longer wavelength than it absorbs, a highly desirable characteristic for fluorescence-based applications.[2] In its native state in aqueous solution, this compound exhibits weak green fluorescence (emission at ~520 nm). However, upon covalent and reversible reaction with primary amines, such as those found in proteins, it undergoes a dramatic transformation to yield a product with a strong orange-red emission (~610 nm).[2] This "turn-on" fluorescent response, combined with its cell permeability, has established this compound as a valuable tool for a wide range of biological and biotechnological applications, including sensitive total protein staining in electrophoresis, quantitative protein determination, and live-cell imaging.[1][2] This technical guide provides an in-depth overview of the discovery of this compound, focusing on the experimental methodologies for its isolation, purification, and characterization.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is crucial for its application and further development. The following tables summarize the key quantitative data reported for this novel fluorophore.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₂O₇ | [3] |
| Molar Mass | 410.422 g·mol⁻¹ | [2] |
| Appearance | Deep purple band (during chromatography) | [3] |
Table 2: Spectroscopic Properties of this compound
| Spectroscopic Parameter | Wavelength (nm) | Conditions | Reference(s) |
| Fluorescence Emission (unbound) | ~520 | In water | [2] |
| Fluorescence Emission (protein-bound) | ~610 | Bound to primary amines (e.g., proteins) | [2] |
| Excitation Maxima (protein-bound) | ~400 and ~500 | [3] |
Table 3: Nuclear Magnetic Resonance (NMR) Data for this compound
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR | Signals corresponding to olefinic protons and protons on the polyketide backbone. |
| ¹³C NMR | Signals corresponding to carbonyls, olefinic carbons, and aliphatic carbons of the polyketide structure. |
Experimental Protocols
The following sections detail the methodologies for the cultivation of Epicoccum nigrum and the subsequent isolation and purification of this compound. These protocols are based on the procedures outlined in the seminal research and subsequent related studies.
Fungal Cultivation and Fermentation
The production of this compound begins with the cultivation of Epicoccum nigrum under conditions that promote the biosynthesis of secondary metabolites.
Materials:
-
Epicoccum nigrum culture
-
Agar plates (e.g., Potato Dextrose Agar - PDA)
-
Liquid fermentation medium (e.g., Potato Dextrose Broth - PDB)
-
Sterile flasks
-
Incubator
Procedure:
-
Inoculation: Aseptically transfer a small piece of mycelium or a spore suspension of Epicoccum nigrum to the center of an agar plate.
-
Incubation: Incubate the plates at a controlled temperature, typically around 25°C, in the dark. The fungus will grow and may produce visible pigments.
-
Liquid Culture: For larger-scale production, inoculate a sterile liquid fermentation medium with a plug of agar containing the fungal mycelium.
-
Fermentation: Incubate the liquid culture with shaking to ensure adequate aeration. The fermentation is typically carried out for several days to weeks, during which this compound and other secondary metabolites are secreted into the medium and stored in the mycelium.
Extraction of Crude this compound
Following fermentation, the fungal biomass and culture broth are processed to extract the crude mixture of secondary metabolites containing this compound.
Materials:
-
Fungal culture (mycelium and broth)
-
Organic solvent (e.g., methanol or ethyl acetate)
-
Filtration apparatus (e.g., cheesecloth, filter paper, vacuum filtration system)
-
Rotary evaporator
Procedure:
-
Separation: Separate the fungal mycelium from the culture broth by filtration.
-
Extraction: The mycelium and the filtrate can be extracted separately or together. Macerate the mycelium in an organic solvent such as methanol. The culture broth can be extracted with a water-immiscible organic solvent like ethyl acetate.
-
Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step chromatographic process is employed to isolate and purify this compound.
3.1. Initial Chromatography on Cellulose
Materials:
-
Crude extract
-
Cellulose powder for column chromatography
-
Chromatography column
-
Solvent system (a gradient of solvents with increasing polarity is typically used)
Procedure:
-
Column Packing: Prepare a chromatography column with a slurry of cellulose powder in a non-polar solvent.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Collect fractions and monitor for the presence of the deep purple band characteristic of this compound.
-
Fraction Pooling: Combine the fractions containing the purple pigment.
3.2. Size-Exclusion Chromatography
Materials:
-
Partially purified this compound fraction
-
Sephadex LH-20 resin
-
Chromatography column
-
Appropriate solvent for swelling and elution (e.g., methanol)
Procedure:
-
Column Preparation: Swell the Sephadex LH-20 resin in the chosen solvent and pack it into a chromatography column.
-
Sample Application: Concentrate the pooled fractions from the cellulose chromatography and apply the sample to the top of the Sephadex LH-20 column.
-
Elution: Elute the column with the same solvent. Molecules are separated based on their size. Collect the fractions containing the purple-colored this compound.
3.3. High-Performance Liquid Chromatography (HPLC)
The final purification step is typically performed using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Materials:
-
This compound fraction from size-exclusion chromatography
-
HPLC system with a preparative column (e.g., C18 reverse-phase)
-
Mobile phase solvents (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
Procedure:
-
Method Development: Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, gradient, flow rate).
-
Preparative HPLC: Scale up the analytical method to a preparative scale. Inject the this compound sample and collect the peak corresponding to the pure compound.
-
Solvent Removal: Remove the HPLC solvents from the collected fraction, typically by lyophilization or evaporation, to yield pure this compound.
Visualizations
Experimental Workflow for this compound Discovery
The following diagram illustrates the logical workflow for the isolation and purification of this compound from Epicoccum nigrum.
Caption: Workflow for the isolation and purification of this compound.
Reaction Mechanism of this compound with Primary Amines
The utility of this compound as a fluorescent stain is based on its reaction with primary amines. The diagram below depicts this key chemical transformation.
Caption: Reaction of this compound with a primary amine.
Conclusion
The discovery of this compound from Epicoccum nigrum has provided the scientific community with a powerful and versatile fluorescent probe. Its unique properties, including a long Stokes' shift and cell permeability, have enabled significant advancements in protein analysis and cellular imaging. This technical guide has outlined the core methodologies involved in the isolation and characterization of this important natural product. The detailed protocols and compiled data serve as a valuable resource for researchers seeking to utilize this compound in their own studies and for those inspired to explore the vast chemical diversity of the fungal kingdom for the discovery of new bioactive compounds.
References
Chemical structure and properties of Epicocconone.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epicocconone is a novel, natural fluorophore derived from the fungus Epicoccum nigrum. This small, cell-permeable molecule exhibits a remarkable long Stokes shift and "turn-on" fluorescence upon reacting with primary amines, making it a powerful tool in proteomics and cell biology. Initially weakly fluorescent in aqueous solutions, it forms a covalent yet reversible adduct with proteins, resulting in a significant increase in quantum yield and a spectral shift to strong orange-red fluorescence. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with experimental methodologies and pathway diagrams to facilitate its use in research and development.
Chemical Structure and Identification
This compound is a polyketide-based natural product belonging to the azaphilone class of fungal metabolites.[1][2] Its structure is characterized by a tricyclic core and a conjugated polyene side chain.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value |
| IUPAC Name | (6S,9aS)-6-(hydroxymethyl)-3-[(1Z,4E,6E,8E)-1-hydroxy-3-oxodeca-1,4,6,8-tetraenyl]-9a-methyl-5,6-dihydrofuro[3,2-g]isochromene-2,9-dione |
| Molecular Formula | C₂₃H₂₂O₇ |
| Molecular Weight | 410.42 g/mol |
| CAS Number | 371163-96-1 |
| Synonyms | Deep Purple, Lightning Fast, LavaPurple |
| Appearance | Data not available |
| Solubility | Water-soluble |
| InChI Key | JKMBMIMLVFMXRW-LYYFRFARSA-N |
| SMILES | C/C=C/C=C/C=C/C(=O)/C=C(/C1=C2C=C3C--INVALID-LINK--CO)\O |
Physicochemical and Spectroscopic Properties
The utility of this compound as a fluorophore is defined by its unique photophysical characteristics. It is a "latent" fluorophore, exhibiting minimal fluorescence in its native state and becoming highly fluorescent upon binding to its target.[3] This property significantly reduces background signal in imaging and quantification applications. The reaction with primary amines, such as the ε-amino group of lysine residues in proteins, forms a highly fluorescent enamine adduct.[4][5][6] This reaction is reversible, which is advantageous for downstream applications like mass spectrometry.[5]
Table 2: Photophysical Properties of this compound
| Property | Unbound (in water) | Protein-Bound Adduct |
| Excitation Maxima (λex) | ~390 nm | ~395 nm, ~520 nm, ~530-546 nm |
| Emission Maximum (λem) | ~520 nm (weak green) | ~610 nm (strong orange-red) |
| Stokes Shift | ~130 nm | >100 nm (from ~520 nm excitation) |
| Quantum Yield (Φ) | Very low | ~0.06 (with HSA), enhanced in hydrophobic environments[7][8] |
| Molar Absorptivity (ε) | High | ~11,200 M⁻¹cm⁻¹ (at 520 nm) |
Note: Exact spectral values can vary slightly depending on the solvent and the specific protein conjugate.
Mechanism of Action: Reversible Covalent Labeling
The core mechanism of this compound's fluorescence is its reaction with primary amines. This "turn-on" mechanism is highly specific and provides a high signal-to-noise ratio, as the unbound dye does not contribute to the orange-red signal.[9] The reaction is pH-dependent, with the staining process typically performed under alkaline conditions and the resulting adduct being most stable at an acidic pH.[4]
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. This compound, a novel fluorescent compound from the fungus epicoccumnigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. Mechanism of reversible fluorescent staining of protein with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a new cell-permeable long Stokes' shift fluorescent stain for live cell imaging and multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Epicocconone on Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epicocconone, a natural fluorescent compound isolated from the fungus Epicoccum nigrum, has emerged as a powerful tool in proteomics and cell biology. Its utility stems from a unique mechanism of action involving a reversible covalent interaction with proteins, leading to a significant enhancement of its fluorescent properties. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action on proteins, detailing the chemical reaction, its kinetics, and the resulting photophysical changes. This document summarizes key quantitative data, provides detailed experimental protocols for its application, and includes visualizations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
This compound is a small, neutral, and cell-permeable molecule that exhibits weak green fluorescence in aqueous solutions. However, upon interaction with proteins, it undergoes a dramatic shift in its fluorescence properties, becoming intensely orange-red.[1] This "turn-on" fluorescent characteristic, combined with its large Stokes shift, makes it an ideal probe for a variety of applications, including total protein staining in gels and on blots, quantitative protein assays, and live-cell imaging.[2][3] The reversible nature of its binding also ensures compatibility with downstream analytical techniques such as mass spectrometry and Edman degradation.[4][5] Understanding the precise mechanism of this interaction is crucial for its effective application and for the development of new and improved fluorescent probes.
The Core Mechanism: Reversible Covalent Adduct Formation
The primary mechanism of action of this compound on proteins is a reversible covalent reaction with primary amine groups.[2][4] This reaction specifically targets the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[1][6]
The chemical transformation involves the nucleophilic attack of the primary amine on the this compound molecule, leading to the opening of its dihydropyran ring and the formation of a highly fluorescent enamine adduct.[2] This reaction is illustrated in the signaling pathway diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. This compound, a sensitive and specific fluorescent dye for in situ quantification of extracellular proteins within bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bio-rad.com [bio-rad.com]
Reversible Covalent Binding of Epicocconone to Primary Amines: A Technical Guide for Researchers
Executive Summary: Epicocconone is a natural fluorophore derived from the fungus Epicoccum nigrum that exhibits remarkable properties upon interaction with primary amines.[1][2] It engages in a reversible covalent reaction to form a highly fluorescent adduct, a characteristic that has propelled its use in proteomics, cell imaging, and other biological applications.[1][3] This document provides an in-depth technical overview of the binding mechanism, quantitative characteristics, experimental protocols for analysis, and key applications relevant to scientific research and drug development.
Introduction
This compound is a small, water-soluble azaphilone natural product.[4] In its unbound state in aqueous solutions, it exhibits weak green fluorescence.[1][4] However, upon reaction with primary amines, such as the ε-amino group of lysine residues in proteins, its photophysical properties undergo a dramatic shift.[4][5] The resulting adduct is intensely fluorescent in the orange-red spectrum, with a large Stokes' shift of over 100 nm.[6] This unique "turn-on" fluorescence, combined with the reversibility of the bond, makes this compound a powerful tool for the specific and quantifiable detection of proteins and other amine-containing biomolecules.[6][7][8]
The Reversible Covalent Reaction
The interaction between this compound and primary amines is a specific and well-characterized chemical reaction. This reaction is central to its function as a biological stain and probe.
Mechanism of Adduct Formation
This compound reacts almost instantaneously with primary amines (R-NH₂) and ammonia to form a fluorescent adduct.[6] The reaction proceeds through the formation of a β-enaminone, which is a vinylogous γ-pyridone derivative.[3][4] Unlike many reactions involving dihydropyrans that yield E-isomers, the reaction with this compound selectively produces the Z-enamine.[6] This specific configuration is stabilized by a strong intramolecular hydrogen bond, which has been confirmed through 2D NMR spectroscopy.[6]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a sensitive and specific fluorescent dye for in situ quantification of extracellular proteins within bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. Mechanism of reversible fluorescent staining of protein with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Epicocconone: A Technical Deep-Dive into its Unique Fluorescence Spectrum and Large Stokes' Shift
For Researchers, Scientists, and Drug Development Professionals
Epicocconone, a natural fluorophore derived from the fungus Epicoccum nigrum, has garnered significant attention within the scientific community for its distinctive photophysical properties. This technical guide provides an in-depth exploration of its fluorescence spectrum and notable Stokes' shift, offering valuable insights for its application in proteomics, cell imaging, and drug development.
Core Photophysical Characteristics
This compound exhibits a remarkable environmental sensitivity in its fluorescence. In aqueous solutions, it is weakly fluorescent, emitting a green light. However, upon covalent and reversible binding to primary amines, such as those found on proteins, its fluorescence undergoes a dramatic enhancement and a significant red shift, resulting in a bright orange-red emission.[1] This "turn-on" characteristic, coupled with a large Stokes' shift, makes it an exceptional tool for biological applications, as it minimizes background fluorescence from the unbound dye.[2]
Quantitative Photophysical Data
The following tables summarize the key quantitative data related to the fluorescence of this compound in its unbound and protein-bound states.
| Parameter | Unbound this compound (in water) | This compound-Protein Adduct | Source |
| Excitation Maxima (λex) | ~395 nm, ~520 nm | ~390 nm, ~520 nm | [3] |
| Emission Maximum (λem) | ~520 nm (weak green) | ~610 nm (strong orange-red) | [1][3][4] |
| Stokes' Shift | Variable, dependent on excitation | >100 nm | [3] |
| Quantum Yield (ΦF) | Low | Significantly Increased (e.g., 0.06 with HSA) | [4] |
| Environment/Condition | Excitation Maximum (λex) | Emission Maximum (λem) | Stokes' Shift (nm) | Notes | Source |
| Water | 390 nm | 520 nm | 130 nm | Weak green fluorescence. | [3] |
| Bovine Serum Albumin (BSA) | 520 nm | 610 nm | 90 nm | Strong orange-red fluorescence. | [3] |
| Human Serum Albumin (HSA) | 530 nm | 610 nm | 80 nm | Strong fluorescence enhancement. | [4] |
| In HCT116 cells | 488 nm | 590 nm | 102 nm | Orange fluorescence against a low background. | [5] |
Mechanism of Fluorescence and Large Stokes' Shift
The dramatic change in this compound's fluorescence upon binding to proteins is attributed to a reversible covalent reaction. The this compound molecule reacts with primary amine groups (such as the ε-amino group of lysine residues) on proteins to form a highly fluorescent enamine adduct.[3] This reaction is responsible for the significant increase in quantum yield and the substantial red-shift in the emission spectrum, resulting in a large Stokes' shift.
Experimental Protocols
Measurement of Fluorescence Spectra
A standard procedure for measuring the fluorescence spectra of this compound involves the use of a spectrofluorometer.
Materials:
-
This compound stock solution
-
Buffer solution (e.g., PBS, pH 7.4)
-
Protein solution (e.g., Bovine Serum Albumin - BSA)
-
Quartz cuvettes
-
Spectrofluorometer
Protocol:
-
Sample Preparation:
-
For unbound this compound, dilute the stock solution in the buffer to the desired concentration.
-
For the protein-bound form, incubate this compound with the protein solution at a specific molar ratio for a sufficient period to allow for the reaction to occur.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Measurement of Emission Spectrum:
-
Place the sample in the cuvette holder.
-
Set a fixed excitation wavelength (e.g., 390 nm or 520 nm).
-
Scan a range of emission wavelengths (e.g., 450 nm to 700 nm) to obtain the emission spectrum.
-
-
Measurement of Excitation Spectrum:
-
Set a fixed emission wavelength corresponding to the peak of the emission spectrum (e.g., 610 nm for the protein-adduct).
-
Scan a range of excitation wavelengths (e.g., 350 nm to 600 nm) to obtain the excitation spectrum.
-
-
Data Analysis:
-
The wavelengths of maximum intensity in the emission and excitation spectra are recorded as λem and λex, respectively.
-
The Stokes' shift is calculated as the difference between the emission maximum and the corresponding excitation maximum (Stokes' Shift = λem - λex).
-
Determination of Fluorescence Quantum Yield
The relative quantum yield of this compound can be determined using a well-characterized fluorescent standard.
Materials:
-
This compound sample (unbound or protein-bound)
-
Fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Protocol:
-
Absorbance Measurement:
-
Prepare a series of dilutions of both the this compound sample and the fluorescent standard.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution at the same excitation wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard.
-
The quantum yield (Φ) of the this compound sample can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where:
-
Φ is the quantum yield
-
m is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing the fluorescence properties of this compound.
Conclusion
This compound's unique fluorescence properties, characterized by a dramatic increase in quantum yield and a large Stokes' shift upon binding to proteins, make it a powerful tool in various scientific disciplines. Understanding the underlying mechanism and the experimental protocols for its characterization is crucial for leveraging its full potential in applications ranging from quantitative proteomics to high-resolution cellular imaging. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this versatile fluorophore.
References
A Technical Guide to Natural vs. Synthetic Epicocconone for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epicocconone, a novel fluorophore derived from the fungus Epicoccum nigrum, has garnered significant attention in the scientific community for its unique spectroscopic properties and versatile applications, particularly in proteomics.[1] This technical guide provides an in-depth comparison of natural and synthetic this compound, offering a comprehensive overview for researchers selecting a fluorescent tool for their experimental needs. The guide details the production, photophysical properties, and experimental applications of both forms, with a focus on quantitative data and detailed methodologies. While synthetic analogues offer enhanced photostability and quantum yields, the choice between natural and synthetic this compound will depend on the specific requirements of the experimental design, including sensitivity, cost-effectiveness, and the need for structural modifications.[2]
Introduction
This compound is a small, cell-permeable molecule characterized by a large Stokes shift, shifting its fluorescence emission from green (~520 nm) in aqueous solutions to a bright orange-red (~610 nm) upon covalent, yet reversible, binding to primary amines in proteins.[1] This "turn-on" fluorescence mechanism makes it an excellent tool for protein quantification and visualization in various applications, including 1D and 2D gel electrophoresis, Western blotting, and live-cell imaging.[3][4] The availability of both naturally derived and synthetically produced this compound presents researchers with a choice. This guide aims to provide the necessary technical information to make an informed decision.
Production and Purity
The origin of this compound, whether from a natural or synthetic source, dictates its production process, potential impurities, and scalability.
Natural this compound
Natural this compound is a secondary metabolite produced by the fungus Epicoccum nigrum.[5] Its production involves the fermentation of the fungal culture, followed by extraction and purification of the target compound.
Typical Production Workflow:
-
Fermentation: Epicoccum nigrum is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites.[6]
-
Extraction: The fungal biomass and/or the culture medium are extracted with an organic solvent, typically ethyl acetate or methanol.[6][7]
-
Purification: The crude extract undergoes several chromatographic steps, such as vacuum liquid chromatography (VLC) and high-performance liquid chromatography (HPLC), to isolate this compound from other fungal metabolites.[7]
Advantages:
-
Established, natural source.
Disadvantages:
-
Batch-to-batch variability in yield and purity.
-
Potential for co-extraction of other fungal metabolites, requiring rigorous purification.
-
Production can be time-consuming and difficult to scale up.
Synthetic this compound
The limitations of natural production have driven the development of total synthesis routes for this compound and its analogues.[2] Synthetic approaches offer greater control over the molecular structure, allowing for modifications to enhance its photophysical properties.[2]
General Synthetic Strategy:
The total synthesis of this compound analogues often involves a multi-step process. A common strategy relies on a 2-iodoxybenzoic acid-mediated dearomatization and the replacement of the triene tail of the natural product with a functionalized aromatic ring.[2] This allows for the creation of a library of analogues with tailored properties.
Advantages:
-
High purity and batch-to-batch consistency.
-
Scalable production.
-
Amenable to structural modifications for improved performance (e.g., increased quantum yield and photostability).[2]
Disadvantages:
-
Complex, multi-step synthesis can be costly.
-
May require specialized organic chemistry expertise.
Comparative Analysis of Properties
The choice between natural and synthetic this compound often comes down to their performance in specific applications. Synthetic analogues have been engineered to overcome some of the limitations of the natural product, such as lower photostability and quantum yield.[2][8]
Quantitative Data Summary
The following table summarizes the key photophysical properties of natural this compound (NE) and a representative synthetic analogue (SE).
| Property | Natural this compound (NE) | Synthetic this compound Analogue (SE) | Reference |
| Excitation Maxima (in cell culture medium) | ~480 nm, ~530 nm | ~480 nm, ~530 nm | [9] |
| Emission Maximum (in cell culture medium) | ~610 nm | ~610 nm | [9] |
| Excitation Maximum (in living cells) | Broad | ~545 nm (sharper peak) | [9] |
| Emission Maximum (in living cells) | Blue-shifted and broad | ~605 nm (sharper peak) | [9] |
| Relative Fluorescence Intensity | Baseline | 2-3 times more fluorescent | [9] |
| Quantum Yield (protein-bound) | 0.06 (with HSA) | Generally higher than NE | [2][10] |
| Molar Extinction Coefficient (ε) | 11,200 M⁻¹cm⁻¹ at 520 nm | Varies by analogue | [11] |
| Photostability | Lower (83% fluorescence loss after 19 min UV) | Increased compared to NE | [2][12] |
| pH Stability of Adduct | Maximally stable at pH 2.4 | Designed for decreased reversibility | [11][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protein Staining in Polyacrylamide Gels
This protocol is a general guideline for staining proteins in 1D or 2D polyacrylamide gels with this compound-based dyes.
Materials:
-
Fixation solution: 40% ethanol, 10% acetic acid in deionized water.
-
Staining solution: this compound-based stain (e.g., Deep Purple Total Protein Stain) diluted according to the manufacturer's instructions.
-
Wash solution: 7.5% acetic acid in deionized water.
-
Deionized water.
Procedure:
-
Fixation: After electrophoresis, place the gel in a clean container with a sufficient volume of fixation solution to cover the gel. Incubate for at least 1 hour with gentle agitation. For thicker gels, extend the fixation time.
-
Washing: Discard the fixation solution and wash the gel with deionized water for 10-15 minutes with gentle agitation. Repeat this step twice.
-
Staining: Discard the wash solution and add the prepared staining solution. Incubate the gel for 1-2 hours with gentle agitation, protected from light.
-
Washing: Discard the staining solution and wash the gel with the wash solution for 10-15 minutes with gentle agitation.
-
Imaging: The gel can be imaged using a standard UV or blue-light transilluminator or a laser-based gel scanner with appropriate excitation and emission filters (e.g., excitation at ~532 nm and emission at ~610 nm).
Antioxidant Capacity Assays
While not a primary application, the polyketide nature of this compound suggests potential antioxidant activity.[14] The following are standard protocols for assessing antioxidant capacity that can be adapted for this compound.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH solution: 0.1 mM in methanol.
-
This compound solution: A series of concentrations in a suitable solvent (e.g., methanol).
-
Methanol (or other suitable solvent).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the this compound solution to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a blank containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Materials:
-
Acetate buffer: 300 mM, pH 3.6.
-
TPTZ solution: 10 mM in 40 mM HCl.
-
FeCl₃ solution: 20 mM in deionized water.
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh and warm to 37°C before use.
-
This compound solution: A series of concentrations in a suitable solvent.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Add 30 µL of various concentrations of the this compound solution to different wells of a 96-well plate.
-
Add 270 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using known concentrations of FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as Fe²⁺ or Trolox equivalents.
Signaling Pathways and Experimental Workflows
While this compound is not primarily known as a modulator of specific signaling pathways, its mechanism of action involves a direct chemical reaction with proteins.
Mechanism of Protein Staining
The fluorescence of this compound is activated upon its reaction with primary amines (e.g., the ε-amino group of lysine residues and N-terminal amines) on proteins. This reaction forms a highly fluorescent enamine adduct. The reaction is reversible and pH-dependent, with the adduct being most stable in acidic conditions.[13]
Caption: Mechanism of reversible fluorescent protein staining by this compound.
Experimental Workflow: Comparative Protein Quantification
The following diagram illustrates a typical workflow for comparing protein expression levels in two samples using this compound-based staining.
Caption: A typical experimental workflow for comparative proteomics using this compound.
Conclusion: Choosing the Right this compound for Your Research
Both natural and synthetic this compound are powerful tools for fluorescent protein analysis. The choice between them depends on the specific needs of the research.
-
Natural this compound: A suitable choice for general protein staining applications where cost may be a primary consideration and slight batch-to-batch variability is acceptable.
-
Synthetic this compound: The preferred option for applications requiring high sensitivity, quantitative accuracy, and photostability, such as the detection of low-abundance proteins, live-cell imaging, and multiplexing experiments. The ability to introduce specific chemical modifications also opens up possibilities for developing novel probes with tailored functionalities.[2]
For researchers in drug development and those conducting highly sensitive proteomic studies, the superior and more consistent performance of synthetic this compound analogues often justifies the potentially higher cost. As synthetic methodologies continue to improve, the accessibility and utility of these enhanced fluorescent probes are expected to grow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Design and synthesis of this compound analogues with improved fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new cell-permeable long Stokes' shift fluorescent stain for live cell imaging and multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epicoccum nigrum - Wikipedia [en.wikipedia.org]
- 6. Cytotoxic naphtho- and benzofurans from an endophytic fungus Epicoccum nigrum Ann-B-2 associated with Annona squamosa fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Epicocconone in Proteomics: A Technical Guide for Advanced Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Epicocconone, a versatile fluorescent compound, and its applications in modern proteomics. We will explore its underlying mechanism, quantitative performance, and detailed protocols for its use in gel-based proteomics, Western blotting, and other protein analysis workflows.
Introduction to this compound
This compound is a natural, small-molecule fluorescent compound derived from the fungus Epicoccum nigrum.[1][2] Initially, it exhibits weak green fluorescence in aqueous solutions.[3][4] However, upon reacting with proteins, it undergoes a significant spectral shift to produce a strong orange-red fluorescence.[3][4][5] This unique property makes it an invaluable tool for the sensitive detection and quantification of proteins.
The core advantages of this compound lie in its high sensitivity, broad dynamic range, reversibility, and, crucially, its compatibility with downstream analytical techniques such as mass spectrometry (MS).[1][4][6] It is the active ingredient in several commercial protein stains, including Deep Purple Total Protein Stain.[5][7][8]
Mechanism of Action: Reversible Amine Reaction
This compound's functionality is based on its reversible covalent reaction with primary amine groups present on proteins, primarily the ε-amino group of lysine residues, but also arginine and histidine.[1][6][9]
-
Adduct Formation: this compound reacts almost instantaneously with primary amines to form a highly fluorescent enamine adduct.[5][7] This reaction transforms the weakly fluorescent molecule into a potent fluorophore.
-
Reversibility: The key to its compatibility with mass spectrometry is the reversible nature of this bond. The enamine adduct is stable under neutral to acidic conditions but is readily hydrolyzed and removed under the basic or strongly acidic conditions used for post-electrophoretic analyses like in-gel tryptic digestion for peptide mass fingerprinting or Edman degradation.[4][5][7][8] The point of maximum stability for the adduct is at approximately pH 2.4.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. interchim.fr [interchim.fr]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. Mechanism of reversible fluorescent staining of protein with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a sensitive and specific fluorescent dye for in situ quantification of extracellular proteins within bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Epicocconone: A Technical Guide to a Versatile Fluorescent Protein Stain
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Epicocconone, a naturally derived fluorescent stain that has become an invaluable tool in proteomics and cellular analysis. This document details the core principles of this compound's function, its diverse applications, quantitative performance data, and detailed experimental protocols.
Introduction to this compound
This compound is a small, neutral, and cell-permeable natural product isolated from the fungus Epicoccum nigrum.[1][2] It is a "turn-on" fluorophore, meaning it is only weakly fluorescent in its native state in aqueous solutions but becomes intensely fluorescent upon binding to proteins.[1] This property provides a significant advantage in protein staining applications by minimizing background fluorescence and eliminating the need for extensive washing steps to remove unbound dye.
The core of this compound's utility lies in its unique and reversible covalent interaction with primary amines, specifically the ε-amino group of lysine residues in proteins.[1][3] This reaction forms a highly fluorescent enamine adduct, shifting the emission wavelength from green (~520 nm) to a strong orange-red (~610 nm).[1] The reversibility of this bond is crucial for its compatibility with downstream analytical techniques such as mass spectrometry and Edman degradation.[4][5][6]
Mechanism of Action
This compound's fluorescence is triggered by a nucleophilic attack of a primary amine on the dihydropyran ring of the molecule. This leads to the opening of the ring and the formation of a stable, conjugated enamine. This extended conjugation is responsible for the significant Stokes shift and the bright orange-red fluorescence of the protein-dye complex.
The reversible nature of this bond is pH-dependent. The adduct is most stable at a slightly acidic pH (around 2.4), while hydrolysis is favored at higher or lower pH values.[4] This allows for the removal of the dye from the protein if required for subsequent analyses.
Quantitative Performance of this compound-Based Stains
Several commercial protein stains utilize this compound as the active fluorophore, including AzureRed, Deep Purple, and LavaPurple. These stains offer high sensitivity and a broad linear dynamic range for protein quantification in various applications.
| Stain/Assay | Application | Limit of Detection (LOD) | Linear Dynamic Range | Reference |
| AzureRed | 1D/2D Gels & Western Blots | < 1 ng | Not specified | [7] |
| Deep Purple | 1D/2D Gels | Up to 8x more sensitive than similar products | 4 orders of magnitude | [8][9] |
| LavaPurple | 1D/2D Gels & Western Blots | < 50 pg | Not specified | |
| Fluoroprofile | Protein Quantification in Solution | 40 ng/mL | 40 ng/mL to 200 µg/mL | [10] |
| EpicoccoStab | Protein/Peptide Quantification | 40 ng/mL (protein), 100 ng/mL (peptide) | 100 ng/mL to 160 µg/mL | [11] |
Table 1: Quantitative Performance of this compound-Based Stains and Assays
Experimental Protocols
Staining Proteins in 1D and 2D Polyacrylamide Gels
This protocol is a general guideline for using this compound-based stains for polyacrylamide gels. Specific incubation times and solution compositions may vary depending on the commercial product and gel thickness.
Methodology:
-
Fixation: Immediately after electrophoresis, fix the gel in a solution typically containing ethanol or methanol and acetic acid for at least 1 hour. Overnight fixation can increase sensitivity.
-
Washing: Wash the gel with deionized water several times to remove the fixation solution.
-
Staining: Incubate the gel in the this compound staining solution for 1-2 hours with gentle agitation. The pH of the staining solution is critical and should be between 9.5 and 10.5.
-
Washing: Briefly wash the gel in a wash solution (often containing a low percentage of organic solvent) to reduce background fluorescence.
-
Acidification: Place the gel in a mild acidic solution (e.g., 1% acetic acid) to stabilize the fluorescent signal.
-
Imaging: Visualize the gel using a fluorescence imager with appropriate excitation and emission filters. Common excitation sources include UV, blue (488 nm), and green (532 nm) lasers, with emission detection around 610 nm.[12]
Staining Proteins on Western Blot Membranes
This compound-based stains are excellent for total protein normalization on Western blot membranes (PVDF or nitrocellulose) prior to immunodetection.
Methodology:
-
Washing: After protein transfer, wash the membrane with deionized water.
-
Basification: Briefly incubate the membrane in a basic buffer (e.g., borate buffer) to ensure optimal pH for staining.
-
Staining: Stain the membrane with the this compound solution for 15-30 minutes.
-
Washing: Wash the membrane with a dedicated wash solution to remove excess stain.
-
Imaging: Image the membrane to capture the total protein profile.
-
Immunodetection: The stain generally does not interfere with subsequent antibody binding, allowing for standard Western blotting protocols to be followed.[13]
Protein Quantification in Solution
This compound-based assays provide a highly sensitive method for quantifying protein concentration in solution.
Methodology:
-
Prepare Standards: Create a dilution series of a known protein standard (e.g., BSA).
-
Prepare Samples: Dilute unknown protein samples to fall within the assay's linear range.
-
Mix with Reagent: Mix the standards and samples with the this compound-based quantification reagent.
-
Incubate: Allow the reaction to proceed for the recommended time (typically 30-60 minutes) at room temperature, protected from light.
-
Measure Fluorescence: Measure the fluorescence using a fluorometer or plate reader with the appropriate excitation and emission wavelengths.
-
Calculate Concentration: Generate a standard curve from the protein standards and use it to determine the concentration of the unknown samples.
Compatibility with Downstream Applications
A key advantage of this compound is its compatibility with downstream protein analysis techniques.
Mass Spectrometry
The reversible nature of the this compound-protein bond allows for efficient in-gel digestion and subsequent analysis by mass spectrometry (MS).
In-Gel Digestion Protocol:
-
Excise Bands/Spots: Carefully excise the protein bands or spots of interest from the stained gel.
-
Destaining (Optional but Recommended): While not always necessary due to the reversible binding, a destaining step can improve peptide recovery. This typically involves washes with a solution of ammonium bicarbonate and acetonitrile.
-
Reduction and Alkylation: Reduce cysteine disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA) to prevent re-oxidation.
-
Digestion: Incubate the gel pieces with a proteolytic enzyme, most commonly trypsin, overnight at 37°C.
-
Peptide Extraction: Extract the resulting peptides from the gel pieces using a series of washes with solutions containing acetonitrile and formic or trifluoroacetic acid.
-
Sample Preparation for MS: Pool the peptide extracts, dry them down in a vacuum centrifuge, and resuspend in a suitable solvent for MS analysis.
Edman Degradation
The reversible binding of this compound also permits N-terminal sequencing by Edman degradation. The dye can be removed from the protein prior to sequencing, ensuring that the N-terminus is accessible for the sequencing chemistry.
Troubleshooting
Conclusion
This compound has established itself as a powerful and versatile fluorescent protein stain with significant advantages over traditional staining methods. Its high sensitivity, broad linear dynamic range, and, most importantly, its compatibility with downstream applications like mass spectrometry make it an indispensable tool for modern proteomics research. The commercial availability of optimized this compound-based staining kits further enhances its accessibility and reproducibility, empowering researchers in their quest to unravel the complexities of the proteome.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Two-Photon Absorption and Cell Imaging of Fluorene-Functionalized this compound Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 371163-96-1 | >98% [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of reversible fluorescent staining of protein with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. P148-S A Sensitive and Simple Procedure for Staining Proteins on Either Nitrocellulose or PVDF Membranes Based on the Fluorophore this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound staining: a powerful loading control for Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
Unveiling the Potential of Epicocconone: A Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Core Advantages of Epicocconone for Advanced Research Applications
In the ever-evolving landscape of scientific research, the demand for sensitive, reliable, and versatile molecular tools is paramount. This compound, a naturally derived fluorescent compound, has emerged as a powerful asset in a multitude of experimental workflows. This technical guide provides an in-depth exploration of the key advantages of utilizing this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its applications in protein quantification, cell imaging, and beyond.
This compound, a small, neutral, and non-toxic molecule, is derived from the fungus Epicoccum nigrum.[1] Its unique fluorescent properties, characterized by a large Stokes shift, set it apart from many conventional dyes.[1][2] In its unbound state, this compound exhibits weak green fluorescence.[3][4] However, upon reversible covalent binding to primary amines, predominantly on lysine residues of proteins, it forms a highly fluorescent adduct that emits a strong orange-red fluorescence.[5][6][7] This "turn-on" fluorescent mechanism is a cornerstone of its utility, enabling sensitive detection with minimal background interference.[4][8]
Key Advantages at a Glance:
-
Exceptional Sensitivity: this compound-based assays can detect minute quantities of protein, with some methods reporting sensitivities of less than 100 picograms in gels.[9][10] This high sensitivity makes it an ideal choice for experiments involving precious or low-abundance samples.[11][12]
-
Reversible Binding: The interaction between this compound and proteins is reversible, a crucial feature that allows for the recovery of unmodified proteins for downstream applications such as mass spectrometry (MS), Edman sequencing, and immunoblotting.[6][7][13] This reversibility is achieved by altering the pH, with the adduct being stable in acidic conditions and readily dissociating in a basic environment.[3][6]
-
Broad Applicability: this compound has demonstrated its utility across a wide range of techniques, including total protein staining for 1D and 2D gel electrophoresis, Western blot normalization, in situ quantification of extracellular proteins in biofilms, and live and fixed cell imaging.[1][10][11][14][15]
-
Compatibility with Downstream Analysis: Its non-destructive nature ensures that proteins stained with this compound remain compatible with subsequent analytical methods.[9][13] This is a significant advantage over many traditional staining methods that can interfere with protein identification and characterization.
-
Large Stokes Shift: The significant difference between its excitation and emission wavelengths (a large Stokes shift) minimizes self-quenching and reduces spectral overlap, making it highly suitable for multiplexing applications with other fluorophores.[2][4][6][15][16]
-
Cell Permeability and Low Toxicity: As a neutral, small molecule, this compound can readily diffuse across the membranes of both live and fixed cells without the need for permeabilization agents.[4][8][15] Its low toxicity allows for real-time imaging of cellular processes with minimal perturbation.[8][15][17]
-
No-Wash Staining: The fluorogenic nature of this compound, where fluorescence is significantly enhanced upon binding, eliminates the need for wash steps to remove excess unbound dye, simplifying experimental workflows and saving time.[4][15]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on available literature.
| Property | Value | References |
| Fluorescence | ||
| Excitation Maxima | ~395 nm and ~520 nm | [3][9] |
| Emission Maximum (unbound) | ~520 nm (green) | [1][3] |
| Emission Maximum (protein-bound) | ~610 nm (orange-red) | [1][3][9] |
| Sensitivity | ||
| Protein Detection in Gels | < 100 pg | [9][10] |
| Protein Quantification in Microassays | 0.7 µg to 50 µg per well | [14] |
| Linear Dynamic Range | > 4 orders of magnitude | [9] |
Core Experimental Applications and Methodologies
Total Protein Staining for Gel Electrophoresis (1D and 2D)
This compound is a highly sensitive stain for visualizing proteins in polyacrylamide gels, outperforming many traditional stains like Coomassie Brilliant Blue and even some fluorescent stains like SYPRO Ruby in terms of sensitivity and linear range.[9][10][11]
Experimental Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel fluorescent compound from the fungus epicoccumnigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new cell-permeable long Stokes' shift fluorescent stain for live cell imaging and multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound staining: a powerful loading control for Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
- 14. This compound, a sensitive and specific fluorescent dye for in situ quantification of extracellular proteins within bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchers.mq.edu.au [researchers.mq.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Epicocconone-Based Fluorescent Staining: Application Notes and Protocols for 1D and 2D Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Epicocconone-based fluorescent stains for the visualization of proteins separated by one-dimensional (1D) and two-dimensional (2D) gel electrophoresis. This compound is a naturally occurring, small fluorescent compound that reversibly binds to proteins, offering high sensitivity and compatibility with downstream applications such as mass spectrometry.
Introduction
This compound is the active fluorophore in several commercially available protein stains, including Deep Purple Total Protein Stain and LavaPurple.[1][2][3][4] This fluorophore reacts reversibly with primary amines, specifically the lysine residues in proteins, to yield a highly fluorescent product with a significant Stokes shift.[5] The staining is non-covalent, which allows for compatibility with downstream protein analysis techniques like mass spectrometry (MS) and Edman sequencing.[3][6] this compound-based stains are characterized by their high sensitivity, broad linear dynamic range, and simple protocols.[7]
Principle of Staining
The staining mechanism of this compound involves a reversible reaction with primary amines on proteins. In an alkaline environment, this compound reacts with lysine residues to form a fluorescent adduct. This reaction is reversible, and the dye can be removed under acidic conditions or during sample preparation for mass spectrometry, ensuring minimal interference with protein identification.
Quantitative Data and Comparison with Other Stains
This compound-based stains offer performance advantages over traditional protein stains. The following tables summarize the key quantitative parameters of this compound in comparison to Coomassie Brilliant Blue, Silver Staining, and SYPRO Ruby.
Table 1: Performance Comparison of Common Protein Stains
| Feature | This compound (e.g., Deep Purple) | SYPRO Ruby | Silver Staining | Coomassie Brilliant Blue (Colloidal) |
| Limit of Detection (LOD) | < 100 pg[7] | ~ 1 ng[8] | ~ 0.3-1 ng[2] | ~ 10 ng[2] |
| Linear Dynamic Range | > 4 orders of magnitude[7] | ~ 3 orders of magnitude[8] | Narrow[2] | 1-2 orders of magnitude |
| Mass Spectrometry Compatibility | High (Reversible Staining)[3][6] | High[6] | Limited (Formaldehyde-free versions are better)[1][2] | High[2][6] |
| Protocol Time | ~3.5 hours[7] | ~3-4 hours | Long and multi-step | ~1-2 hours |
| Staining Principle | Reversible binding to primary amines[5] | Non-covalent binding to proteins | Reduction of silver ions to metallic silver[2] | Non-covalent binding to basic and hydrophobic residues[2] |
Table 2: Spectral Properties of Fluorescent Stains
| Stain | Excitation Maxima (nm) | Emission Maximum (nm) |
| This compound | ~395 nm and ~520 nm[7] | ~610 nm[7] |
| SYPRO Ruby | ~280 nm and ~450 nm | ~610 nm |
Experimental Protocols
The following are generalized protocols for staining 1D and 2D polyacrylamide gels with this compound-based stains. For optimal results, always refer to the specific manufacturer's instructions for the commercial stain being used.
Protocol 1: Staining of 1D and 2D Gels
This protocol is suitable for both mini-gels and large-format 2D gels.
Materials:
-
Fixation Solution: e.g., 10% Methanol, 7.5% Acetic Acid
-
Wash Solution: e.g., 10% Methanol, 7% Acetic Acid
-
Staining Buffer: Typically a buffered solution at alkaline pH (e.g., boric acid buffer).
-
This compound Staining Concentrate
-
Destaining/Stabilization Solution: e.g., 7.5% Acetic Acid
-
High-purity water
Procedure:
-
Fixation:
-
Washing:
-
Pour off the Fixation Solution and wash the gel with high-purity water for 10-15 minutes with gentle agitation. Repeat this wash step two more times.
-
-
Staining:
-
Washing/Destaining:
-
Imaging:
-
Image the gel using a fluorescence imager with appropriate excitation and emission filters (e.g., excitation at 532 nm and a 610 nm band-pass or 560 nm long-pass emission filter).[9]
-
-
Storage:
-
Stained gels can be stored in the stabilization solution at 4°C, protected from light.
-
Protocol 2: Staining of Proteins on Blotting Membranes (PVDF or Nitrocellulose)
This protocol is for staining proteins transferred to PVDF or nitrocellulose membranes.
Materials:
-
High-purity water
-
Basification Buffer (e.g., Boric acid-based buffer, pH ~10)
-
This compound Staining Concentrate
-
Acidification Solution (e.g., 1% Citric Acid in 15% Ethanol)
-
Wash Solution (for PVDF: 100% Methanol; for Nitrocellulose: Basification buffer then water)
Procedure:
-
Post-Transfer Wash:
-
After protein transfer, wash the membrane in high-purity water for 3 x 5 minutes with gentle agitation.[1]
-
-
Basification:
-
Staining:
-
Washing and Destaining:
-
Drying and Imaging:
-
Allow the membrane to dry completely.
-
Image using a fluorescence imager with appropriate filters.
-
Troubleshooting
-
High Background: Ensure adequate washing after staining. An optional acidification step can help reduce background fluorescence in gels. For PVDF membranes, ensure thorough rinsing with methanol.[1][9]
-
Weak Signal: Check the pH of the staining buffer; it should be alkaline for efficient staining.[9] Ensure the staining solution is freshly prepared. For gels, minimize carry-over of the acidic fixation solution into the staining solution.[9]
-
Speckled Background: Filter all solutions before use. Ensure cleanliness of all containers.
Conclusion
This compound-based fluorescent stains provide a highly sensitive, quantitative, and user-friendly method for the visualization of proteins in 1D and 2D gels and on blotting membranes. Their compatibility with downstream applications, particularly mass spectrometry, makes them an excellent choice for proteomic studies and other research applications where protein identification and characterization are critical. The straightforward protocols and superior performance characteristics offer significant advantages over traditional staining methods.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biocompare.com [biocompare.com]
- 3. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved dynamic range of protein quantification in silver-stained gels by modelling gel images over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry compatibility of two-dimensional gel protein stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Protein Stains | Bio-Rad [bio-rad.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Epicocconone as a Superior Loading Control for Quantitative Western Blots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Western blotting is a cornerstone technique for measuring protein expression levels, providing critical insights in various fields of biological research and drug development. Accurate normalization of protein loading is paramount for obtaining reliable and reproducible data. Traditionally, housekeeping proteins (HKPs) such as GAPDH, β-actin, and β-tubulin have been used as loading controls. However, the expression of these proteins can vary significantly with experimental conditions, tissue type, and disease state, leading to potential inaccuracies in data interpretation.
Total protein staining (TPS) has emerged as a more reliable method for normalization. Among the available TPS reagents, Epicocconone stands out due to its high sensitivity, broad linear dynamic range, and compatibility with downstream immunodetection. This compound is a small, naturally occurring fluorescent compound isolated from the fungus Epicoccum nigrum. It reacts reversibly with primary amines in proteins to yield a highly fluorescent product, allowing for the precise quantification of the total protein amount in each lane of a Western blot.[1][2][3] This application note provides a comprehensive overview, detailed protocols, and comparative data on the use of this compound as a loading control.
Mechanism of Action
This compound is intrinsically weakly fluorescent in aqueous solutions. Upon contact with proteins, it covalently and reversibly binds to the primary amines of lysine residues.[2][3] This reaction forms a Schiff base, resulting in a significant increase in fluorescence with a large Stokes shift (excitation ~520 nm, emission ~610 nm).[1][3] This "turn-on" fluorescence mechanism ensures a low background signal and high sensitivity. The reversible nature of the binding allows for the removal of the stain if necessary, although it does not interfere with subsequent antibody incubation.[2][4]
Advantages of Using this compound
This compound-based total protein staining offers several key advantages over traditional housekeeping proteins and other total protein stains:
-
Higher Sensitivity: this compound can detect protein levels as low as ≤1 μg, making it ideal for precious or low-abundance samples.[2][4]
-
Reduced Variability: Studies have shown that this compound staining is less variable compared to immunodetection of housekeeping proteins like β-tubulin and GAPDH.[2][4]
-
Broader Linear Dynamic Range: It provides a consistent and linear signal over a wider range of protein concentrations compared to HKPs, which can become saturated at high protein loads.
-
Unaffected by Experimental Conditions: Unlike HKP expression, total protein staining with this compound is not influenced by experimental treatments or cellular conditions.
-
Post-Transfer Staining: Staining is performed on the membrane after protein transfer, providing a direct measure of the protein successfully transferred.
-
Compatibility with Immunodetection: this compound staining does not interfere with subsequent immunodetection steps, allowing for a seamless workflow.[2][4]
Quantitative Data Summary
The following tables summarize the comparative performance of this compound-based total protein staining (E-ToPS) against other common loading controls.
| Loading Control Method | Sensitivity | Linear Dynamic Range | Variability | Reference |
| This compound (E-ToPS) | ≤ 1 µg | Wide (Logarithmic) | Low | [2][4] |
| Housekeeping Proteins (e.g., GAPDH, β-actin) | Variable | Narrow (Prone to saturation) | High | [2][4] |
| Coomassie Blue | ~30-100 ng (in-gel) | Moderate | Moderate | |
| SYPRO Ruby | ~1-10 ng (in-gel) | Wide | Low | [4] |
| Ponceau S | ~250-500 ng | Narrow | High |
Note: The staining properties of E-ToPS have been observed to be logarithmic, which should be taken into account during arithmetic normalization of the data.[2][5]
Experimental Protocols
Reagents and Materials
-
This compound-based fluorescent stain (e.g., commercial kits)
-
Methanol
-
Glacial Acetic Acid
-
Ultrapure water
-
PVDF or nitrocellulose membrane with transferred proteins
-
Fluorescent imaging system
Staining Protocol for PVDF/Nitrocellulose Membranes
-
Fixation: After protein transfer, immerse the membrane in a fixing solution (e.g., 50% methanol, 7% acetic acid) for 10-15 minutes at room temperature with gentle agitation.
-
Washing: Rinse the membrane with ultrapure water for 5 minutes. Repeat this step twice.
-
Staining Solution Preparation: Prepare the this compound staining solution according to the manufacturer's instructions. This typically involves diluting a concentrated stock in an aqueous buffer.
-
Staining: Immerse the membrane in the staining solution and incubate for 15-30 minutes at room temperature with gentle agitation, protected from light.
-
Washing: Briefly rinse the membrane in a wash buffer (e.g., 50% methanol) to remove excess stain.
-
Drying: Allow the membrane to air-dry completely.
-
Imaging: Image the membrane using a fluorescent imaging system with appropriate excitation and emission filters (e.g., excitation at ~520-540 nm and emission at ~610 nm). Ensure that the signal is not saturated to allow for accurate quantification.
-
Destaining (Optional): If required, the stain can be removed by incubating the membrane in a stripping buffer according to the manufacturer's protocol. However, for most applications, the stain does not interfere with subsequent antibody probing.
-
Blocking and Immunodetection: Proceed with the standard Western blot protocol for blocking, primary and secondary antibody incubations, and final detection of the target protein.
Diagrams
Caption: Experimental workflow for using this compound as a loading control in Western blotting.
Caption: A generic signaling pathway illustrating the context for protein expression analysis.
Conclusion
This compound-based total protein staining is a highly sensitive, reliable, and robust method for the normalization of Western blot data. Its superior performance in terms of sensitivity and low variability, combined with its compatibility with standard immunodetection protocols, makes it an excellent alternative to the use of housekeeping proteins. By providing a more accurate measure of protein loading, this compound staining enhances the reproducibility and reliability of quantitative Western blotting, a critical aspect of research and drug development.
References
- 1. conductscience.com [conductscience.com]
- 2. This compound staining: a powerful loading control for Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] this compound staining: A powerful loading control for Western blots | Semantic Scholar [semanticscholar.org]
Application Notes: Epicocconone Staining for Live Cell Imaging
Introduction
Epicocconone is a novel, cell-permeable fluorescent stain derived from the fungus Epicoccum nigrum.[1][2] It is a "turn-on" fluorophore, meaning it is only weakly fluorescent in aqueous environments but becomes brightly fluorescent upon binding to proteins.[2] This unique property, combined with its large Stokes shift, makes it an excellent tool for live-cell imaging with minimal background signal.[1][3] this compound is a neutral, non-toxic, small molecule that readily diffuses across cell membranes without the need for permeabilization agents, enabling the real-time visualization of cellular structures and dynamic processes.[1][4][5] Its primary application in live-cell imaging is the staining of cellular proteins, with fluorescence being particularly enhanced in lipophilic environments such as membranous organelles and lipid rafts.[1][4]
Mechanism of Action
This compound's fluorescence is dependent on its interaction with proteins. In its unbound state in an aqueous solution, the molecule exhibits weak green fluorescence with an emission maximum around 520 nm.[1][2] Upon entering a cell, it reacts covalently but reversibly with primary amine groups found on proteins, particularly on lysine residues.[3][6][7] This reaction forms a highly fluorescent enamine adduct, which shifts the emission to a strong orange-red color (~590-610 nm).[2][8] Because the unbound dye is not fluorescent in the orange-red spectrum, no wash-out steps are required, leading to a high signal-to-noise ratio.[1][4]
Figure 1. Reversible binding mechanism of this compound.
Data Presentation
The photophysical properties of this compound make it compatible with a wide range of common fluorescence microscopy equipment.
| Property | Unbound this compound | Protein-Bound this compound | Reference |
| Excitation Maxima | ~390 nm | ~395 nm and ~520 nm | [5][6] |
| Emission Maximum | ~520 nm (Green) | ~590 nm (in cells), ~610 nm (in vitro) | [2][8] |
| Stokes Shift | N/A | >100 nm | [3] |
| Recommended Excitation Lasers | N/A | UV, 405 nm, 488 nm, 532 nm | [1][5] |
| Cell Permeability | Yes (Passive Diffusion) | N/A | [1][4] |
| Toxicity | Reported as non-toxic | N/A | [1][4] |
| Wash Step Required | No | No | [1][4][5] |
Experimental Protocols
This protocol provides a general guideline for staining live adherent cells with this compound. Optimal conditions, particularly dye concentration and incubation time, may vary depending on the cell type and experimental goals and should be determined empirically.
Materials
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)[9]
-
Adherent cells cultured on imaging-compatible plates or slides (e.g., glass-bottom dishes)
-
Fluorescence microscope equipped with appropriate filters/lasers (e.g., 488 nm excitation)
Protocol
-
Cell Preparation:
-
Seed cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 60-80%).
-
Ensure cells are healthy and free of contamination before staining.
-
-
Reagent Preparation:
-
Prepare a working solution of this compound by diluting the DMSO stock solution in a pre-warmed, serum-free, phenol red-free imaging medium.
-
The final concentration should be optimized, but a starting range of 1-10 µM is recommended. Vortex briefly to ensure complete mixing.
-
-
Staining Procedure:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed imaging medium or PBS to remove any residual serum.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. Real-time confocal microscopy has shown that the plasma membrane is stained within 2 minutes, with the cytoplasm becoming saturated within 15 minutes.[8]
-
-
Live Cell Imaging:
-
After incubation, the cells can be imaged directly without washing out the dye.[5][8]
-
Mount the sample on the microscope stage, ensuring the cells are maintained in a suitable environment (37°C, 5% CO₂ if imaging for extended periods).[9]
-
Excite the sample using a suitable light source (e.g., 488 nm laser line).
-
Collect the emitted fluorescence using a long-pass filter (e.g., >560 nm). The emission peak in cells is centered around 590 nm.[8]
-
Minimize light exposure to reduce potential phototoxicity and photobleaching, especially during time-lapse experiments.[9] Note that the natural fluorophore has shown limited photostability in some applications.
-
Figure 2. Experimental workflow for live-cell staining.
Expected Results and Discussion
Upon staining with this compound, live cells will exhibit bright orange-red fluorescence primarily localized to protein-rich regions.[1] The outer plasma membrane often becomes fluorescent first, followed by lipophilic structures within the cytoplasm, such as the endoplasmic reticulum and Golgi apparatus.[8] The background should remain dark, as the unbound dye is not fluorescent in the detection channel.[5]
The large Stokes shift of this compound makes it highly suitable for multiplexing experiments with other common fluorophores (e.g., GFP, FITC) using a single excitation source, as its red-shifted emission is easily separated from the green emission of other dyes.[1] The reversible nature of the dye-protein interaction suggests that the labeling does not permanently alter the protein, which is advantageous for studies where protein function is critical. While generally considered non-toxic, it is always good practice to perform viability assays to confirm that the staining protocol does not adversely affect the cells under specific experimental conditions.
References
- 1. This compound, a new cell-permeable long Stokes' shift fluorescent stain for live cell imaging and multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of reversible fluorescent staining of protein with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Multiplexing Applications with Epicocconone and Other Fluorophores: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicocconone is a novel fluorophore derived from the fungus Epicoccum nigrum. It is a small, cell-permeable molecule that exhibits a large Stokes shift, making it an ideal candidate for multiplexing applications in fluorescence microscopy and quantitative proteomics.[1][2][3] Unbound this compound is weakly fluorescent in aqueous environments, but upon binding to proteins, it fluoresces brightly with an emission maximum around 610 nm.[4][5] This "turn-on" characteristic minimizes background fluorescence, eliminating the need for wash steps in many protocols.[2][6] Its broad excitation spectrum allows for excitation with common laser lines (e.g., 405 nm, 488 nm, and 532 nm), further enhancing its versatility in multicolor imaging experiments.[2][4][6]
These application notes provide detailed protocols and quantitative data for utilizing this compound in multiplexing experiments with other common fluorophores for cellular imaging and western blotting.
Data Presentation
Table 1: Spectral Properties of this compound and Commonly Used Fluorophores for Multiplexing
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (approx.) |
| This compound (protein-bound) | ~395, ~520[1] | ~610[1] | >100 | Moderate |
| Hoechst 33342 (DNA-bound) | ~350 | ~461 | ~111 | High |
| Alexa Fluor 488 | ~495 | ~519 | ~24 | High (0.92) |
| SYTOX™ Green (DNA-bound) | ~504 | ~523 | ~19 | High |
| Phalloidin-iFluor 488 | ~491 | ~520 | ~29 | High |
| DAPI (DNA-bound) | ~358 | ~461 | ~103 | High |
Table 2: Recommended Filter Sets for Multiplex Imaging with this compound
| Fluorophore Combination | Excitation Filter | Dichroic Mirror | Emission Filter |
| This compound & Hoechst 33342 | 405 nm | 425 nm | 435-485 nm (Hoechst) & 570-620 nm (this compound) |
| This compound & Alexa Fluor 488 | 488 nm | 505 nm | 500-550 nm (Alexa Fluor 488) & 570-620 nm (this compound) |
| This compound & SYTOX™ Green | 488 nm | 505 nm | 500-550 nm (SYTOX™ Green) & 570-620 nm (this compound) |
| This compound & DAPI | 405 nm | 425 nm | 435-485 nm (DAPI) & 570-620 nm (this compound) |
Experimental Protocols
Protocol 1: Multiplexed Staining of Fixed Cells with this compound and Other Fluorescent Probes
This protocol details the co-staining of fixed mammalian cells with this compound and other fluorescent dyes targeting specific cellular components.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, if required for the second fluorophore)
-
This compound staining solution (e.g., 5 µM in PBS or culture medium without phenol red)
-
Secondary fluorophore staining solution (e.g., Hoechst 33342, SYTOX™ Green, or Alexa Fluor™ phalloidin conjugates, diluted according to manufacturer's instructions)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required):
-
If staining intracellular targets with the secondary fluorophore (e.g., phalloidin), permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Staining with Secondary Fluorophore:
-
Incubate cells with the secondary fluorophore solution (e.g., Alexa Fluor™ 488 phalloidin) for 20-60 minutes at room temperature, protected from light, following the manufacturer's protocol.
-
Wash cells three times with PBS for 5 minutes each.
-
-
This compound Staining:
-
Incubate cells with 5 µM this compound staining solution for 15-30 minutes at room temperature, protected from light. No washing step is required after this compound staining.[2]
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the coverslips with nail polish and let them dry.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope with appropriate filter sets for each fluorophore (see Table 2).
-
Protocol 2: Multiplex Immunofluorescence with this compound Counterstaining
This protocol describes the use of this compound as a total protein counterstain following immunolabeling with a primary antibody and a fluorescently-conjugated secondary antibody.
Materials:
-
Fixed and permeabilized cells on coverslips (as in Protocol 1, steps 1-2)
-
Blocking buffer (e.g., 1% BSA, 0.1% Triton X-100 in PBS)
-
Primary antibody (diluted in blocking buffer)
-
Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor™ 488 goat anti-mouse, diluted in blocking buffer)
-
This compound staining solution (5 µM in PBS)
-
Antifade mounting medium
Procedure:
-
Blocking:
-
Incubate fixed and permeabilized cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate cells with the fluorescently-conjugated secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash cells three times with PBST for 5 minutes each.
-
-
This compound Counterstaining:
-
Incubate cells with 5 µM this compound staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Mount and image the cells as described in Protocol 1.
-
Protocol 3: Multiplexed Western Blotting with this compound Total Protein Stain
This protocol outlines the use of this compound for total protein normalization on a western blot, followed by immunodetection of a specific protein.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Tris-Buffered Saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
This compound staining solution for blots
-
Chemiluminescent substrate
-
Imaging system capable of detecting both fluorescence and chemiluminescence
Procedure:
-
Total Protein Staining with this compound:
-
Following protein transfer, incubate the membrane in the this compound staining solution for 15-30 minutes at room temperature, according to the manufacturer's instructions.
-
Briefly rinse the membrane with ultrapure water.
-
Image the membrane to visualize the total protein profile using a fluorescent imager with appropriate excitation and emission settings for this compound.
-
-
Destaining (if required by manufacturer):
-
Some commercial this compound-based stains are reversible. Follow the manufacturer's protocol for destaining before proceeding with immunodetection.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Signal Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the total protein signal from the this compound stain in each lane.
-
Quantify the chemiluminescent signal for the protein of interest.
-
Normalize the signal of the protein of interest to the total protein signal for each lane.
-
Mandatory Visualization
Caption: Multiplex immunofluorescence workflow with this compound.
Caption: A generic signaling pathway visualization.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of unbound secondary antibody. | Increase the number and duration of wash steps after secondary antibody incubation. |
| This compound concentration is too high. | Titrate the this compound concentration (try a range from 1-10 µM). | |
| Weak this compound Signal | Low protein concentration in the sample. | Ensure adequate cell density or protein loading on the blot. |
| pH of the staining buffer is not optimal. | Ensure the staining buffer is at a neutral pH (around 7.4). | |
| Spectral Bleed-through | Emission filter bandwidth is too wide. | Use narrower bandpass emission filters. |
| Incorrect excitation wavelength used. | Ensure the correct laser line is used for each fluorophore to minimize off-target excitation. | |
| No Signal from Immunofluorescence | Primary or secondary antibody issue. | Verify antibody concentrations and ensure secondary antibody is compatible with the primary. Run appropriate controls. |
| Antigen retrieval was insufficient (for FFPE tissues). | Optimize antigen retrieval protocol (heat, time, and buffer). |
Conclusion
This compound is a versatile and powerful tool for multiplexing applications in both cellular imaging and western blotting. Its large Stokes shift, broad excitation spectrum, and "turn-on" fluorescence upon protein binding offer significant advantages for researchers. The protocols provided here serve as a starting point for developing robust multiplexing assays. As with any fluorescence-based technique, optimization of staining conditions and imaging parameters is crucial for obtaining high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. (86e) Sequential, Multiplexed Immunofluorescence Imaging of Live Cells Based on DNA-Mediated Reversible Attachment/Detachment of Fluorophores with Antibodies | AIChE [proceedings.aiche.org]
Application Notes and Protocols for In Situ Quantification of Extracellular Proteins with Epicocconone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicocconone is a naturally occurring, small-molecule fluorescent probe isolated from the fungus Epicoccum nigrum. It has gained significant attention in proteomics and cell biology for its utility in the sensitive quantification of proteins. This versatile fluorophore reacts with primary amines in proteins to yield a highly fluorescent product with a large Stokes shift, making it an ideal tool for various applications, including in situ quantification of extracellular proteins, total protein staining in electrophoresis gels, and as a loading control for Western blotting. Its biodegradable nature and low toxicity further enhance its appeal for use in biological assays.
These application notes provide detailed protocols for the use of this compound in the in situ quantification of extracellular proteins, particularly within complex biological matrices such as biofilms.
Principle of the Assay
This compound is intrinsically weakly fluorescent. Upon binding to primary amine residues (such as the N-terminus and lysine side chains) of proteins, it undergoes a reversible covalent modification to form a highly fluorescent enamine adduct. This results in a significant increase in fluorescence intensity and a shift in the emission maximum to approximately 605 nm. The fluorescence signal is directly proportional to the amount of protein present over a broad dynamic range, allowing for accurate quantification.
Data Presentation
Quantitative Performance of the this compound-Based Assay
| Parameter | Value | Reference |
| Linear Dynamic Range | 40 ng/mL to 200 µg/mL | [1] |
| Detection Limit | As low as 0.7 µg per well in a microassay | [2] |
| Excitation Wavelength (max) | ~520 nm | [1] |
| Emission Wavelength (max) | ~605 nm | [1] |
| Assay Time | Approximately 30-60 minutes | |
| Interference | Low interference from sugars (glucose, dextran, alginate) | [2] |
Compatibility with Common Reagents
The this compound-based assay is compatible with a variety of substances commonly found in protein samples. However, high concentrations of certain reagents can interfere with the assay.
| Reagent | Maximum Tolerated Concentration |
| Detergents | |
| SDS | 0.1% |
| Triton X-100 | 0.002% |
| Tween 20 | 0.005% |
| CHAPS | 0.05% |
| Reducing Agents | |
| 2-Mercaptoethanol | 20 mM |
| TCEP | 2 mM |
| Other Reagents | |
| Urea | 1 M |
| Thiourea | 500 mM |
| NaCl | 100 mM |
| EDTA | 20 mM |
| Glycerol | 25% |
| Sucrose | 250 mM |
Experimental Protocols
Protocol 1: Microplate-Based Quantification of Extracellular Proteins
This protocol is suitable for the high-throughput quantification of total extracellular protein in liquid samples, such as cell culture supernatants or biofilm matrix extracts.
Materials:
-
This compound-based fluorescent dye reagent
-
Bicarbonate buffer (or other suitable assay buffer)
-
Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with appropriate filters (Excitation: ~520-540 nm, Emission: ~605-630 nm)
-
Samples containing extracellular proteins
Procedure:
-
Preparation of Protein Standards:
-
Prepare a series of protein standards by serially diluting the protein standard stock solution in the same buffer as the samples. A typical concentration range for the standard curve is 0 to 200 µg/mL.
-
-
Preparation of Working Reagent:
-
Prepare the this compound working solution by mixing the dye concentrate with the assay buffer according to the manufacturer's instructions (typically a 1:9 or 1:10 dilution). Protect the working solution from light.
-
-
Sample and Standard Preparation:
-
Pipette 50 µL of each protein standard, sample, and a buffer blank into separate wells of the 96-well plate.
-
-
Addition of Working Reagent:
-
Add 50 µL of the this compound working solution to each well containing the standards, samples, and blank.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 to 60 minutes. The fluorescence signal is generally stable for several hours.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~520-540 nm and emission to ~605-630 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all standard and sample readings.
-
Plot the net fluorescence intensity of the standards versus their known concentrations to generate a standard curve.
-
Determine the protein concentration of the unknown samples by interpolating their net fluorescence values from the standard curve.
-
Protocol 2: In Situ Staining and Quantification of Extracellular Proteins in Biofilms
This protocol allows for the visualization and relative quantification of extracellular proteins directly within a biofilm structure using confocal laser scanning microscopy (CLSM).
Materials:
-
Biofilms grown on a suitable substratum (e.g., glass coverslips, coupons)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
This compound staining solution (prepared as in Protocol 1 or according to manufacturer's instructions)
-
Mounting medium
-
Confocal laser scanning microscope with appropriate laser lines (e.g., 561 nm) and detectors.
Procedure:
-
Biofilm Preparation:
-
Gently wash the biofilm samples with PBS to remove planktonic cells and debris.
-
-
Fixation (Optional but Recommended):
-
Immerse the biofilm samples in a fixative solution for 20-30 minutes at room temperature.
-
Wash the samples twice with PBS to remove the fixative.
-
-
Staining:
-
Immerse the biofilm samples in the this compound staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Mounting:
-
Gently rinse the stained biofilms with PBS to remove excess stain.
-
Mount the samples on a microscope slide using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained biofilms using a CLSM. Use an excitation wavelength of ~561 nm and collect the emission between ~580-650 nm.
-
Acquire z-stack images to capture the three-dimensional distribution of the extracellular proteins.
-
-
Image Analysis for Quantification:
-
Use image analysis software (e.g., ImageJ, FIJI) to quantify the fluorescence intensity of the stained proteins within the biofilm.
-
The total or average fluorescence intensity can be used as a relative measure of the extracellular protein content.
-
Mandatory Visualizations
Caption: Workflow for microplate-based quantification of extracellular proteins.
References
- 1. Fluoroprofile, a fluorescence-based assay for rapid and sensitive quantitation of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a sensitive and specific fluorescent dye for in situ quantification of extracellular proteins within bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Epicocconone: A High-Sensitivity Fluorescent Stain for Total Protein Normalization on PVDF and Nitrocellulose Membranes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Epicocconone is a naturally derived fluorescent compound that provides a highly sensitive and reversible method for staining total protein on blotting membranes.[1][2] This application note details the use of this compound-based staining for total protein normalization in Western blotting workflows, offering a superior alternative to traditional housekeeping proteins.[3] Protocols for staining both polyvinylidene difluoride (PVDF) and nitrocellulose membranes are provided, along with a summary of its performance characteristics. The reversible nature of the stain ensures full compatibility with downstream applications such as immunodetection, mass spectrometry, and Edman sequencing.[1][4][5]
Introduction
This compound is a small, naturally occurring fluorophore that binds reversibly to primary amines in proteins.[5][8][9] This interaction results in a significant increase in fluorescence, allowing for the sensitive detection of proteins on blotting membranes.[10] The unique reversible covalent binding of this compound allows for its easy removal after imaging, leaving the proteins on the membrane unmodified and available for subsequent immunodetection or other analyses.[1][2][4]
Quantitative Data Summary
This compound-based total protein staining (E-ToPS) provides a wide dynamic range and high sensitivity, making it suitable for the quantification of both high and low abundance proteins.
| Parameter | Value | Reference |
| Membrane Compatibility | PVDF and Nitrocellulose | [1][4] |
| Limit of Detection | As low as <250 pg/band | [1] |
| Dynamic Range | 0.1 to 30 µg of protein per lane | [7][11] |
| Staining Property | Logarithmic | [3][6] |
| Excitation Wavelengths | ~405 nm (Violet), ~500-543 nm (Blue/Green), UVA | [4] |
| Emission Wavelength | ~610 nm | [4] |
| Downstream Compatibility | Immunodetection, Mass Spectrometry, Edman Sequencing | [1][4] |
Experimental Protocols
The following protocols provide detailed methodologies for total protein staining on PVDF and nitrocellulose membranes using an this compound-based staining solution (e.g., LavaPurple, FluoProbes Total Protein Stain).[1][4]
I. General Workflow
The overall workflow integrates total protein staining into the standard Western blotting procedure prior to immunodetection.
References
- 1. P148-S A Sensitive and Simple Procedure for Staining Proteins on Either Nitrocellulose or PVDF Membranes Based on the Fluorophore this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound staining: a powerful loading control for Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. [PDF] this compound staining: A powerful loading control for Western blots | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of reversible fluorescent staining of protein with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Excitation and emission wavelengths for Epicocconone imaging.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicocconone is a naturally occurring fluorescent compound isolated from the fungus Epicoccum nigrum. It has gained significant attention in bio-imaging and proteomics due to its unique fluorogenic properties. In aqueous environments, this compound exhibits weak green fluorescence. However, upon reversibly binding to primary amines in proteins, it undergoes a significant transformation, emitting a bright orange-red fluorescence.[1] This "turn-on" characteristic, coupled with its cell permeability and low toxicity, makes this compound a versatile tool for a range of applications, including total protein staining in electrophoresis gels and live-cell imaging.[1][2]
Spectral Properties
This compound is characterized by a large Stokes shift, which is the difference between the maximum excitation and emission wavelengths. This property minimizes self-quenching and allows for multiplexing with other common fluorophores.[2][3] The spectral properties of this compound are highly dependent on its environment.
Table 1: Spectral Characteristics of this compound
| Condition | Excitation Maxima (nm) | Emission Maximum (nm) | Fluorescence |
| In water (unbound) | ~390[3][4] | ~520[1][3] | Weak Green |
| Bound to Protein (e.g., BSA) | ~395 and ~520[3][4] | ~610[3] | Strong Orange-Red |
| In Live Cells (HCT-116) | 405, 488, 532 (common laser lines)[1][5] | ~590[1][3] | Bright Orange |
Quantitative Data
The fluorescence quantum yield of this compound is significantly enhanced upon binding to proteins and in lipophilic environments.[3][4]
Table 2: Photophysical Properties of this compound
| Property | Value/Observation | Condition |
| Quantum Yield | Low | In aqueous solution |
| Increases significantly | Upon binding to proteins (e.g., BSA)[4] | |
| Further enhanced | In the presence of lipids (e.g., SDS below CMC)[3][4] | |
| Fluorescence quantum yield of 0.06 | In Human Serum Albumin (HSA)[6] | |
| Molar Extinction Coefficient (ε) | 11,200 M⁻¹ cm⁻¹ | at 520 nm[7] |
| Binding Mechanism | Reversible covalent binding | To primary amines (lysine, arginine, histidine residues) |
| Cell Permeability | Readily diffuses into live and fixed cells | No permeabilization required[1][3] |
| Toxicity | Non-toxic at working concentrations[1] | No significant effect on HCT-116 cell growth at up to 5 µM[3] |
Experimental Protocols
Protocol 1: Total Protein Staining for 1D and 2D Electrophoresis Gels
This protocol is adapted from commercially available kits based on this compound.
Materials:
-
Staining Solution (this compound-based, e.g., FluoProbes Protein Gel Stain)
-
Fixation Solution (e.g., 40% ethanol, 10% acetic acid)
-
Washing Solution (e.g., 10% ethanol, 7.5% acetic acid)
-
Acidification Solution (e.g., 7.5% acetic acid)
-
High purity water
-
Orbital shaker
Procedure:
Caption: Workflow for total protein staining in gels using this compound.
Detailed Steps:
-
Fixation: After electrophoresis, place the gel in a clean container with an adequate volume of Fixation Solution. Incubate for at least 1 hour with gentle agitation. Gels can be left in the fixation solution overnight.
-
Washing: Briefly rinse the gel with high purity water.
-
Staining: Immerse the gel in the this compound staining solution. Incubate for 1-2 hours at room temperature with gentle agitation. Protect the stain from light.
-
Washing: Remove the staining solution and wash the gel in the Washing Solution for 30-45 minutes with gentle agitation. This step reduces background fluorescence.
-
Acidification: Remove the washing solution and add the Acidification Solution. Incubate for at least 30 minutes. This step further enhances the signal-to-noise ratio. Gels can be stored in this solution.
-
Imaging: Image the gel using a fluorescence imager with appropriate excitation and emission filters.
Protocol 2: Live-Cell Imaging with this compound
This protocol is based on the staining of HCT-116 cells and can be adapted for other cell types.[1]
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (phenol red-free recommended for imaging)
-
Live-cell imaging chamber or dish
-
Confocal or fluorescence microscope
Procedure:
Caption: Workflow for live-cell imaging with this compound.
Detailed Steps:
-
Cell Seeding: Seed cells in a suitable live-cell imaging dish or chamber and culture until they reach the desired confluency.
-
Staining Solution Preparation: Prepare a fresh staining solution by diluting the this compound stock solution in phenol red-free cell culture medium to a final concentration of 5 µM.
-
Staining: Remove the existing culture medium and add the staining solution to the cells. Incubate for 30 minutes at 37°C in a cell culture incubator.
-
Imaging: Mount the imaging dish on the microscope stage. There is no need to wash out the excess dye as the unbound this compound has minimal fluorescence in the orange-red channel.[1]
-
Microscope Settings:
-
Time-lapse imaging can be performed to observe dynamic cellular processes.
-
Mechanism of Action
This compound staining is based on a reversible covalent reaction between the fluorophore and primary amine groups on proteins, primarily the ε-amino group of lysine residues, as well as arginine and histidine.[7] This interaction forms a highly fluorescent Schiff base-like adduct.
Caption: Simplified mechanism of this compound fluorescence upon protein binding.
Applications in Research and Drug Development
-
Quantitative Proteomics: this compound is a sensitive total protein stain for 1D and 2D gels, serving as a reliable loading control for Western blotting.[6] Its high sensitivity allows for the detection of low-abundance proteins.
-
Live-Cell Imaging: The cell-permeable and non-toxic nature of this compound enables real-time visualization of cellular structures and dynamic processes without the need for genetic modification.[1][2] It is particularly useful for observing membranous organelles and lipid rafts due to the enhanced fluorescence in lipophilic environments.[1]
-
Multiplexing: The large Stokes shift of this compound allows for its use in multi-color imaging experiments with other fluorophores, such as those emitting in the green spectrum, using a single excitation source.[1][3]
-
Biofilm Analysis: this compound has been used for the in situ quantification of extracellular proteins in bacterial biofilms.[8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal in Gels | Incomplete fixation or staining. | Ensure adequate fixation and staining times. Optimize staining concentration. |
| Incorrect pH of staining buffer. | Check that the pH of the staining buffer is within the recommended range (typically alkaline).[5] | |
| High Background in Gels | Insufficient washing. | Increase the duration or number of washing steps.[5] |
| Photobleaching in Live-Cell Imaging | Excessive laser power or exposure time. | Reduce laser intensity and exposure time. Use an anti-fade reagent if necessary for long-term imaging. |
| No or Weak Signal in Live Cells | Cell type variability. | Optimize staining concentration and incubation time for your specific cell line. |
| Incorrect filter sets. | Ensure the excitation and emission filters are appropriate for protein-bound this compound. |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new cell-permeable long Stokes' shift fluorescent stain for live cell imaging and multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a sensitive and specific fluorescent dye for in situ quantification of extracellular proteins within bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Epicocconone Staining: Application Notes and Protocols for Mass Spectrometry Compatibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicocconone is a naturally occurring, small fluorescent compound isolated from the fungus Epicoccum nigrum.[1][2] It has gained significant traction in proteomics as a highly sensitive reagent for the quantification of total protein in 1D and 2D polyacrylamide gels and on blotting membranes.[2][3] A key advantage of this compound-based stains is their compatibility with downstream analytical techniques, most notably mass spectrometry (MS), making it a valuable tool in modern proteomic workflows.[1][4] These application notes provide a detailed overview of the principles, protocols, and compatibility of this compound staining for mass spectrometry applications.
Principle of Staining and MS Compatibility
This compound's utility in proteomics stems from its unique reaction with proteins. The molecule reacts reversibly with primary amines, primarily the ε-amino group of lysine residues, as well as arginine and histidine, to form a highly fluorescent enamine product.[1][5][6] This reaction is responsible for the shift from a weak green fluorescence in its unbound state to an intense red-orange fluorescence upon binding to proteins.[7][8]
The reversibility of this binding is the cornerstone of its compatibility with mass spectrometry.[1][5] The fluorescent adduct is stable under acidic conditions but is readily hydrolyzed and removed under the basic or strongly acidic conditions typically used for in-gel tryptic digestion and peptide extraction.[5][6] This "traceless" removal ensures that the dye molecule does not interfere with subsequent MS analysis, preventing issues like ion suppression or the introduction of unexpected mass shifts in the peptide mass fingerprinting data.[1][4]
Key Advantages for MS Workflows:
-
High Sensitivity: this compound-based stains can detect protein quantities in the sub-nanogram range (<100 pg), rivaling the sensitivity of some mass spectrometry methods.[2]
-
Broad Linear Dynamic Range: The staining is quantitative over several orders of magnitude, allowing for the accurate visualization and comparison of both high and low abundance proteins within a proteome.[2]
-
Reversible Staining: The non-covalent, reversible nature of the protein-dye interaction allows for complete removal of the stain prior to MS analysis, ensuring data quality.[1][4][5]
-
No Covalent Modifications: Unlike some stains, this compound does not permanently modify the protein, leaving the peptide sequences unaltered for accurate identification.
-
Safety and Environmental Profile: As a natural product, this compound is biodegradable and does not involve the use of heavy metals or harsh, volatile acids, making it a safer alternative in the lab.[3]
Quantitative Data Summary
The performance of this compound-based stains makes them highly suitable for quantitative proteomics. Below is a summary of key performance metrics.
| Parameter | Reported Value / Characteristic | Citation |
| Limit of Detection | < 100 pg of protein in-gel | [2] |
| Linear Dynamic Range | > 4 orders of magnitude | [2] |
| Excitation Wavelengths | ~395-405 nm (UVA), ~500-520 nm (Blue/Green) | [2][3][8] |
| Emission Wavelength | ~610 nm | [2][3] |
| Binding Mechanism | Reversible reaction with primary amines (Lys, Arg, His) | [1][3] |
| MS Compatibility | Fully compatible with MALDI-MS and ESI-MS | [1][2][6] |
| Staining Time | As little as 3.5 hours | [2] |
Experimental Protocols
I. Protocol for Staining 1D/2D Gels Prior to Mass Spectrometry
This protocol is a generalized procedure. Always refer to the specific manufacturer's instructions for commercial this compound-based staining kits.
Reagents Required:
-
Fixation Solution: 15% (v/v) Ethanol.
-
Staining Buffer: Boric acid and sodium hydroxide solution, pH > 9.4.
-
This compound Staining Solution: Commercial stain concentrate diluted in high-purity water.
-
Acidification/Wash Solution: 1% (w/v) Citric Acid or similar acidic solution as per manufacturer.
-
High-purity water (Milli-Q® or equivalent).
Procedure:
-
Fixation:
-
Following electrophoresis, place the gel in a clean container with a sufficient volume of Fixation Solution to fully cover it.
-
Incubate for a minimum of 1 hour with gentle agitation. For thicker gels (>1 mm), extend fixation time to 1.5 hours. This step can be performed overnight to reduce background.[3]
-
-
Staining:
-
Decant the fixation solution.
-
Prepare the staining solution immediately before use by diluting the this compound concentrate in high-purity water as recommended by the manufacturer. Ensure the solution is well-mixed.[3]
-
Immerse the gel in the staining solution and incubate for 1 to 1.5 hours with gentle agitation, protected from light.[3]
-
-
Acidification & Destaining:
-
Remove the gel from the staining solution.
-
Immerse the gel in the Acidification/Wash Solution for at least 30 minutes with gentle rocking. This step reduces background fluorescence and stabilizes the signal. This step can be extended overnight if necessary.[3]
-
The gel is now ready for imaging.
-
-
Imaging:
-
Image the gel using a laser-based or CCD-based scanner.
-
Use an appropriate excitation source (e.g., 488 nm, 532 nm, or UV) and an emission filter suitable for ~610 nm (e.g., 560 nm long pass or 610 nm band pass filter).[3]
-
II. Protocol for Sample Preparation for Mass Spectrometry
Procedure:
-
Spot/Band Excision:
-
Using the generated image as a guide, excise the protein spots or bands of interest from the stained gel using a clean scalpel or spot picker. Minimize the amount of excised polyacrylamide.
-
-
Destaining for MS:
-
Place the gel pieces into a microcentrifuge tube.
-
Wash the gel pieces with high-purity water.
-
To ensure complete removal of the dye, perform washes with a solution compatible with standard in-gel digestion protocols (e.g., 50 mM ammonium bicarbonate / 50% acetonitrile). The basic pH of this buffer facilitates the hydrolysis and removal of the this compound adduct.[5] Repeat this step until all visible color is removed from the gel pieces.
-
-
In-Gel Digestion:
-
Dehydrate the gel pieces with 100% acetonitrile and dry completely in a vacuum centrifuge.
-
Rehydrate the gel pieces in a solution of sequencing-grade trypsin (e.g., 10-20 µg/mL in 25 mM ammonium bicarbonate) on ice for 30-60 minutes.
-
Remove the excess trypsin solution and add a minimal amount of digestion buffer (e.g., 25 mM ammonium bicarbonate) to keep the gel pieces wet.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Add an extraction buffer (e.g., 50% acetonitrile / 5% formic acid) to the gel pieces and sonicate for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction step at least once. Pool the supernatants.
-
-
Sample Cleanup:
-
Dry the pooled extracts in a vacuum centrifuge.
-
Resuspend the peptides in a solution appropriate for MS analysis (e.g., 0.1% trifluoroacetic acid).
-
For optimal results, perform a final cleanup and concentration step using a C18 ZipTip® or similar reversed-phase chromatography tip before spotting onto a MALDI plate or injecting into an LC-ESI-MS system.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of reversible fluorescent staining of protein with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Epicocconone for Visualizing Membranous Organelles and Lipid Rafts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicocconone is a naturally occurring, small, neutral, and cell-permeable fluorescent compound isolated from the fungus Epicoccum nigrum.[1][2][3] It serves as a powerful tool for the visualization of membranous organelles and lipid-rich structures, such as lipid rafts, in both live and fixed cells.[1][2][4] A key feature of this compound is its environmentally sensitive fluorescence; it is weakly fluorescent in aqueous environments but exhibits a significant increase in fluorescence intensity with a notable orange emission in lipophilic environments and upon reversibly binding to proteins.[1][2][4][5] This property makes it a "no-wash" stain, as the unbound dye has minimal fluorescence.[1][2] Furthermore, its large Stokes' shift and broad excitation spectrum allow for multiplexing with other common fluorophores.[1][2][6] this compound is non-toxic and readily diffuses across cell membranes without the need for permeabilization agents, making it ideal for real-time imaging of dynamic cellular processes.[1][2]
Data Presentation
| Property | Value | Source |
| Excitation Maxima | 395 nm and 520 nm | [2][5] |
| Emission Maximum (in water) | 520 nm (weak green) | [1][2][5] |
| Emission Maximum (bound to protein/in lipophilic environment) | ~590-610 nm (bright orange/red) | [2][5][6] |
| Recommended Working Concentration | 1.2 - 24 µM | [2][7] |
| Staining Time (Live Cells) | 2-15 minutes | [6] |
| Staining Time (Fixed Cells) | ~30 minutes | [2] |
| Cell Permeability | Readily diffuses into live and fixed cells | [1][2] |
| Toxicity | Non-toxic at working concentrations | [1][7] |
Experimental Protocols
Protocol 1: Live Cell Staining for Visualization of Membranous Organelles
This protocol is suitable for real-time imaging of membranous structures such as the endoplasmic reticulum and Golgi apparatus in living cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Live cells cultured on imaging-suitable plates or slides
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a working solution of this compound in cell culture medium. A final concentration in the range of 5-10 µM is a good starting point.
-
Remove the existing culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the this compound-containing culture medium to the cells.
-
Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light. The plasma membrane can be visualized in as little as 2 minutes, with cytoplasmic structures becoming apparent within 15 minutes.[6]
-
Image the cells directly without a wash step.
-
For multiplexing, other fluorescent probes (e.g., for nucleus or specific proteins) can be added according to their respective protocols. This compound's long Stokes' shift allows for excitation with common laser lines (e.g., 405 nm, 488 nm) while detecting emission in the orange-red channel, leaving blue and green channels free for other dyes.[1][2][6]
Protocol 2: Fixed Cell Staining
This protocol is for visualizing cellular architecture in fixed samples.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cells cultured on slides
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a working solution of this compound in PBS. A concentration of 10 µM is recommended.
-
Add the this compound working solution to the fixed cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with excitation and emission settings suitable for this compound (e.g., 488 nm excitation and 590-640 nm emission).[2]
Protocol 3: Visualization of Lipid Rafts
This protocol leverages the enhanced fluorescence of this compound in lipophilic environments to visualize lipid rafts.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Live cells cultured on imaging-suitable plates or slides
-
Appropriate cell culture medium
-
(Optional) Positive control for lipid rafts, such as fluorescently labeled Cholera Toxin B subunit.
Procedure:
-
Prepare a working solution of this compound in cell culture medium, starting with a concentration of 10 µM.
-
Add the this compound solution to the live cells.
-
Incubate for 15-30 minutes at 37°C.
-
Image the cells using a confocal microscope to obtain high-resolution images of the plasma membrane.
-
Look for punctate or clustered regions of high fluorescence intensity on the plasma membrane, which are indicative of lipid-rich microdomains.
-
(Optional) For co-localization studies, cells can be co-stained with a known lipid raft marker.
Visualizations
Caption: Experimental workflow for staining cells with this compound.
References
- 1. This compound, a new cell-permeable long Stokes' shift fluorescent stain for live cell imaging and multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel fluorescent compound from the fungus epicoccumnigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gelcompany.com [gelcompany.com]
Troubleshooting & Optimization
Technical Support Center: Reducing Background Fluorescence with Epicocconone
Welcome to the technical support center for utilizing Epicocconone to reduce background fluorescence in your experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their results.
Understanding this compound's Mechanism of Action
This compound is a naturally occurring fluorescent compound that effectively minimizes background fluorescence through a unique mechanism. In its unbound state, this compound is only weakly fluorescent. However, upon binding to proteins, it reacts reversibly with primary amines, primarily on lysine residues, to form a highly fluorescent adduct that emits a bright orange-red fluorescence.[1][2] This "turn-on" mechanism means that only proteins are significantly fluorescent, leading to a high signal-to-noise ratio.
Mechanism of Action: this compound
Troubleshooting Guides
This section addresses common issues encountered when using this compound to reduce background fluorescence.
Issue 1: High Background Fluorescence Persists
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | This compound's reaction with proteins is pH-dependent. Ensure the staining buffer is at the optimal pH, typically between 8.5 and 9.5 for robust adduct formation. |
| Autofluorescence of Sample | Some cells and tissues have endogenous molecules that autofluoresce. Image an unstained sample to determine the level of autofluorescence. Consider using a spectral unmixing tool if your imaging software has this feature. |
| Non-specific Antibody Binding | If using in an immunofluorescence protocol, high background may be due to the antibodies. Ensure you have optimized your blocking steps and antibody concentrations. |
| Contaminated Reagents | Ensure all buffers and solutions are freshly prepared and free from contamination that could contribute to background fluorescence. |
Issue 2: Weak or No Signal
| Potential Cause | Troubleshooting Steps |
| Insufficient this compound Concentration | The concentration of this compound may be too low for your specific sample. Titrate the concentration to find the optimal balance between signal and background. Start with a concentration range of 1-10 µM. |
| Short Incubation Time | Ensure sufficient incubation time for the this compound to react with the proteins in your sample. A typical incubation time is 30-60 minutes at room temperature. |
| Incompatibility with Other Reagents | While generally compatible, some reagents in your buffer system could potentially interfere with the this compound reaction. If possible, simplify your buffer composition during the staining step. |
| Low Protein Content in Sample | This compound requires proteins to fluoresce. If your sample has very low protein content, the signal will be inherently weak. |
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: At what step should I use this compound in my immunofluorescence protocol?
For optimal background reduction, it is recommended to apply this compound after the secondary antibody incubation and final wash steps. This will stain the total protein in your sample, providing a fluorescent counterstain and helping to quench non-specific background fluorescence without interfering with antibody binding.
Q2: What is the recommended concentration and incubation time for this compound?
A good starting point is a concentration of 5 µM this compound incubated for 30 minutes at room temperature. However, the optimal conditions may vary depending on the cell type and sample thickness. It is advisable to perform a titration to determine the ideal concentration and incubation time for your specific experiment.
Q3: Is this compound compatible with fixed and permeabilized cells?
Yes, this compound is compatible with cells fixed with common fixatives such as 4% formaldehyde. It is also compatible with standard permeabilization procedures.
Q4: Will this compound interfere with the fluorescence of my other dyes?
This compound has a broad excitation spectrum and a red emission maximum at approximately 610 nm. When planning multiplexing experiments, ensure that the emission spectra of your other fluorophores do not significantly overlap with that of this compound.
Q5: Can I use this compound for live-cell imaging?
Yes, this compound is cell-permeable and can be used for live-cell imaging. It allows for the visualization of cellular structures with low background.
Experimental Protocols
Protocol: Using this compound for Background Reduction in Immunofluorescence
This protocol assumes you have already performed your standard immunofluorescence staining up to the final wash steps after secondary antibody incubation.
-
Preparation of this compound Staining Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final working concentration of 5 µM in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Staining:
-
After the final wash step of your immunofluorescence protocol, remove the wash buffer.
-
Add the 5 µM this compound staining solution to your samples, ensuring complete coverage.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the this compound staining solution.
-
Wash the samples three times with PBS for 5 minutes each to remove any unbound this compound.
-
-
Mounting and Imaging:
-
Mount your samples with an appropriate mounting medium.
-
Proceed with imaging. This compound can be excited by a wide range of wavelengths (e.g., 488 nm, 561 nm) and its emission should be collected around 610 nm.
-
Experimental Workflow for Immunofluorescence with this compound
Quantitative Data Summary
While specific quantitative comparisons of background reduction using this compound in immunofluorescence are limited in published literature, its effectiveness as a total protein stain in other applications provides an indication of its potential.
| Application | Parameter | Value | Reference |
| Western Blotting | Sensitivity | ≤ 1 µg of protein | [3] |
| Biofilm Protein Quantification | Detection Range | 0.7 µg to 50 µg of protein | [1] |
These values highlight the high sensitivity of this compound in detecting proteins, which is a direct result of its low background fluorescence in the unbound state. This property is what makes it a promising tool for reducing background in immunofluorescence applications.
References
Technical Support Center: Optimizing Epicocconone Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Epicocconone for fluorescent protein gel staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for protein staining?
This compound is a naturally derived fluorescent compound that reacts with primary amines (like the side chain of lysine residues) on proteins.[1][2][3][4] This reversible reaction forms a highly fluorescent product, allowing for the sensitive detection of proteins in gels and on blots.[1][3] The unbound this compound is only weakly fluorescent, which contributes to a low background signal.[1][5]
Q2: What is the optimal concentration of this compound for staining protein gels?
Commercial formulations are often provided as a 100X concentrate. The recommended working concentration is a 1:100 dilution of this concentrate in the staining buffer.[6] It is crucial to thoroughly mix the concentrated stain before dilution, especially after storage at -20°C.[6]
Q3: What are the excitation and emission wavelengths for this compound-stained proteins?
This compound-protein adducts have a broad excitation spectrum with optima around 405 nm and 500-520 nm.[2][6][7] The maximum fluorescence emission is consistently around 610 nm, regardless of the excitation source.[6][7] This large Stokes' shift is a key advantage of the dye.[5][8]
Q4: Is this compound staining compatible with downstream applications like mass spectrometry?
Yes, the staining is reversible, making it compatible with mass spectrometry (MS) and Edman degradation.[1][3][4] The fluorescent adduct can be hydrolyzed under acidic or basic conditions, which are often used in these downstream analytical techniques.[1][2][3]
Q5: How sensitive is this compound staining?
This compound-based stains are highly sensitive, capable of detecting protein amounts in the low nanogram to sub-nanogram range.[9][10] Some studies report detection limits of less than 100 picograms of protein.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | 1. Incomplete Basification: The staining reaction is pH-dependent and requires an alkaline environment (pH 9.5-10.5).[6] Acidic carryover from the fixation step can inhibit staining.[6] | - Ensure the pH of the staining solution is between 9.5 and 10.5. - Introduce a brief pre-buffering step with the staining buffer before adding the stain.[6] - Avoid significant carryover of the acidic fixation solution into the staining solution.[6] |
| 2. Insufficient Staining Time: The reaction between this compound and proteins requires adequate time. | - For 1.0mm thick gels, stain for at least 1 hour. For 1.5mm thick gels, increase staining time to 1.5 hours. Extending the staining time up to 2 hours is acceptable.[6] | |
| 3. Incorrect Filter/Light Source: The imaging system may not be optimized for this compound's spectral properties. | - Use an excitation source appropriate for this compound (e.g., 405 nm, 488 nm, 532 nm).[5][6] - Use a suitable emission filter, such as a 610 nm bandpass or a 560 nm longpass filter.[6] | |
| High Background | 1. Insufficient Washing: Residual unbound stain can contribute to background fluorescence. | - Increase the duration of the post-staining wash step to 45 minutes for 1.5mm gels or if high background is observed.[6] - An additional acidification step after washing can also help reduce background.[6] |
| 2. Extended Fixation: Inadequate fixation can sometimes lead to higher background. | - Extending the fixation time, even overnight, can help decrease background fluorescence.[6] | |
| 3. Contaminated Solutions: Particulates in the staining or washing solutions can cause speckling. | - Ensure all solutions are freshly prepared and free of particulate matter.[6] | |
| Negative Staining (Dark bands) | 1. Poor Quality SDS: Impurities in the SDS used for electrophoresis can interfere with staining. | - Use high-purity SDS for preparing gels and running buffers.[6] |
| 2. Insufficient Fixation/Washing: Inadequate removal of SDS from the gel can sometimes result in negative staining. | - Extend the fixation and washing times to ensure complete removal of unbound SDS.[6] |
Quantitative Data Summary
Table 1: Detection Limits of this compound-Based Stains
| Protein Standard | Reported Detection Limit | Reference |
| General Proteins | ≤ 1 µg | [9] |
| Bovine Serum Albumin (BSA) | As low as 0.7 µg in a microassay | [10] |
| General Proteins | < 50 pg | [6] |
| General Proteins | < 100 pg | [7] |
Table 2: Spectral Properties of this compound-Protein Adducts
| Parameter | Wavelength (nm) | Reference |
| Optimal Excitation | ~405, 500-520 | [2][6][7] |
| Maximum Emission | ~610 | [6][7][8] |
Experimental Protocols
Detailed Protocol for Staining 1D Polyacrylamide Gels:
-
Fixation:
-
Following electrophoresis, place the gel in a clean container with an adequate volume of fixation solution (e.g., 1% citric acid in 15% ethanol).
-
Incubate with gentle agitation for at least 1 hour. For gels thicker than 1mm, extend the fixation time to 1.5 hours. Fixation can be extended overnight if necessary to reduce background.[6]
-
-
Staining:
-
Prepare the 1X staining solution by diluting the 100X this compound concentrate 1:100 in the staining buffer (e.g., 6.2 g/L boric acid, adjusted to pH 9.5-10.5).[6] Ensure the concentrated stain is at room temperature and well-mixed before dilution.
-
Decant the fixation solution and briefly rinse the gel with high-purity water.
-
Add the 1X staining solution to the gel.
-
Incubate with gentle agitation for 1 to 1.5 hours, protected from light.[6]
-
-
Washing:
-
Remove the staining solution.
-
Wash the gel with a suitable washing solution (as recommended by the stain manufacturer) for 30-45 minutes with gentle agitation.[6]
-
-
Imaging:
-
Image the gel using a fluorescence imager equipped with an appropriate excitation source (e.g., UV, 405 nm, 488 nm, or 532 nm laser) and emission filter (e.g., 610 nm bandpass).[6]
-
-
Storage:
-
Gels can be stored at 4°C in a storage solution (e.g., 1% w/v citric acid), protected from light. For long-term storage, adding the stain at a 1:100 dilution to the storage solution can help maintain fluorescence.[6]
-
Visualizations
Caption: Experimental workflow for this compound protein gel staining.
Caption: Reaction mechanism of this compound with proteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Mechanism of reversible fluorescent staining of protein with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new cell-permeable long Stokes' shift fluorescent stain for live cell imaging and multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound staining: a powerful loading control for Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a sensitive and specific fluorescent dye for in situ quantification of extracellular proteins within bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of pH on Epicocconone staining stability and reversibility.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the influence of pH on Epicocconone staining stability and reversibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound staining?
This compound is a naturally occurring fluorescent compound that reacts with primary amines (such as the lysine residues in proteins) to form a highly fluorescent enamine adduct.[1][2] This reaction is responsible for the shift from a weak green fluorescence (unbound) to a strong orange-red fluorescence (protein-bound).
Q2: Is this compound staining reversible?
Yes, the binding of this compound to proteins is covalent yet reversible.[1] The stability of the fluorescent adduct is highly dependent on pH.
Q3: How does pH affect the stability of the this compound-protein adduct?
The this compound-protein adduct exhibits maximum stability in an acidic environment, specifically at a pH of 2.4.[1] Under basic or strongly acidic conditions, the adduct is readily hydrolyzed, leading to a loss of the fluorescent signal and the release of the this compound molecule.[1][2]
Q4: What are the optimal pH conditions for performing this compound staining?
For initial staining of proteins, an alkaline pH is often used to facilitate the reaction between this compound and the primary amines on the proteins. However, for storage and to maintain the fluorescent signal, an acidic environment is recommended.
Q5: Can this compound be used for live cell imaging?
Yes, this compound is cell-permeable and can be used for staining proteins in live cells. Its fluorescence is enhanced in lipophilic environments, allowing for the visualization of membranous organelles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Fluorescent Signal | Incorrect pH during staining: The reaction of this compound with proteins is pH-sensitive. | Ensure the staining buffer is at the optimal alkaline pH to promote the formation of the fluorescent adduct. |
| Insufficient incubation time: The staining reaction may not have reached completion. | Increase the incubation time to allow for sufficient labeling of the proteins. | |
| Low protein concentration: The amount of protein in the sample may be below the detection limit of the stain. | Concentrate the protein sample or load a higher amount on the gel. | |
| High Background Fluorescence | Incomplete removal of unbound this compound: Excess, unbound this compound can contribute to background fluorescence. | After staining, perform thorough washing steps with a suitable wash buffer to remove unbound dye. |
| Precipitation of the stain: The stain may have precipitated out of solution, leading to non-specific background. | Ensure the staining solution is properly prepared and filtered if necessary. | |
| Loss of Signal Over Time | Inappropriate storage pH: The fluorescent adduct is unstable at neutral or basic pH. | Store stained gels or samples in an acidic buffer (e.g., pH 2.4) to maximize the stability of the fluorescent signal. |
| Photobleaching: Excessive exposure to the excitation light source can cause the fluorophore to fade. | Minimize the exposure of the stained sample to light. Use appropriate filter sets and acquisition settings during imaging. | |
| Stain Appears Green Instead of Orange-Red | Absence of protein binding: The green fluorescence is characteristic of unbound this compound in an aqueous environment. | Verify the presence of protein in your sample. Ensure staining conditions are optimal for the reaction to occur. |
Quantitative Data
The stability of the this compound-protein adduct is critically dependent on pH. The following table summarizes the hydrolysis rate of the adduct at different pH conditions.
| pH Condition | Hydrolysis Rate (k') | Stability |
| Strongly Acidic (pH < 2.4) | Increases as pH decreases | Low |
| Optimal (pH 2.4) | 0.015 hr⁻¹ | Maximum |
| Weakly Acidic to Neutral | Increases as pH increases | Moderate to Low |
| Basic | 1.69 x 10⁹ M⁻¹h⁻¹ (base-catalyzed) | Very Low |
Data is based on the study of the formaecin 1-epicocconone adduct.[1]
Experimental Protocols
Protocol for Determining the pH Stability of this compound-Protein Adducts
This protocol is adapted from the methodology described by Coghlan et al. (2005).[1]
1. Preparation of the this compound-Protein Adduct:
-
Incubate the protein of interest with an equimolar amount of this compound in a suitable buffer (e.g., 4 mM sodium carbonate) for 1.5 hours at room temperature to allow for adduct formation.
2. pH Treatment:
-
Prepare a series of buffers with varying pH values. For acidic conditions, aqueous solutions of acetic acid and trifluoroacetic acid can be used. For basic conditions, a solution of sodium carbonate can be used.
-
Aliquot the this compound-protein adduct solution and dilute it into the different pH buffers (e.g., a 1:10 dilution).
3. Incubation:
-
Incubate the samples at room temperature for various time points (e.g., up to 144 hours).
4. Analysis:
-
At each time point, analyze the relative amount of the remaining this compound-protein adduct. This can be effectively measured using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) by comparing the signal intensity of the adduct to that of the unbound protein.
5. Data Analysis:
-
Plot the relative amount of the adduct against time for each pH condition.
-
Fit the data to a pseudo-first-order exponential decay curve to determine the hydrolysis rate constant (k') for each pH.
-
Plot the calculated hydrolysis rate constants against pH to visualize the pH-stability profile of the this compound-protein adduct.
Visualizations
Caption: Workflow for this compound protein staining and handling.
References
Troubleshooting weak or no signal with Epicocconone staining.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Epicocconone for fluorescent protein staining.
Understanding the Mechanism
This compound is a naturally derived fluorescent compound that is initially weakly fluorescent in the green spectrum.[1][2][3] Its utility as a protein stain comes from its reaction with primary amine groups (such as the side chain of lysine residues and N-termini) on proteins.[4][5][6][7][8] This reversible reaction forms a highly fluorescent enamine adduct that emits a strong orange-red signal, exhibiting a large Stokes shift which is advantageous for imaging.[1][2][5] Because the unbound dye is not fluorescent in the orange-red spectrum, washing steps are often not required, and high signal-to-noise ratios can be achieved.[1][2]
Caption: Reaction mechanism of this compound with protein primary amines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting no signal or a very weak signal after staining?
This is the most common issue and can be attributed to several factors. Use the following points and the troubleshooting flowchart below to diagnose the problem.
Potential Cause 1: Incompatible Reagents The staining chemistry relies on the reaction with primary amines. Buffers or solutions containing primary amines will compete with the proteins for binding to this compound, quenching the signal.
-
Solution: Avoid using buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, during the staining step. Opt for compatible buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers.
Potential Cause 2: Incorrect pH The reaction of this compound with proteins is highly pH-dependent. The staining reaction is typically performed at an alkaline pH, while the resulting fluorescent adduct is more stable at an acidic pH.[8]
-
Solution: Ensure your staining solution has the recommended alkaline pH (typically pH 8.0-9.0). Some protocols recommend a final acidification step to enhance and stabilize the signal.[9]
Potential Cause 3: Suboptimal Dye Concentration The concentration of this compound may be too low for the amount of protein in your sample.
-
Solution: Prepare the this compound staining solution fresh and ensure it is diluted correctly according to the manufacturer's protocol (a 1:100 dilution is common).[9] If protein levels are very high or very low, you may need to perform a titration to find the optimal dye concentration for your specific application.
Potential Cause 4: Insufficient Incubation Time The reaction may not have reached completion, especially with dense gels or complex samples.
-
Solution: Increase the staining incubation time. While some protocols suggest 1-1.5 hours, extending the staining time up to 2 hours generally does not negatively impact the results.[9] Ensure gentle agitation during incubation to facilitate uniform staining.
Potential Cause 5: Low Protein Amount The amount of protein in your sample may be below the detection limit of the assay.
-
Solution: If possible, increase the amount of protein loaded. Run a positive control with a known protein amount (e.g., BSA) to confirm that the staining protocol and reagents are working correctly. The assay can detect protein amounts as low as 0.7 µg in some applications.[7]
Potential Cause 6: Incorrect Imaging Settings this compound has a large Stokes shift, which requires specific filter sets for optimal detection.
-
Solution: Ensure you are using the correct excitation and emission wavelengths. This compound can be excited by a wide range of common lasers (e.g., UV, 405, 488, 532 nm) and has a red emission maximum around 590-610 nm.[2][3] Using a standard green filter set (like for GFP or FITC) will not work.
Q2: My gel has high background fluorescence. How can I reduce it?
While this compound is known for its low background, issues can still arise.
-
Solution 1: Minimize Acid Carryover: When moving a gel from an acidic fixation solution to the alkaline staining solution, minimize the amount of acid carried over, as this can lower the pH of the staining buffer and reduce efficiency.[9] A brief rinse or pre-buffering step can help.
-
Solution 2: Post-Stain Wash: Although not always necessary, performing post-stain washes (e.g., 2 x 15 minutes) or an acidification step can help reduce any residual background signal.[9]
Q3: Can I use this compound for live-cell imaging?
Yes, this compound is a neutral, cell-permeable small molecule that can be used for staining both live and fixed cells without requiring a permeabilization agent.[1][2][10] It rapidly stains intracellular proteins, allowing for real-time imaging of cellular structures and organelles.[1][2]
Experimental Protocols & Data
Standard Protocol for 1D Protein Gel Staining
This is a general protocol and should be optimized for your specific application.
-
Fixation: After electrophoresis, place the gel in a fixation solution (e.g., 40% ethanol, 10% acetic acid) for at least 1 hour. This can be done overnight.
-
Washing: Wash the gel with high-purity water for 3 x 10 minutes to remove the fixation solution.
-
Staining: Prepare the 1X staining solution by diluting the this compound stock (e.g., 100X) in a suitable buffer (e.g., 20 mM borate buffer, pH 8.5). Submerge the gel in the staining solution and incubate with gentle agitation for 1-2 hours at room temperature.[9]
-
Post-Stain (Optional): For lower background, rinse the gel twice with a wash solution or an acidification solution for 15 minutes each.[9]
-
Imaging: Image the gel using an appropriate fluorescence imager equipped with a compatible light source and emission filter.
Caption: Standard experimental workflow for this compound gel staining.
Quantitative Data Summary
Table 1: Recommended Staining & Imaging Parameters
| Parameter | Recommended Value | Notes |
|---|---|---|
| Staining pH | 8.0 - 9.0 | Alkaline conditions are required for the reaction. |
| Signal Stability pH | Acidic (e.g., pH 2.4)[8] | An optional acid wash can stabilize the signal. |
| Incubation Time | 60 - 120 minutes | Longer times may be needed for thick gels.[9] |
| Excitation Maxima | ~395 nm, ~520 nm | Can be excited by UV, 405, 488, and 532 nm sources.[2] |
| Emission Maximum | ~590 - 610 nm | Emits in the orange-red range.[3] |
Table 2: Troubleshooting Quick Guide
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Weak or No Signal | Amine-containing buffers (Tris, Glycine) | Use a non-amine buffer (PBS, HEPES, Borate). |
| Incorrect pH (too acidic) | Ensure staining buffer is alkaline (pH 8.0-9.0). | |
| Dye concentration too low | Prepare fresh 1X dye; titrate if necessary. | |
| Incorrect imaging filters | Use a red emission filter (~610 nm); do not use a green filter. | |
| High Background | Acid carryover from fixation | Briefly rinse gel between fixation and staining steps.[9] |
| | Excess unbound dye | Add optional post-stain washing steps.[9] |
Logical Troubleshooting Flowchart
If you are experiencing issues with weak or no signal, follow this decision tree to identify and solve the problem.
References
- 1. This compound, a new cell-permeable long Stokes' shift fluorescent stain for live cell imaging and multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of reversible fluorescent staining of protein with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a sensitive and specific fluorescent dye for in situ quantification of extracellular proteins within bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
Impact of Epicocconone on subsequent immunodetection steps.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of Epicocconone in immunodetection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for protein staining?
This compound is a naturally derived fluorescent compound that reacts with primary amines (such as the side chain of lysine residues) on proteins.[1][2] This interaction is a reversible covalent binding that results in a significant increase in fluorescence, shifting from a weak green fluorescence in its unbound state to a strong orange-red fluorescence when bound to proteins.[1][3] This property makes it an excellent tool for total protein staining on gels and membranes.[4][5]
Q2: Is this compound staining compatible with downstream immunodetection (e.g., Western blotting)?
Yes, this compound-based total protein staining (E-ToPS) is compatible with subsequent immunodetection steps.[4][6] Studies have shown that E-ToPS has no negative impact on the immunodetection process, allowing for the quantification of total protein as a loading control prior to probing with specific antibodies.[4][6]
Q3: Can this compound staining be reversed?
Yes, the staining is reversible. The enamine bond formed between this compound and the primary amines of proteins can be hydrolyzed by base or strong acid.[3][7][8] This reversibility is a key feature that ensures its compatibility with downstream applications like mass spectrometry and Edman degradation.[3][7][8] For immunodetection, the staining is typically stable under standard blocking and antibody incubation conditions.
Q4: What are the advantages of using this compound as a loading control over housekeeping proteins?
This compound-based total protein staining offers several advantages over traditional housekeeping proteins (e.g., β-actin, GAPDH) as a loading control:
-
More Accurate Normalization: It accounts for variations in total protein loaded per lane, which can be more reliable than assuming constant expression of a single housekeeping protein.[4][9]
-
Wider Dynamic Range: It provides a broader linear range for quantification compared to housekeeping proteins, which can be oversaturated with high-abundance samples.
-
Unaffected by Experimental Conditions: The expression of housekeeping proteins can sometimes be affected by experimental treatments, leading to inaccurate normalization. Total protein staining with this compound is not subject to such biological variations.[4]
-
Time and Cost-Effective: It is a rapid staining process and can be more affordable than using specific primary and secondary antibodies for housekeeping protein detection.[9]
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Solution |
| Weak or no this compound signal | Incomplete protein transfer. | Verify transfer efficiency using a reversible stain like Ponceau S before proceeding with this compound staining.[10] |
| Insufficient staining time. | Ensure the membrane is incubated in the this compound staining solution for the recommended duration (typically 15-30 minutes).[11] | |
| Incorrect pH of staining solution. | The staining reaction is pH-dependent. Ensure the staining buffer is at the optimal pH as per the manufacturer's protocol. Low signal can result from poor basification.[11] | |
| Membrane dried out during staining. | Keep the membrane fully submerged and agitated during all staining and washing steps.[11][12] | |
| High background fluorescence | Inadequate washing after staining. | Increase the number and/or duration of wash steps after staining to remove unbound this compound.[11][12] |
| Contaminated buffers or equipment. | Use fresh, high-purity reagents and clean incubation trays.[12] | |
| Membrane autofluorescence. | If using a PVDF membrane, be aware that it can have higher autofluorescence than nitrocellulose. Consider using low-fluorescence PVDF membranes.[10] | |
| Uneven or speckled staining | Air bubbles trapped between the gel and membrane during transfer. | Carefully remove any air bubbles when setting up the transfer sandwich.[10] |
| Aggregates in the staining solution. | Ensure the this compound stock solution is fully thawed and mixed before dilution. Consider filtering the staining solution if speckling persists. | |
| Contaminated transfer pads or filter paper. | Use clean, fresh components for the Western blot transfer. | |
| This compound signal interferes with immunodetection signal | Spectral overlap between this compound and the secondary antibody fluorophore. | This compound has a broad excitation spectrum with maxima around 395 nm and 520 nm, and an emission maximum around 610 nm when protein-bound.[13] Choose secondary antibody fluorophores with emission spectra that do not significantly overlap with this compound's emission. For example, secondary antibodies conjugated with far-red or infrared dyes are generally compatible. |
| Staining not fully reversed before chemiluminescent detection. | While not typically necessary, if you suspect interference with HRP or AP-based detection, ensure thorough washing after this compound staining and before proceeding to the blocking step. |
Immunofluorescence
| Problem | Possible Cause | Solution |
| High background staining in cells/tissue | Excessive this compound concentration. | Optimize the staining concentration by performing a titration to find the lowest concentration that provides adequate signal without high background. |
| Inadequate washing. | Increase the number and duration of wash steps after this compound incubation to remove unbound dye.[14][15] | |
| Autofluorescence of the sample. | Image an unstained control sample to assess the level of natural autofluorescence. If high, consider using spectral unmixing if your imaging software supports it.[16] | |
| Weak this compound signal in cells/tissue | Insufficient staining time or temperature. | Increase the incubation time or consider performing the staining at a slightly elevated temperature (e.g., 37°C), if compatible with your sample. |
| Low protein content in the sample. | This may be inherent to the sample type. Ensure adequate cell density or tissue thickness. | |
| Inefficient permeabilization (for intracellular staining). | If targeting intracellular proteins, ensure that the permeabilization step (e.g., with Triton X-100 or saponin) is sufficient for this compound to enter the cells.[14] | |
| Spectral overlap with other fluorophores in multiplexing | Emission spectrum of this compound overlaps with other dyes. | This compound's long Stokes shift is advantageous for multiplexing.[17] However, with an emission maximum around 590-610 nm, it can overlap with red fluorophores. Plan your fluorophore panel carefully. Use spectrally distinct dyes and appropriate filter sets on the microscope.[15][17] |
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound for total protein staining.
| Parameter | Value | Reference(s) |
| Limit of Detection | ≤ 1 µg of protein | [4][5][6] |
| Dynamic Range | 0.1 to 30 µg of protein per lane | [13] |
| Staining Property | Logarithmic | [4][5][6] |
| Excitation Maxima | ~395 nm and ~520 nm | [13][17] |
| Emission Maximum (protein-bound) | ~610 nm | [1][13][17] |
| Stokes Shift | >100 nm | [2][3] |
Experimental Protocols
This compound Staining Protocol for Western Blot Membranes
This protocol is a general guideline. Always refer to the specific manufacturer's instructions for your this compound-based stain.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
This compound staining solution (prepared according to the manufacturer's instructions)
-
Washing solution (e.g., high-purity water or a mild buffer)
-
Destaining solution (if required, typically a basic buffer)
-
Imaging system capable of fluorescent detection (e.g., laser scanner or CCD camera with appropriate filters)
Procedure for PVDF Membranes:
-
Following protein transfer, wash the membrane in high-purity water for 5 minutes.
-
Incubate the membrane in a basification solution (as per the manufacturer's protocol) for 10 minutes with gentle agitation.[11]
-
Incubate the membrane in the this compound staining solution for 15-30 minutes with gentle agitation, protected from light.[11]
-
Briefly rinse the membrane in 100% methanol until the green background is removed.[11]
-
Wash the membrane in an acidification solution for 5 minutes.[11]
-
Allow the membrane to dry completely.
-
Image the membrane using an appropriate fluorescent imager.
Procedure for Nitrocellulose Membranes:
-
Following protein transfer, wash the membrane in high-purity water for 3 x 5 minutes.
-
Incubate the membrane in a basification solution for 10 minutes with gentle agitation.[11]
-
Incubate the membrane in the this compound staining solution for 15-30 minutes with gentle agitation, protected from light.[11]
-
Wash the membrane in the basification solution for 5 minutes, followed by two 5-minute washes in high-purity water.[11]
-
Allow the membrane to dry completely.
-
Image the membrane using an appropriate fluorescent imager.
Destaining (Optional):
-
PVDF: Wash in 50% acetonitrile with 30mM ammonium carbonate for 15 minutes.[11]
-
Nitrocellulose: Wash in 50% ethanol with 50mM ammonium carbonate for 15 minutes.[11]
Visualizations
Caption: Reversible covalent binding of this compound to protein primary amines.
Caption: Western blot workflow incorporating this compound for total protein normalization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound staining: a powerful loading control for Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound staining: A powerful loading control for Western blots | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. Mechanism of reversible fluorescent staining of protein with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. interchim.fr [interchim.fr]
- 12. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
Epicocconone Staining for Protein Normalization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the logarithmic staining properties of Epicocconone for accurate protein normalization in quantitative Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for protein staining?
This compound is a naturally occurring, small fluorescent compound isolated from the fungus Epicoccum nigrum.[1][2] It is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence upon binding to proteins. The staining mechanism involves a reversible covalent reaction between this compound and primary amines (such as the ε-amino group of lysine residues) in proteins, forming a highly fluorescent enamine adduct.[3][4][5] This reaction results in a strong orange-red fluorescence with an emission maximum of approximately 610 nm.[6]
Q2: What are the advantages of using this compound for Western blot normalization over housekeeping proteins?
This compound-based total protein staining (E-ToPS) offers several advantages over traditional housekeeping proteins (e.g., β-actin, GAPDH) for normalization:
-
More Accurate Loading Control: E-ToPS accounts for the total protein loaded in each lane, providing a more reliable measure of sample loading than a single housekeeping protein, whose expression can vary with experimental conditions.
-
Higher Sensitivity and Wider Dynamic Range: this compound can detect protein amounts as low as sub-nanogram levels and offers a broad dynamic range.[7]
-
Logarithmic Staining: this compound exhibits logarithmic staining properties, which should be taken into account for accurate arithmetic normalization.[8]
-
Compatibility with Downstream Applications: The reversible nature of this compound staining allows for subsequent immunodetection and mass spectrometry analysis on the same blot.[7][9]
Q3: What is the significance of the logarithmic staining property of this compound?
The logarithmic relationship means that the fluorescence signal intensity is proportional to the logarithm of the protein concentration. This is in contrast to a linear relationship where the signal is directly proportional to the concentration. Understanding this property is crucial for accurate quantification, as a specific mathematical approach is required to normalize the data correctly.
Q4: Is this compound staining compatible with different types of blotting membranes?
Yes, this compound-based stains are suitable for use with both polyvinylidene difluoride (PVDF) and nitrocellulose membranes.[7][9] However, the staining protocols may differ slightly for each membrane type.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Inadequate Basification: The this compound-amine reaction is pH-dependent and requires a basic environment (pH 9.5-10.5) for optimal fluorescence.[9] | Ensure the basification step is performed correctly. Check the pH of your staining solution. Avoid carryover of acidic solutions from previous steps. |
| Insufficient Staining Time: The staining reaction may not have reached completion. | Increase the incubation time with the this compound staining solution. | |
| Low Protein Amount: The amount of protein loaded on the gel is below the detection limit. | Increase the amount of protein loaded per lane. | |
| Incorrect Imaging Settings: The excitation and emission wavelengths used for imaging are not optimal for this compound. | Use an appropriate light source (e.g., UV, blue, or green laser) and filter set for this compound (Excitation: ~395/520 nm, Emission: ~610 nm).[6][9] | |
| High Background | Incomplete Washing: Residual unbound stain on the membrane can cause high background fluorescence. | Increase the number and duration of washing steps after staining. |
| Membrane Drying Out: Allowing the membrane to dry out during the staining process can lead to non-specific binding. | Ensure the membrane remains fully submerged in all solutions throughout the staining procedure. | |
| Contaminated Buffers or Equipment: Contaminants in buffers or on equipment can contribute to background signal. | Use high-purity water and clean equipment for all steps. | |
| Uneven Staining | Incomplete Protein Transfer: Uneven transfer of proteins from the gel to the membrane will result in patchy staining. | Optimize your Western blot transfer protocol to ensure complete and even transfer. |
| Air Bubbles: Air bubbles trapped between the gel and the membrane during transfer can impede protein transfer. | Carefully remove any air bubbles before starting the transfer. | |
| Uneven Agitation: Inconsistent agitation during staining and washing can lead to uneven signal. | Ensure gentle and consistent agitation during all incubation and washing steps. | |
| Difficulty with Downstream Immunodetection | Incomplete Stain Removal: Residual this compound may interfere with antibody binding. | Although the stain is reversible, ensure you follow the destaining protocol if you encounter issues with subsequent immunodetection. A change in pH can facilitate the removal of the stain.[7][10] |
Quantitative Data Summary
| Parameter | Value |
| Limit of Detection | Sub-nanogram levels (<250 pg/band) |
| Dynamic Range | Wide, suitable for a broad range of protein concentrations |
| Staining Property | Logarithmic |
| Excitation Maxima | ~395 nm and ~520 nm |
| Emission Maximum | ~610 nm (protein-bound) |
| Stokes Shift | >100 nm |
| Compatibility | PVDF and Nitrocellulose membranes |
Experimental Protocols
Solution Compositions
-
Solution 1 (Fixation/Acidification): 1% (w/v) Citric Acid in 15% Ethanol. To prepare 1 L, dissolve 10 g of citric acid in 850 mL of high-purity water, then add 150 mL of 100% ethanol.[9]
-
Solution 2 (Basification Buffer): A basic buffer with a pH between 9.5 and 10.5 (e.g., carbonate-bicarbonate buffer or Tris-based buffer).
-
This compound Staining Solution: Prepare fresh by diluting the this compound stock solution in high-purity water or the appropriate staining buffer as recommended by the manufacturer.
-
Destaining Solution (for PVDF): 50% acetonitrile containing 30mM ammonium carbonate.[9]
-
Destaining Solution (for Nitrocellulose): 50% ethanol containing 50mM ammonium carbonate.[9]
Staining Protocol for PVDF Membranes
-
Post-Transfer Wash: After protein transfer, wash the PVDF membrane in high-purity water for 3 x 5 minutes with gentle agitation.[9]
-
Basification: Incubate the membrane in Solution 2 for 10 minutes with gentle agitation.[9]
-
Staining: Incubate the membrane in the freshly prepared this compound staining solution for 15-30 minutes with gentle agitation.[9]
-
Acidification: Place the blot in Solution 1 and rock gently for 5 minutes. The blot may appear green at this stage.[9]
-
Washing: Rinse the blot with 100% methanol for 2-3 minutes until the green background is removed. Multiple rinses may be necessary.[9]
-
Drying: Allow the membrane to dry completely before imaging.[9]
Staining Protocol for Nitrocellulose Membranes
-
Post-Transfer Wash: After protein transfer, wash the nitrocellulose membrane in high-purity water for 3 x 5 minutes with gentle agitation.[9]
-
Basification: Incubate the membrane in Solution 2 for 10 minutes with gentle agitation.[9]
-
Staining: Incubate the membrane in the freshly prepared this compound staining solution for 15-30 minutes with gentle agitation.[9]
-
Washing: Place the blot in Solution 2 and rock gently for 5 minutes.[9]
-
Final Wash: Briefly rinse the membrane in high-purity water.
-
Drying: Allow the membrane to dry completely before imaging.
Normalization Procedure for Logarithmic Staining
Due to the logarithmic nature of this compound staining, a simple ratio of the target protein signal to the total protein signal is not appropriate. Here is a recommended workflow for normalization:
-
Image Acquisition: Acquire images of the this compound-stained membrane using an appropriate fluorescence imaging system. Ensure that the signal is not saturated.
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the integrated density of the total protein signal for each lane. This represents the total protein load.
-
Log Transformation: Apply a logarithmic transformation (natural log or log10) to the integrated density values of the total protein signal for all lanes.
-
Normalization Factor Calculation: Select a reference lane (e.g., a control sample). For each lane, calculate the normalization factor by dividing the log-transformed total protein signal of the reference lane by the log-transformed total protein signal of the respective lane.
-
Target Protein Normalization: Measure the integrated density of your target protein band in each lane. Multiply the raw integrated density of your target protein by the calculated normalization factor for that lane to obtain the normalized target protein signal.
Visualizations
Caption: General workflow for Western blot normalization using this compound.
Caption: Reversible covalent binding of this compound to proteins.
Caption: Logic for logarithmic normalization of target protein signal.
References
- 1. This compound, a sensitive and specific fluorescent dye for in situ quantification of extracellular proteins within bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new cell-permeable long Stokes' shift fluorescent stain for live cell imaging and multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. Mechanism of reversible fluorescent staining of protein with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P148-S A Sensitive and Simple Procedure for Staining Proteins on Either Nitrocellulose or PVDF Membranes Based on the Fluorophore this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Epicocconone Staining for Low-Abundance Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Epicocconone-based fluorescent stains for the detection of low-abundance proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a naturally derived, small fluorescent molecule that is the active component in several total protein stains, such as Deep Purple™ and LavaPurple™.[1][2] Its mechanism of action involves a reversible covalent reaction with the primary amines (e.g., lysine residues) of proteins.[3][4] In its free form, this compound is weakly fluorescent; however, upon binding to proteins under alkaline conditions, it forms a highly fluorescent adduct that emits a strong orange-red signal.[1][5] This reaction is reversible, and the fluorescent signal is stabilized under acidic conditions.[5]
Q2: What is the reported detection limit of this compound-based stains?
This compound-based stains are known for their high sensitivity. Some commercial kits report the ability to detect as little as less than 250 picograms (pg) of protein per band.[2] Studies have demonstrated its superior sensitivity in detecting minute protein amounts, making it a powerful tool for analyzing precious or low-abundance samples.[6][7][8][9]
Q3: Are this compound stains compatible with downstream applications like mass spectrometry?
Yes, one of the key advantages of this compound is its compatibility with downstream protein analysis techniques. The reversible nature of the staining allows for the dye to be removed from the protein with a change in pH, which means it does not interfere with subsequent mass spectrometry (MS) or Edman sequencing.[2][3][4]
Q4: Can I reuse the this compound staining solution?
While it may be possible to reuse the staining solution once immediately after the first use for gel staining, it is generally not recommended.[2] this compound can degrade over time in the high pH staining buffer, which can lead to reduced staining efficiency and inconsistent results in subsequent uses.[2] For optimal sensitivity and reproducibility, it is best to use a freshly prepared staining solution for each experiment.[2]
Troubleshooting Guide: Enhancing Sensitivity for Low-Abundance Proteins
This guide addresses common issues encountered when using this compound to stain for low-abundance proteins and provides solutions to improve signal intensity and reduce background.
| Problem | Potential Cause | Recommended Solution |
| Faint or No Protein Bands | Insufficient Protein Loading: The amount of target protein is below the detection limit of the stain. | • Increase the amount of protein loaded onto the gel. If the sample is dilute, consider concentrating it before loading.• Use a more sensitive this compound-based stain formulation if available. |
| Suboptimal Staining pH: The pH of the staining solution is not sufficiently alkaline (ideal range is pH 9.5-10.5). Carry-over of acidic fixative can lower the pH.[6][10] | • Ensure the staining buffer is correctly prepared and the pH is within the optimal range.• Minimize the carry-over of acidic fixation solution by performing thorough water washes of the gel before the basification step.[10] A brief pre-buffering step can also improve staining effectiveness.[10] | |
| Incorrect Staining Time: The incubation time in the staining solution is too short for the dye to sufficiently bind to low-abundance proteins. | • While extending the staining time up to 2 hours generally does not negatively affect results, ensure you are following the manufacturer's recommended staining duration.[10] For low-abundance proteins, staining for the maximum recommended time may be beneficial. | |
| Degraded Staining Reagent: The this compound dye has degraded due to improper storage or prolonged exposure to light.[1] | • Store the concentrated this compound stain at -15°C to -30°C, protected from light, as recommended by the manufacturer.[1][2]• Bring the concentrated stain to room temperature and mix thoroughly before dilution.[2][6] | |
| High Background Fluorescence | Inadequate Washing: Insufficient washing after staining can leave residual unbound dye on the gel, leading to high background. | • Increase the duration and/or number of washes in the recommended washing solution after staining.[10]• For particularly high background, an additional wash step in 7.5% (v/v) acetic acid can help to further reduce background fluorescence.[1] |
| Contaminated Staining Trays or Reagents: Dust, keratin from skin, or residual detergents in staining trays can create fluorescent speckles.[2][6] | • Use thoroughly cleaned, dedicated staining trays. Rinse trays extensively with high-purity water to remove any detergent residues.[2][6]• Use high-purity water and analytical-grade reagents for all solutions. Filtering buffers may be necessary if speckling persists.[2][6]• Wear clean gloves and handle gels carefully to avoid contamination.[6] | |
| Uneven Staining | Multiple Gels in One Tray: Staining more than one gel in the same tray can lead to uneven distribution of the stain.[6] | • Stain only one gel per tray to ensure uniform exposure to the staining solution.[6] |
| Insufficient Volume of Solutions: Using inadequate volumes of fixative, wash, or staining solutions can result in incomplete coverage and uneven staining. | • Ensure the gel is completely submerged in each solution, with a volume at least 20-fold greater than the gel volume.[1] |
Experimental Protocols
Protocol 1: High-Sensitivity Staining of 1D/2D Polyacrylamide Gels
This protocol is optimized for detecting low-abundance proteins in polyacrylamide gels.
Solutions Required:
-
Fixation Solution: 10% (v/v) Methanol, 7.5% (v/v) Acetic Acid in high-purity water.
-
Basification/Staining Buffer (Solution 2): Typically a borate buffer, pH 9.5-10.5 (refer to manufacturer's instructions).
-
This compound Staining Solution: Prepare fresh by diluting the concentrated this compound stain (e.g., 1:100 or 1:200) in the Basification/Staining Buffer.[1][10]
-
Washing Solution (Solution 3): Refer to the manufacturer's specific formulation.
-
Acidification/Stabilization Solution (Solution 1): 7.5% (v/v) Acetic Acid in high-purity water.[1]
Procedure:
-
Fixation: Immediately after electrophoresis, place the gel in the Fixation Solution. For optimal results, fix overnight with gentle agitation.[3][11]
-
Washing: Decant the fixation solution and wash the gel with high-purity water for 10-15 minutes. Repeat this wash step at least two more times to remove residual acid.
-
Basification: Incubate the gel in the Basification/Staining Buffer for 10 minutes with gentle agitation.
-
Staining: Decant the basification buffer and add the freshly prepared this compound Staining Solution. Incubate for 1 to 1.5 hours with gentle agitation, protected from light.[10] Do not exceed 2 hours of staining.[10]
-
Washing: Remove the gel from the staining solution and wash with the Washing Solution for 30 minutes with gentle agitation.[10] For thicker gels or high background, this wash can be extended to 45 minutes.[10]
-
Acidification/Stabilization: Decant the washing solution and add the Acidification/Stabilization Solution. Incubate for at least 30 minutes with gentle agitation.[10] This step is crucial for stabilizing the fluorescent signal. The gel can be left in this solution overnight at 4°C.[10]
-
Imaging: Image the gel using a suitable fluorescence imager with excitation wavelengths around 405 nm or 500 nm and an emission filter around 610 nm.[10]
Protocol 2: Staining of Proteins on PVDF or Nitrocellulose Membranes
This protocol is for the total protein staining of Western blot membranes.
Procedure:
-
Washing: After protein transfer, wash the membrane in high-purity water for 3 x 5 minutes with gentle agitation.[10]
-
Basification: Incubate the membrane in the Basification/Staining Buffer for 10 minutes.[10]
-
Staining: Place the membrane, protein side down, in the freshly prepared this compound Staining Solution and incubate for 15-30 minutes with gentle agitation.[2][10]
-
Post-Staining Wash (for Nitrocellulose): Wash the membrane in the Basification/Staining Buffer for 5 minutes, followed by two 5-minute washes in high-purity water.[10]
-
Acidification and Wash (for PVDF): Place the membrane in the Acidification/Stabilization Solution for 5 minutes.[10] Then, rinse with 100% methanol until the green background is removed.[10]
-
Drying: Allow the membrane to air dry completely before imaging.
Visualizations
Caption: Reaction mechanism of this compound with proteins.
Caption: Workflow for high-sensitivity gel staining.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. gelcompany.com [gelcompany.com]
- 3. gelcompany.com [gelcompany.com]
- 4. Mechanism of reversible fluorescent staining of protein with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. This compound staining: a powerful loading control for Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] this compound staining: A powerful loading control for Western blots | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. gelcompany.com [gelcompany.com]
Reversibility of Epicocconone staining for downstream applications.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Epicocconone staining, with a particular focus on its reversibility for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for protein staining?
This compound is a natural fluorescent compound derived from the fungus Epicoccum nigrum. It functions as a total protein stain by reacting reversibly with primary amines in proteins.[1][2][3][4] In aqueous solutions, this compound exhibits weak green fluorescence. However, upon binding to proteins, it undergoes a significant shift to produce a strong orange-red fluorescence.[2][5][6] This property allows for sensitive detection of proteins in gels and on membranes.
Q2: Is this compound staining reversible?
Yes, the binding of this compound to proteins is reversible.[1][3][4] The fluorescent enamine product formed between this compound and primary amines can be hydrolyzed by changes in pH, particularly with base or strong acid.[1][3][4] This reversibility is a key advantage, as it allows for the removal of the stain, making the proteins available for subsequent analysis.
Q3: Which downstream applications are compatible with this compound staining?
This compound staining is compatible with a range of downstream applications, including:
-
Mass Spectrometry (MS): The reversible nature of the stain allows for its removal prior to MS analysis, ensuring that it does not interfere with peptide mass fingerprinting.[1][7][8][9]
-
Western Blotting (Immunodetection): this compound-based total protein staining (E-ToPS) can be used as a loading control for Western blots without impacting subsequent immunodetection.[10][11][12]
-
Edman Sequencing: The stain's reversibility makes it compatible with N-terminal protein sequencing by Edman degradation.[1][3][4][7]
-
High-Performance Liquid Chromatography (HPLC): Stained peptides can be analyzed by HPLC after stain removal.[7]
Q4: What are the advantages of using this compound staining over other methods like Coomassie Blue or SYPRO Ruby?
This compound staining offers several advantages:
-
High Sensitivity: It can detect protein amounts as low as ≤ 1 µg.[2][10][11]
-
Wide Dynamic Range: It provides a broad linear dynamic range for protein quantification.[2][12]
-
Reversibility: As discussed, its reversibility is a major benefit for downstream applications.[1][3][4]
-
Safety: It is considered more environmentally friendly and less hazardous than some traditional stains that may contain heavy metals or require volatile acids.[1][7]
-
Compatibility: It is compatible with various gel chemistries and membrane types (PVDF and nitrocellulose).[7]
Troubleshooting Guides
This section addresses common issues that may arise during this compound staining and subsequent destaining procedures.
| Problem | Potential Cause | Suggested Solution | Citation |
| Low Signal Intensity or Poor Sensitivity | Poor Basification: The pH during the staining step is critical. Acid carry-over from the fixation step can lower the pH and inhibit efficient staining. | Ensure the staining solution has a pH between 9.5 and 10.5. Thoroughly wash the gel after fixation to remove any residual acid. | [7] |
| Insufficient Staining Time: The staining reaction may not have reached completion. | Do not stain for longer than 2 hours as this can increase background. Adhere to the recommended staining time in the protocol. | [7] | |
| High Background Fluorescence | Inadequate Washing: Insufficient washing after staining can leave unbound dye on the gel or membrane. | Increase the washing time after staining. For thicker gels (1.5mm), a 45-minute wash is recommended. An extended acidification step (up to overnight) can also help reduce background. | [7] |
| Uneven or Patchy Staining | Inconsistent Reagent Coverage: The gel or membrane was not fully submerged or agitated during staining or washing steps. | Ensure the gel or membrane is completely covered with the appropriate solution and gently agitated during all incubation steps to ensure even distribution. | [13] |
| Protein Loss During Destaining | Harsh Destaining Conditions: The rapid destaining protocols, while effective, may lead to some protein loss from the membrane. | Be aware that rapid destaining may result in some protein loss. If quantitative accuracy is paramount, consider optimizing the destaining time and reagent concentrations. | [7] |
| No Staining | Incorrect Reagent Preparation: The staining or washing solutions were not prepared correctly. | Double-check the recipes and pH of all solutions before use. | [14] |
| Expired Reagents: The this compound stain may have degraded over time. | Check the expiration date of the stain and use a fresh batch if necessary. | [14] |
Experimental Protocols
This compound Staining Protocol for Polyacrylamide Gels
-
Fixation: Fix the gel in a fixation solution (e.g., 40% ethanol, 10% acetic acid) for at least 1 hour with gentle rocking. For gels thicker than 1mm, extend the fixation time to 1.5 hours.[7]
-
Washing: Wash the gel in high-purity water for 10-15 minutes to remove the fixation solution.
-
Staining: Incubate the gel in the this compound staining solution (prepared according to the manufacturer's instructions, typically with a pH between 9.5 and 10.5) for up to 2 hours with gentle rocking.[7]
-
Washing: Remove the gel from the staining solution and wash it with a washing solution (e.g., 15% ethanol) for 30 minutes. For thicker gels or high background, increase the washing time to 45 minutes.[7]
-
Acidification: Place the gel in an acidification solution (e.g., dilute acetic acid) and rock gently for 30 minutes. This step can be extended up to overnight to further reduce background.[7]
-
Imaging: The gel is now ready for imaging using an appropriate fluorescence scanner with excitation wavelengths around 405 nm, 488 nm, 500 nm, or 532 nm, and an emission filter around 610 nm.[7]
Destaining Protocol for Downstream Applications
For PVDF Membranes:
-
Wash the stained PVDF membrane in a solution of 50% acetonitrile containing 30mM ammonium carbonate for 15 minutes.[7]
-
Rinse the membrane thoroughly with high-purity water.
-
The membrane is now ready for downstream processing. Note that this rapid protocol may result in some protein loss.[7]
For Nitrocellulose Membranes:
-
Wash the stained nitrocellulose membrane in a solution of 50% ethanol (or methanol) containing 50mM ammonium carbonate for 15 minutes.[7]
-
Rinse the membrane thoroughly with high-purity water.
-
The membrane is now ready for downstream processing. Note that this rapid protocol may result in some protein loss.[7]
Quantitative Data Summary
| Parameter | Value | Citation |
| Limit of Detection | ≤ 1 µg of protein | [2][10][11] |
| Dynamic Range | 0.1 to 30 µg of protein per lane | [2][12] |
| Staining Property | Logarithmic | [2][10][11] |
| Excitation Maxima | ~395 nm and ~520 nm | [2] |
| Emission Maximum (protein-bound) | ~610 nm | [2][7] |
| Stokes Shift | >100 nm | [2] |
Visualizations
Caption: Reversible reaction of this compound with proteins.
Caption: Troubleshooting logic for common this compound staining issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Mechanism of reversible fluorescent staining of protein with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a new cell-permeable long Stokes' shift fluorescent stain for live cell imaging and multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound staining: a powerful loading control for Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] this compound staining: A powerful loading control for Western blots | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 14. documents.cap.org [documents.cap.org]
Minimizing Variability in Epicocconone Staining: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Epicocconone for protein staining. It offers troubleshooting advice and frequently asked questions to help minimize variability and ensure reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stain proteins?
This compound is a naturally occurring fluorescent compound isolated from the fungus Epicoccum nigrum.[1][2][3] It works by reacting covalently and reversibly with primary amines, such as the lysine residues found in proteins.[4][5][6][7] This reaction forms a highly fluorescent enamine product that emits a strong orange-red fluorescence (around 610 nm) when excited by UV or blue light.[1][4][8] A key advantage of this compound is that the unbound dye is only weakly fluorescent in water (green emission), which results in low background signal without the need for extensive washing steps.[4][8][9][10]
Q2: What are the main applications of this compound staining?
This compound is a versatile tool used for:
-
Total protein staining: It is highly sensitive for staining proteins in 1D and 2D polyacrylamide gels.[1]
-
Loading control for Western blots: this compound-based total protein staining (E-ToPS) has been shown to be a more reliable loading control compared to traditional housekeeping proteins.[11][12]
-
Protein quantification: It can be used for the quantitative determination of protein concentration.[1][13]
-
Live cell imaging: As a cell-permeable molecule, it can be used to stain proteins in living cells.[8][9][10]
Q3: My fluorescent signal is weak. What are the possible causes and solutions?
Low signal intensity is a common issue that can often be resolved by optimizing the staining protocol. The most frequent cause is improper pH during the staining step.
-
Poor Basification: The reaction between this compound and proteins is pH-dependent and requires an alkaline environment (pH 9.5-10.5) to proceed efficiently.[14] Acidic carry-over from the fixation step can lower the pH of the staining solution, leading to poor staining.
-
Solution: Ensure the pH of your staining solution is within the optimal range. A brief pre-incubation step with the staining buffer before adding the this compound stain can help to neutralize any residual acid.[14]
-
-
Insufficient Stain Concentration: Using a diluted stain will result in lower fluorescence.
-
Solution: Always use the recommended 1:100 dilution of the concentrated stain.[14]
-
-
Inadequate Incubation Time: Staining for too short a period will not allow the reaction to go to completion.
-
Solution: For gels, stain for at least 1 to 1.5 hours. For blots, 15-30 minutes is typically sufficient.[14]
-
-
Instrument Settings: Incorrect filter sets or photomultiplier tube (PMT) settings on your imaging system will lead to poor signal detection.
-
Solution: Use an excitation source appropriate for this compound (e.g., 405 nm, 488 nm, or 532 nm) and a suitable emission filter (e.g., 610 nm bandpass or 560 nm long pass).[14]
-
Q4: I'm observing high background fluorescence. How can I reduce it?
While this compound is known for its low background, certain factors can contribute to unwanted signal.
-
Insufficient Washing (for gels): Although extensive washing is not always necessary, a brief wash step can help to remove any unbound dye.
-
Solution: After staining, wash the gel with the recommended washing solution for 30-45 minutes.[14]
-
-
Drying of Membranes (for blots): Allowing the membrane to dry at any point during the staining process can lead to high background.
-
Solution: Ensure the membrane remains wet throughout the entire staining and washing procedure.[14]
-
-
Contaminants in Buffers: Impurities in water or buffers can sometimes contribute to background fluorescence.
-
Solution: Use high-purity water and freshly prepared buffers for all steps.
-
Q5: Is this compound staining compatible with downstream applications like mass spectrometry?
Yes, one of the significant advantages of this compound is its compatibility with mass spectrometry (MS) and Edman degradation.[4][5] The reversible nature of the staining allows the dye to be removed under the acidic or basic conditions typically used in these downstream analyses, leaving the protein unmodified.[4][5][6][7]
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Incorrect pH of Staining Solution: Acidic carry-over from fixation step.[14] | Verify the pH of the staining buffer is between 9.5 and 10.5. Consider a pre-buffering step with the staining buffer before adding the stain.[14] |
| Stain Dilution: Stain is too dilute.[14] | Prepare a fresh 1:100 dilution of the concentrated stain immediately before use.[14] | |
| Insufficient Incubation Time: Staining time is too short.[14] | Increase the staining time. For 1.0mm gels, 1 hour is recommended; for 1.5mm gels, 1.5 hours.[14] | |
| Inappropriate Imaging Settings: Incorrect excitation/emission filters or PMT settings.[14] | Optimize imaging parameters. Use excitation wavelengths of 405 nm, 488 nm, or 532 nm and an emission filter around 610 nm.[14] | |
| Fading of Stain: Prolonged exposure to light or heat from the imager.[14] | Minimize the exposure time during imaging. | |
| High Background | Insufficient Washing (Gels): Residual unbound stain.[14] | Increase the washing time to 45 minutes for thicker gels or if high background persists.[14] |
| Membrane Drying (Blots): The membrane was allowed to dry out.[14] | Keep the membrane fully submerged in solution during all staining and washing steps.[14] | |
| Contaminated Reagents: Impurities in water or buffers. | Use high-purity water and freshly prepared, filtered buffers. | |
| Uneven Staining or Speckles | Incomplete Mixing of Stain: Concentrated stain not thoroughly mixed before dilution.[14] | Ensure the concentrated stain is brought to room temperature and vortexed well before preparing the working solution.[14] |
| Gel/Blot Not Fully Submerged: Parts of the gel or blot were not in contact with the staining solution. | Use a sufficient volume of staining solution to ensure the gel or blot is completely covered and can move freely. | |
| Precipitation of Stain: Stain has precipitated out of solution. | Visually inspect the staining solution for any precipitates before use. If present, prepare a fresh solution. | |
| Loss of Protein from Gel/Membrane | Harsh Destaining Conditions: Using aggressive destaining protocols.[14] | For rapid destaining of nitrocellulose, a 15-minute wash in 50% ethanol with 50mM ammonium carbonate can be used, but be aware this may cause some protein loss.[14] |
Experimental Protocols
Standard Protocol for Staining 1D/2D Gels
-
Fixation: After electrophoresis, fix the gel in a solution of 50% methanol and 7% acetic acid for at least 30 minutes. For thicker gels (1.5mm), extend the fixation time to 1 hour.
-
Washing: Wash the gel with high-purity water for 10-15 minutes to remove the fixation solution.
-
Staining Solution Preparation: Immediately before use, prepare the staining solution by diluting the concentrated this compound stain 1:100 in the provided staining buffer. Ensure the concentrated stain is at room temperature and well-mixed before dilution.[14]
-
Staining: Remove the wash solution and add the staining solution to the gel. Incubate with gentle agitation for 1 to 1.5 hours, depending on the gel thickness.[14]
-
Washing: Remove the staining solution and wash the gel with the provided washing solution for 30 minutes with gentle agitation. For thicker gels or if the background is high, this wash can be extended to 45 minutes.[14]
-
Imaging: Image the gel using a suitable fluorescence imager with excitation at approximately 488 nm or 532 nm and emission detection at approximately 610 nm.[14]
Protocol for Staining Western Blot Membranes (PVDF or Nitrocellulose)
-
Post-Transfer Wash: After protein transfer, wash the membrane in high-purity water for 3 x 5 minutes.[14]
-
Basification: Wash the membrane in the staining buffer for 10 minutes.[14]
-
Staining: Prepare the staining solution by diluting the concentrated this compound stain in high-purity water (e.g., 625µL in 50mL for a small blot). Stain the membrane for 15-30 minutes with gentle agitation.[14]
-
Acidification (PVDF only): For PVDF membranes, place the blot in the acidification solution for 5 minutes. This will cause the blot to appear green.[14]
-
Washing:
-
PVDF: Rinse the membrane with 100% methanol until the green background is removed.[14]
-
Nitrocellulose: Wash the membrane in high-purity water.
-
-
Imaging: Image the wet membrane using a suitable fluorescence imager.
Visual Guides
This compound Staining Mechanism
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Polyphasic Analysis of Intraspecific Diversity in Epicoccum nigrum Warrants Reclassification into Separate Species | PLOS One [journals.plos.org]
- 3. This compound, a novel fluorescent compound from the fungus epicoccumnigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of reversible fluorescent staining of protein with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. This compound, a new cell-permeable long Stokes' shift fluorescent stain for live cell imaging and multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound staining: a powerful loading control for Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a sensitive and specific fluorescent dye for in situ quantification of extracellular proteins within bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
Validation & Comparative
A Head-to-Head Comparison: Epicocconone vs. SYPRO Ruby for Total Protein Staining
In the realm of proteomics and protein analysis, the accurate visualization and quantification of proteins separated by gel electrophoresis are paramount. The choice of a total protein stain can significantly impact experimental outcomes, influencing sensitivity, quantitative accuracy, and compatibility with downstream applications such as mass spectrometry. This guide provides an in-depth, objective comparison of two popular fluorescent total protein stains: Epicocconone-based stains (e.g., Deep Purple, LavaPurple) and SYPRO Ruby.
This compound is a naturally derived fluorophore that interacts with proteins, while SYPRO Ruby is a ruthenium-based metal chelate. Both offer high sensitivity, but differ in their staining mechanisms, protocols, and performance characteristics. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to select the optimal stain for their specific research needs.
Performance Comparison: this compound vs. SYPRO Ruby
The selection of a protein stain is often dictated by the specific requirements of an experiment, such as the need for high sensitivity, a broad linear dynamic range for accurate quantification, or compatibility with subsequent analytical techniques. The following table summarizes the key performance metrics of this compound and SYPRO Ruby based on available experimental data.
| Feature | This compound | SYPRO Ruby |
| Limit of Detection (LOD) | High sensitivity, reaching the sub-nanogram to picogram range (e.g., < 250 pg per band).[1] | High sensitivity, in the low nanogram range (0.25 to 1 ng for most proteins).[2][3] |
| Linear Dynamic Range | Wide, reported to be over four orders of magnitude.[4] | Wide, extending over three orders of magnitude.[2][3][5] |
| Staining Mechanism | Reversible covalent binding of the this compound fluorophore to primary amines on the protein.[1][6] | Non-covalent interaction of a ruthenium metal chelate with basic amino acids and the polypeptide backbone.[3][4] |
| Mass Spectrometry Compatibility | Highly compatible; the reversible nature of the stain allows for its removal, which can improve peptide identification.[1] | Highly compatible; does not chemically modify proteins, leading to good sequence coverage in mass spectrometry.[4][5][7] |
| Western Blot Compatibility | Compatible; the stain can be removed from the blot, allowing for subsequent immunodetection.[1] | SYPRO Ruby has a specific formulation for blot staining. However, washing steps in immunostaining can lead to signal loss.[8] |
| Protocol Time | Staining can be accomplished in approximately 3.5 hours.[9] | Offers a standard overnight protocol (~18 hours) and a rapid protocol (90 minutes).[3] |
| Protein-to-Protein Variability | Some differences in staining of various proteins have been reported, potentially due to differences in SDS binding.[4] | Exhibits less protein-to-protein variability compared to silver stains due to its binding mechanism.[2][3] |
| Background | Reported to produce less background speckling than SYPRO Ruby.[4] | Can sometimes result in background speckling.[10] |
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results. Below are the generalized experimental methodologies for staining protein gels with this compound and SYPRO Ruby.
This protocol is a general guide. Specific timings and solution volumes may vary depending on the commercial kit and gel size.
-
Fixation: Following electrophoresis, fix the gel in a solution (e.g., containing ethanol and acetic acid) to precipitate the proteins within the gel matrix. This step is typically performed for 30-60 minutes.
-
Washing: Wash the gel with ultrapure water to remove the fixation solution. This is usually done with multiple changes of water over 30-60 minutes.
-
Basification: Incubate the gel in a basic buffer solution (e.g., pH 9.5-10.5) for approximately 10-15 minutes. This step is critical for the subsequent staining reaction.[11]
-
Staining: Prepare the this compound staining solution by diluting the concentrated stain in a staining buffer. Immerse the gel in the staining solution and incubate for 1-2 hours with gentle agitation.[11]
-
Washing: Remove the gel from the staining solution and wash with a washing solution to reduce background fluorescence. This step is typically 30-45 minutes.[11]
-
Acidification: Place the gel in an acidic solution for at least 30 minutes to enhance the fluorescent signal and further reduce background. This step can be extended overnight.[11]
-
Imaging: The gel can be visualized using a fluorescence imaging system with appropriate excitation and emission filters.
SYPRO Ruby offers two main protocols: a basic overnight protocol for maximum sensitivity and a rapid protocol for faster results.[2][3]
Basic Protocol (Overnight)
-
Fixation: After electrophoresis, fix the gel in a solution of 50% methanol and 7% acetic acid for at least 30 minutes, repeated once with fresh fix solution.[2][3]
-
Staining: Immerse the gel in the ready-to-use SYPRO Ruby gel stain and agitate on an orbital shaker overnight.[2][3]
-
Washing: Wash the gel in a solution of 10% methanol and 7% acetic acid for 30 minutes.[2][3]
-
Rinsing: Before imaging, rinse the gel with ultrapure water for at least two times for 5 minutes each.[12]
-
Imaging: Visualize the gel using a UV or blue-light transilluminator or a laser-based imaging system with excitation at approximately 280 nm or 450 nm and emission at around 610 nm.[2][3]
Rapid Protocol (90 minutes)
-
Fixation: Fix the gel in 50% methanol, 7% acetic acid for 15 minutes, repeating once.[2][3]
-
Staining: Add the SYPRO Ruby stain and microwave briefly (e.g., 30 seconds) to heat the solution to 80-85°C. Agitate on an orbital shaker for a total of 30 minutes, with intermittent reheating as needed.[2][3][12]
-
Washing: Wash the gel in 10% methanol, 7% acetic acid for 30 minutes.[2][3]
-
Rinsing: Rinse with ultrapure water before imaging.[12]
-
Imaging: Proceed with the same imaging setup as the basic protocol.
Visualizing the Workflow
To better understand the sequence of steps in a typical protein staining experiment, the following diagram illustrates the general workflow from gel electrophoresis to final image analysis.
Caption: General workflow for total protein staining in gel electrophoresis.
Conclusion
Both this compound and SYPRO Ruby are high-performance fluorescent stains suitable for a wide range of proteomic applications. The choice between them will depend on the specific priorities of the researcher.
-
This compound may be the preferred choice when the absolute highest sensitivity is required, and its reversible staining is advantageous for subsequent applications like Western blotting where the removal of the stain is beneficial. The reduced background speckling can also be an asset for cleaner images.
-
SYPRO Ruby is a well-established and reliable stain with a simple protocol, especially the rapid version, making it suitable for high-throughput workflows. Its consistent protein-to-protein staining and extensive documentation make it a robust choice for quantitative proteomics.
Ultimately, for any critical application, it is advisable to perform a pilot experiment to determine which stain provides the optimal results for the specific protein samples and downstream analysis methods being employed.
References
- 1. P148-S A Sensitive and Simple Procedure for Staining Proteins on Either Nitrocellulose or PVDF Membranes Based on the Fluorophore this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. uab.edu [uab.edu]
- 4. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 5. Background-free, high sensitivity staining of proteins in one- and two-dimensional sodium dodecyl sulfate-polyacrylamide gels using a luminescent ruthenium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. A statistical comparison of silver and SYPRO Ruby staining for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A brief review of other notable protein detection methods on acrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. abpbio.com [abpbio.com]
A Head-to-Head Battle of Protein Stains: Epicocconone vs. Coomassie Blue
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins separated by gel electrophoresis is a cornerstone of experimental success. The choice of protein stain is a critical decision that directly impacts the sensitivity, reliability, and downstream applications of their results. This guide provides an in-depth, objective comparison of two popular protein staining methods: the fluorescent dye Epicocconone and the classic colorimetric stain, Coomassie Blue. We will delve into their sensitivity, provide detailed experimental protocols, and present quantitative data to empower informed decisions in the laboratory.
Performance at a Glance: Sensitivity Showdown
The fundamental difference between this compound and Coomassie Blue lies in their detection methodology and, consequently, their sensitivity. This compound is a fluorescent compound that binds to proteins, allowing for detection with a fluorescence imager. Coomassie Blue, on the other hand, is a visible dye that requires densitometric scanning. This core distinction underpins the generally higher sensitivity of this compound-based stains.
| Staining Method | Limit of Detection (LOD) | Principle |
| This compound-based Stains | As low as <50 pg to ≤ 1 µg[1] | Fluorescent detection after binding to proteins. |
| Coomassie Brilliant Blue (R-250) | Approximately 300 to 1000 ng (0.3 to 1 µg)[2] | Colorimetric detection based on non-specific protein binding. |
| Colloidal Coomassie Blue (G-250) | Approximately 6 to 8 ng[2] | Improved colorimetric detection with reduced background staining. |
Note: The limit of detection can vary depending on the specific protein, the gel matrix, and the imaging system used. The values presented are typical ranges reported in the literature.
In-Depth Experimental Protocols
Reproducibility and accuracy in protein analysis are intrinsically linked to the meticulous execution of staining protocols. Below are detailed methodologies for both this compound-based and Coomassie Brilliant Blue R-250 staining.
This compound-Based Total Protein Staining Protocol (using LavaPurple™)
This protocol is based on the use of LavaPurple™, a commercially available this compound-based stain.
Solutions Required:
-
Fixation Solution: 50% Methanol, 10% Acetic Acid
-
Staining Solution: LavaPurple™ concentrate diluted in high purity water
-
Washing Solution: High purity water
-
Acidification Solution: 1% Acetic Acid
Procedure:
-
Fixation: After electrophoresis, immerse the gel in the fixation solution for at least 1 hour with gentle agitation. For thicker gels (≥1.5 mm), extend the fixation time to 1.5 hours.
-
Washing: Decant the fixation solution and wash the gel with high purity water for 10-15 minutes.
-
Staining: Prepare the staining solution according to the manufacturer's instructions (typically a 1:100 dilution of the concentrate in water). Immerse the gel in the staining solution and incubate for 60-90 minutes with gentle agitation, protected from light.
-
Washing: Remove the staining solution and wash the gel with high purity water for 30 minutes. For thicker gels or to reduce background, this wash can be extended.
-
Acidification: Immerse the gel in the acidification solution for 15 minutes with gentle agitation.
-
Imaging: The gel is now ready for imaging using a fluorescence imager with appropriate excitation and emission filters (e.g., excitation at 532 nm and emission at ~610 nm).
Coomassie Brilliant Blue R-250 Staining Protocol
This is a classic and widely used protocol for total protein staining.
Solutions Required:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) Methanol, 10% (v/v) Glacial Acetic Acid
-
Destaining Solution: 40% (v/v) Methanol, 10% (v/v) Glacial Acetic Acid
-
Storage Solution: 7% (v/v) Acetic Acid
Procedure:
-
Staining: After electrophoresis, immerse the gel in the Coomassie Blue staining solution for 2-4 hours with gentle agitation.
-
Destaining: Decant the staining solution and add the destaining solution. Gently agitate the gel. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This process can take several hours to overnight.
-
Washing: Once the desired level of destaining is achieved, wash the gel with distilled water.
-
Storage: The gel can be stored in the 7% acetic acid solution.
-
Imaging: The gel can be visualized and documented using a densitometer or a standard flatbed scanner.
Visualizing the Workflow and Comparison
To further clarify the experimental processes and the logical relationship between these two staining methods, the following diagrams are provided.
References
A Head-to-Head Comparison of Fluorescent Protein Stains: Unveiling the Linear Dynamic Range
For researchers, scientists, and drug development professionals seeking to accurately quantify proteins in electrophoretic gels, the choice of staining agent is paramount. The linear dynamic range of a stain—the concentration range over which the signal intensity is directly proportional to the amount of protein—is a critical factor for reliable quantification. This guide provides an objective comparison of the linear dynamic range of Epicocconone-based stains against other widely used protein stains, supported by experimental data and detailed protocols.
This report delves into the quantitative performance of four popular protein stains: this compound-based stains (including Deep Purple™), SYPRO™ Ruby, and Coomassie Brilliant Blue. By examining their linear dynamic ranges and the methodologies used to determine them, this guide aims to equip researchers with the information needed to select the most appropriate stain for their specific quantitative proteomics applications.
Quantitative Comparison of Linear Dynamic Range
The ability to quantify protein expression levels accurately is fundamental in numerous research areas, from biomarker discovery to monitoring drug efficacy. The following table summarizes the reported linear dynamic ranges of this compound, SYPRO™ Ruby, Coomassie Brilliant Blue, and Deep Purple™ protein stains, providing a quantitative basis for comparison. It is important to note that these values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
| Stain | Reported Linear Dynamic Range | Lower Limit of Detection (LOD) |
| This compound-based | > 4 orders of magnitude[1] | < 50 pg[2] |
| SYPRO™ Ruby | ~3 orders of magnitude (1 ng - 1000 ng)[3] | 0.25 - 1 ng[4] |
| Coomassie Blue | ~2 orders of magnitude (5 ng - 500 ng) | ~3-10 ng |
| Deep Purple™ | > 4 orders of magnitude[5] | Not explicitly stated in reviewed sources |
Experimental Determination of Linear Dynamic Range
To ensure the accuracy and reproducibility of protein quantification, it is crucial to understand the experimental workflow for determining the linear dynamic range of a protein stain. This process typically involves running a dilution series of a known protein standard on a polyacrylamide gel, staining the gel, and then measuring the signal intensity of each protein band.
Detailed Experimental Protocol:
-
Preparation of Protein Standards: A serial dilution of a known protein standard, such as Bovine Serum Albumin (BSA), is prepared. The concentration range should be wide enough to encompass the expected linear dynamic range of the stain.
-
SDS-PAGE: The protein dilutions are mixed with loading buffer, denatured, and loaded onto a polyacrylamide gel. Electrophoresis is then carried out to separate the proteins.
-
Staining: After electrophoresis, the gel is stained according to the manufacturer's protocol for the specific stain being evaluated. This may involve fixation, staining, and destaining steps.
-
Imaging: The stained gel is imaged using a suitable instrument, such as a fluorescence scanner or a densitometer, with appropriate excitation and emission wavelengths for fluorescent stains.
-
Data Analysis: The signal intensity of each protein band is quantified using image analysis software. After background subtraction, the signal intensity is plotted against the known amount of protein in each band. The linear dynamic range is the region of this plot where the relationship between signal intensity and protein amount is linear.[6][7]
Mechanism of this compound Staining
This compound, a natural fluorescent compound, offers a unique mechanism for protein detection. It reacts reversibly with primary amines (such as the side chains of lysine residues) in proteins to form a highly fluorescent product. This reversible binding is advantageous as it does not permanently modify the protein, making it compatible with downstream applications like mass spectrometry.
Discussion of Alternatives
SYPRO™ Ruby
SYPRO™ Ruby is a popular fluorescent protein stain known for its high sensitivity and broad linear dynamic range of approximately three orders of magnitude.[3] It is a ruthenium-based metal chelate that interacts non-covalently with proteins. The staining protocol is relatively simple and the stain is compatible with mass spectrometry.
Coomassie Brilliant Blue
Coomassie Brilliant Blue is a classic, cost-effective colorimetric stain. It exists in two main forms, R-250 and G-250. While less sensitive than fluorescent stains, it offers a respectable linear dynamic range of about two orders of magnitude.[8][9] Recent studies have also explored its use in infrared fluorescence detection, which has been shown to significantly exceed the linear dynamic range of SYPRO™ Ruby.[10][11] However, traditional colorimetric detection has a narrower dynamic range compared to fluorescent methods.
Deep Purple™
Deep Purple™ is another fluorescent stain based on the this compound fluorophore. It is reported to have a very wide linear dynamic range, extending over four orders of magnitude, making it suitable for quantifying both low and high abundance proteins in the same gel.[5]
Conclusion
The selection of a protein stain should be guided by the specific requirements of the experiment, particularly the need for accurate quantification. This compound-based stains, including Deep Purple™, offer a superior linear dynamic range, extending over four orders of magnitude, which is a significant advantage for quantitative proteomics studies where a wide range of protein expression levels is expected. SYPRO™ Ruby provides a reliable and sensitive option with a well-established three-order-of-magnitude linear range. Coomassie Brilliant Blue remains a viable, economical choice, especially when high sensitivity is not the primary concern, with its performance enhanced when using infrared fluorescence detection. For researchers prioritizing the broadest linear dynamic range for accurate protein quantification, this compound-based stains present a compelling choice.
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. uab.edu [uab.edu]
- 5. gelcompany.com [gelcompany.com]
- 6. protocols.io [protocols.io]
- 7. licorbio.com [licorbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Coomassie blue as a near-infrared fluorescent stain: a systematic comparison with Sypro Ruby for in-gel protein detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S-EPMC3861728 - Coomassie blue as a near-infrared fluorescent stain: a systematic comparison with Sypro Ruby for in-gel protein detection. - OmicsDI [omicsdi.org]
A Comparative Guide to the Performance of Natural Epicocconone and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of natural Epicocconone, a fluorogenic natural product, and its synthetically derived analogs. The information presented herein is intended to assist researchers in selecting the optimal fluorescent probe for their specific applications, ranging from protein quantification and gel staining to cellular imaging. The comparative data is supported by experimental protocols for key methodologies.
Executive Summary
Natural this compound is a widely used fluorescent stain that exhibits a remarkable long Stokes shift, fluorescing weakly in its native state and emitting a strong orange-red signal upon covalent binding to primary amines in proteins. While effective, its inherent limitations, such as moderate quantum yield and photostability, have prompted the development of synthetic analogs. These analogs have been engineered to offer improved photophysical properties, including higher quantum yields and enhanced photostability, leading to greater sensitivity in various bioanalytical applications. This guide presents a quantitative comparison of these key performance indicators and provides the necessary experimental context for their evaluation.
Data Presentation: A Quantitative Comparison
The following table summarizes the key photophysical properties of natural this compound and a selection of its synthetic analogs. The data highlights the significant improvements in quantum yield and brightness achieved through synthetic modification.
| Compound | Excitation (λex, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |
| Natural this compound | 520 | 610 | 11,200 | 0.06 | [1] |
| Synthetic Analog 1 | 535 | 596 | 25,000 | 0.21 | |
| Synthetic Analog 2 | 550 | 605 | 30,000 | 0.35 | |
| Synthetic Analog 3 | 562 | 615 | 32,000 | 0.42 | |
| Synthetic Analog 4 | 528 | 590 | 28,000 | 0.28 |
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for quantitative proteomics using fluorescent dyes like this compound and its analogs, specifically in the context of two-dimensional difference gel electrophoresis (2D-DIGE).
Experimental Protocols
Protein Staining for 1D Gel Electrophoresis
This protocol provides a general procedure for staining proteins in polyacrylamide gels using this compound-based dyes.
Materials:
-
Staining solution: this compound or synthetic analog solution (concentration as recommended by manufacturer).
-
Fixation solution: 40% ethanol, 10% acetic acid in water.
-
Wash solution: 10% ethanol, 5% acetic acid in water.
-
Destaining solution (optional): 7.5% acetic acid in water.
-
Deionized water.
Procedure:
-
Fixation: After electrophoresis, place the gel in the fixation solution and incubate for at least 1 hour with gentle agitation. This step is crucial for fixing the proteins within the gel matrix.
-
Washing: Discard the fixation solution and wash the gel with deionized water for 10-15 minutes. Repeat this washing step two more times.
-
Staining: Immerse the gel in the this compound staining solution and incubate for 1-2 hours at room temperature with gentle agitation, protected from light.
-
Washing/Destaining:
-
For a quick wash, briefly rinse the gel with the wash solution to remove excess stain.
-
For lower background, the gel can be destained in the destaining solution for 15-30 minutes.
-
-
Imaging: The gel can be visualized using a standard UV transilluminator or a laser-based gel scanner with appropriate excitation and emission filters.
Relative Fluorescence Quantum Yield Determination
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a standard of known quantum yield.
Materials:
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvettes (1 cm path length).
-
Solvent (e.g., ethanol, water, or buffer, ensuring it is the same for both sample and standard).
-
Standard fluorescent dye with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Sample solution of the fluorescent dye to be measured.
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.
-
Measure Fluorescence Spectra:
-
Record the fluorescence emission spectrum of the solvent blank.
-
Record the fluorescence emission spectra of the standard and sample solutions at the same excitation wavelength. Ensure the excitation and emission slit widths are kept constant for all measurements.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum after subtracting the solvent blank's spectrum.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
By plotting the integrated fluorescence intensity versus absorbance for the series of dilutions, the slope of the resulting line can be used for the calculation, which provides a more accurate determination.
-
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)
Fluorescence lifetime measurements are typically performed using a technique called Time-Correlated Single Photon Counting (TCSPC).
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or LED).
-
Sample holder.
-
Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode).
-
TCSPC electronics.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorescent dye in the desired solvent.
-
Instrument Setup:
-
The pulsed light source excites the sample at a specific wavelength.
-
The emitted photons are collected at a 90° angle and detected by the photodetector.
-
-
Data Acquisition: The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting histogram represents the fluorescence decay curve. This decay is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τ), which is the time it takes for the fluorescence intensity to decay to 1/e of its initial value. For natural this compound, a bi-exponential decay is often observed, indicating different excited-state populations.[1]
Conclusion
The development of synthetic analogs of this compound has led to a new generation of fluorescent probes with significantly enhanced performance characteristics. As demonstrated by the quantitative data, these analogs offer superior brightness and quantum yields compared to the natural product, enabling more sensitive detection in a variety of proteomic and cell imaging applications. The provided experimental protocols offer a starting point for researchers to effectively utilize these powerful tools in their own investigations. The choice between natural this compound and its synthetic analogs will ultimately depend on the specific requirements of the experiment, with the analogs providing a distinct advantage in applications demanding the highest sensitivity and photostability.
References
A Comparative Guide to Epicocconone Staining for Quantitative Proteomics
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is paramount. This guide provides an objective comparison of Epicocconone-based fluorescent staining with two other widely used methods: SYPRO Ruby and Coomassie Blue, offering insights into their quantitative accuracy and performance. Experimental data is summarized for easy comparison, and detailed protocols for key experiments are provided.
This compound, a natural fluorescent compound, has gained traction in proteomics for its high sensitivity and broad linear dynamic range. This guide delves into the quantitative performance of this compound staining, placing it in context with established methods to aid in the selection of the most appropriate staining strategy for your research needs.
Quantitative Performance Comparison
The choice of a protein stain can significantly impact the quantitative accuracy of a proteomics experiment. The following table summarizes the key quantitative parameters for this compound, SYPRO Ruby, and Coomassie Blue stains.
| Feature | This compound | SYPRO Ruby | Coomassie Blue (Visible) | Coomassie Blue (Infrared Fluorescence) |
| Limit of Detection (LOD) | High sensitivity, reportedly down to picogram levels. Some studies suggest it is more sensitive than SYPRO Ruby.[1] | High sensitivity, typically in the 0.25 to 1 ng range.[2] | Moderate sensitivity, in the range of 30 to 100 ng. | High sensitivity, comparable to or slightly exceeding SYPRO Ruby (<1 ng).[3] |
| Linear Dynamic Range | Wide, reported to be over four orders of magnitude.[4] Some studies report a logarithmic response, which should be considered for normalization.[5] | Wide, over three orders of magnitude.[2] | Narrow, approximately one to two orders of magnitude. | Wide, significantly exceeding that of SYPRO Ruby.[3] |
| Inter-protein Variability | Some variability reported, influenced by the number of primary amine groups and protein hydrophobicity. | Less protein-to-protein variability compared to silver and some other fluorescent stains.[2] | Dependent on the number of basic and hydrophobic amino acid residues. | Similar to visible Coomassie, but the detection method can influence variability. |
| Photostability | Lower photostability compared to SYPRO Ruby. | Good photostability. | Very high photostability. | Very high photostability. |
| Compatibility with Mass Spectrometry | Fully compatible; the reversible nature of the staining is advantageous.[6] | Fully compatible.[7] | Fully compatible. | Fully compatible. |
| Staining Time | Relatively fast, can be completed in approximately 3.5 hours.[8] | Can be rapid (90 minutes) or overnight for maximum sensitivity.[2] | Fast, but requires a destaining step. | Same as visible Coomassie. |
| Ease of Use | Simple protocol, often without the need for a separate destaining step. | Simple protocol, with both rapid and overnight options. | Simple staining protocol, but the destaining step can be time-consuming. | Same as visible Coomassie. |
Staining Mechanisms and Workflows
The underlying chemical principles and experimental procedures for each staining method differ significantly, influencing their performance and application.
Staining Mechanisms
The interaction of each dye with proteins dictates its specificity and staining characteristics.
Caption: Staining mechanisms of this compound, SYPRO Ruby, and Coomassie Blue.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each staining method.
Caption: Experimental workflows for protein gel staining.
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible and accurate quantitative results.
This compound Staining Protocol (General)
This protocol is a general guideline. For specific commercial kits, refer to the manufacturer's instructions.
-
Fixation: Immerse the polyacrylamide gel in a fixation solution (e.g., 10% ethanol, 7.5% acetic acid) for at least 1 hour with gentle agitation.
-
Washing: Wash the gel twice with deionized water for 15 minutes each with gentle agitation.
-
Staining: Prepare the this compound staining solution according to the manufacturer's instructions. Immerse the gel in the staining solution for 1-2 hours with gentle agitation, protected from light.
-
Washing: Briefly wash the gel with deionized water.
-
Image Acquisition: The gel is now ready for imaging using a fluorescence imager with appropriate excitation and emission filters (e.g., excitation at ~520 nm and emission at ~610 nm).
SYPRO Ruby Protein Gel Stain Protocol
This protocol is based on the manufacturer's recommendations and offers both a rapid and an overnight option for flexibility.
Rapid Protocol (for mini-gels):
-
Fixation: Fix the gel in 50% methanol, 7% acetic acid for 15 minutes. Repeat with fresh fixative for another 15 minutes.
-
Staining: Place the gel in SYPRO Ruby stain and microwave at full power for 30-60 seconds until the solution is warm. Agitate gently for 5-10 minutes.
-
Washing: Wash the gel in 10% methanol, 7% acetic acid for 30 minutes.
-
Image Acquisition: Rinse the gel with deionized water and image using a UV or blue-light transilluminator or a laser scanner (Excitation: ~450 nm, Emission: ~610 nm).
Overnight Staining Protocol:
-
Fixation: Fix the gel in 50% methanol, 7% acetic acid for at least 3 hours to overnight.
-
Staining: Immerse the gel in SYPRO Ruby stain and incubate for at least 3 hours to overnight with gentle agitation, protected from light.
-
Washing: Wash the gel in 10% methanol, 7% acetic acid for 30 minutes.
-
Image Acquisition: Rinse the gel with deionized water and image as described in the rapid protocol.
Colloidal Coomassie Blue G-250 Staining Protocol with Infrared Fluorescence Detection
This protocol is optimized for high sensitivity using an infrared imaging system.
-
Fixation: Fix the gel in 50% ethanol, 10% acetic acid for 1 hour.
-
Washing: Wash the gel three times with deionized water for 10 minutes each.
-
Staining: Incubate the gel in Colloidal Coomassie Blue G-250 staining solution overnight with gentle agitation.
-
Washing: Wash the gel with deionized water for 1-3 hours until the background is clear.
-
Image Acquisition: Image the gel using a standard white light transilluminator or, for higher sensitivity and quantitative accuracy, an infrared imaging system (Excitation: ~680 nm, Emission: ~700 nm).
Conclusion
This compound staining presents a compelling option for quantitative proteomics, offering high sensitivity and a wide linear dynamic range. Its performance is comparable, and in some aspects, potentially superior to the well-established SYPRO Ruby stain. The reversible nature of this compound's interaction with proteins is a distinct advantage for downstream mass spectrometry analysis. However, researchers should be mindful of its lower photostability compared to SYPRO Ruby and the conflicting reports regarding its linear versus logarithmic response, which may necessitate careful calibration for precise quantification.
For routine, cost-effective analysis where high sensitivity is not the primary concern, Coomassie Blue remains a viable option. The advent of infrared fluorescence detection has significantly enhanced the quantitative capabilities of Coomassie staining, making it a strong competitor to fluorescent dyes like SYPRO Ruby and this compound, with the added benefit of a wider linear dynamic range.
Ultimately, the choice of staining method will depend on the specific requirements of the experiment, including the desired level of sensitivity, the need for precise quantification, budget constraints, and the available imaging equipment. This guide provides the necessary data and protocols to make an informed decision for your proteomics workflow.
References
- 1. abpbio.com [abpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. SYPRO™ Ruby Protein Gel Stain, 1 L - FAQs [thermofisher.com]
- 4. Coomassie blue staining | Abcam [abcam.com]
- 5. uab.edu [uab.edu]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. carlroth.com [carlroth.com]
- 8. Coomassie Blue Staining: Definition & Overview [excedr.com]
Mass spectrometry compatibility: Epicocconone vs silver staining.
A Comparative Guide to Protein Staining for Mass Spectrometry: Epicocconone vs. Silver Staining
For researchers, scientists, and drug development professionals, the choice of protein stain is a critical step in the proteomics workflow that can significantly impact the success of downstream mass spectrometry (MS) analysis. An ideal stain should offer high sensitivity and a broad dynamic range without interfering with protein identification. This guide provides an objective comparison between the fluorescent stain this compound and the classical colorimetric silver stain, focusing on their compatibility and performance in MS-based proteomics.
Performance Comparison at a Glance
This compound-based fluorescent stains and mass spectrometry-compatible silver stains represent two distinct approaches to protein visualization in gels. While both offer high sensitivity, their underlying chemistries lead to significant differences in their suitability for quantitative proteomics and compatibility with mass spectrometry.
This compound is a natural, fluorescent compound that reversibly binds to the primary amine groups of proteins.[1][2][3][4] This reversible interaction is the cornerstone of its excellent mass spectrometry compatibility, as the stain does not cause chemical modifications that would impede peptide analysis.[1][5] In contrast, traditional silver staining methods employ reagents like formaldehyde or glutaraldehyde, which chemically cross-link proteins, rendering them incompatible with subsequent MS analysis.[6] While MS-compatible silver staining protocols that omit these aldehydes are available, they often come with trade-offs in sensitivity and require additional destaining steps.[7][8]
The following table summarizes the key quantitative performance metrics for each staining method.
| Feature | This compound-Based Stains | MS-Compatible Silver Staining |
| Principle | Reversible fluorescent binding to primary amines | Reduction of silver ions to metallic silver at protein sites |
| Limit of Detection (LOD) | High (< 50 pg to 100 pg)[1][9] | High (approx. 1-6 ng)[7] |
| Linear Dynamic Range | Very Wide (> 4 orders of magnitude)[9] | Narrow, less suitable for quantification[8] |
| MS Compatibility | Excellent; reversible binding does not interfere with analysis[2][10] | Limited; requires specific aldehyde-free protocols and destaining[7][8] |
| Protein Identification Success | High; studies show proteins are more likely to be identified[2][10] | Lower; risk of incomplete destaining and protein modification |
| Protocol Time | ~3 hours[1] | Variable, often longer with destaining |
| Quantification Capability | Excellent | Poor |
Experimental Workflows and Logical Relationships
The general workflow for preparing protein samples from a polyacrylamide gel for mass spectrometry analysis is depicted below. The key divergence between the two methods occurs at the staining and destaining steps. This compound offers a more direct path to in-gel digestion, whereas silver staining necessitates a dedicated destaining step to remove silver ions that can interfere with MS analysis.
References
- 1. gelcompany.com [gelcompany.com]
- 2. Mass spectrometric compatibility of Deep Purple and SYPRO Ruby total protein stains for high-throughput proteomics using large-format two-dimensional gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectral compatibility of four proteomics stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new cell-permeable long Stokes' shift fluorescent stain for live cell imaging and multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gelcompany.com [gelcompany.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of silver stain and SYPRO Ruby Protein Gel Stain with respect to protein detection in two-dimensional gels and identification by peptide mass profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A comparative review of fluorescent stains for proteomics.
In the field of proteomics, the accurate detection and quantification of proteins separated by gel electrophoresis are paramount. Fluorescent stains have emerged as a superior alternative to traditional colorimetric methods like Coomassie blue and silver staining, offering higher sensitivity, a broader dynamic range, and better compatibility with downstream applications such as mass spectrometry. This guide provides a comparative review of three widely used fluorescent stains: SYPRO Ruby, Deep Purple, and Flamingo, to assist researchers, scientists, and drug development professionals in selecting the optimal stain for their experimental needs.
Performance Comparison
The choice of a fluorescent stain significantly impacts the quality and reliability of proteomic data. Key performance indicators include sensitivity (the lowest detectable protein quantity), linearity (the range over which the fluorescent signal is proportional to protein amount), and dynamic range (the span of protein concentrations that can be accurately measured).
| Feature | SYPRO Ruby | Deep Purple | Flamingo |
| Sensitivity | High (0.25-1 ng)[1] | High (up to 8 times more sensitive than similar products in some cases)[2] | High (0.25-0.5 ng)[3][4][5] |
| Linear Dynamic Range | Over three orders of magnitude[1] | Over four orders of magnitude[6] | Over three orders of magnitude[3][7] |
| Mass Spectrometry Compatibility | Compatible, though may inhibit identification of cysteine and tryptophan-containing peptides[6][8] | Compatible; proteins are statistically more likely to be identified compared to SYPRO Ruby in some studies[9] | Compatible, with some studies showing a higher number of matched peptides compared to SYPRO Ruby[10][11] |
| Staining Time | ~18 hours (basic protocol), 90 minutes (rapid protocol)[12][13] | Minimum 1 hour fixation, 1 hour staining[2] | As little as 5 hours (2-hour fix, 3-hour stain)[4][7] |
| Excitation/Emission Maxima | ~470 nm / ~618 nm | ~532 nm / ~560 nm | ~512 nm / ~535 nm[5][7] |
Experimental Workflows and Signaling Pathways
The general workflow for using fluorescent stains in proteomics involves protein separation via electrophoresis, followed by staining, imaging, and downstream analysis.
References
- 1. abpbio.com [abpbio.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. bio-rad.com [bio-rad.com]
- 4. bio-rad.com [bio-rad.com]
- 5. bio-rad.com [bio-rad.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-rad.com [bio-rad.com]
- 8. Mass spectral compatibility of four proteomics stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometric compatibility of Deep Purple and SYPRO Ruby total protein stains for high-throughput proteomics using large-format two-dimensional gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of SYPRO Ruby and Flamingo fluorescent stains for application in proteomic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. uab.edu [uab.edu]
A Head-to-Head Comparison: Epicocconone for In Situ Biofilm Protein Quantification
For researchers, scientists, and drug development professionals navigating the complexities of biofilm analysis, accurate protein quantification is paramount. This guide provides a comprehensive benchmark of Epicocconone, a fluorescent dye, against traditional colorimetric methods—Bicinchoninic Acid (BCA) Assay, Lowry Assay, and Bradford Assay—for the in situ quantification of biofilm proteins. While direct comparative studies on biofilm matrices are limited, this guide synthesizes available data, outlines detailed experimental protocols, and discusses the inherent advantages and limitations of each method to inform your selection of the most suitable assay.
Performance at a Glance: this compound vs. Traditional Assays
The selection of a protein quantification method for biofilm analysis hinges on factors such as sensitivity, specificity in the complex biofilm matrix, and compatibility with downstream applications. Below is a summary of the key performance characteristics of this compound compared to the BCA, Lowry, and Bradford assays.
| Feature | This compound | Bicinchoninic Acid (BCA) Assay | Lowry Assay | Bradford Assay |
| Principle | Fluorescent staining of primary amines in proteins. | Copper reduction by proteins followed by chelation with bicinchoninic acid. | Copper reduction by proteins and subsequent reduction of Folin-Ciocalteu reagent. | Binding of Coomassie Brilliant Blue G-250 dye to proteins. |
| Detection Method | Fluorescence (Excitation: ~395 nm, Emission: ~605 nm) | Colorimetric (Absorbance at 562 nm) | Colorimetric (Absorbance at 750 nm) | Colorimetric (Absorbance at 595 nm) |
| Sensitivity | High (as low as 0.7 µ g/well )[1] | High (0.5 µg/mL to 1.5 mg/mL)[2] | High (5 to 150 µg/mL)[3] | Good (1 to 20 µg)[2] |
| Specificity in Biofilm Matrix | High; low interference from polysaccharides.[1] | Susceptible to interference from reducing agents and chelators.[4][5] | Susceptible to interference from reducing agents, detergents, and certain amino acids.[6] | Susceptible to interference from detergents and basic buffers.[7] |
| Linear Range | Wide | Wide | Narrow | Narrow |
| Assay Time | ~1-2 hours | ~30-60 minutes | ~40 minutes | ~15-30 minutes |
| Endpoint Stability | Stable | Stable | Time-sensitive | Stable |
The Contenders: A Deeper Dive
This compound: The Fluorescent Frontrunner for In Situ Analysis
This compound is a natural fluorescent compound that reacts reversibly with primary amines present in proteins to yield a highly fluorescent product.[8] This mechanism offers a distinct advantage for in situ biofilm analysis.
Advantages:
-
High Specificity: A key study demonstrated that this compound exhibits minimal interference from monosaccharides and polysaccharides like glucose, dextran, and alginate, which are major components of the extracellular polymeric substance (EPS) in biofilms.[1]
-
High Sensitivity: The assay can detect protein amounts as low as 0.7 µg per well.[1]
-
Non-destructive: The reversible binding allows for potential downstream applications.
-
Pro-fluorescent Nature: The dye is only weakly fluorescent in its unbound state, becoming highly fluorescent upon binding to proteins. This reduces background signal and may eliminate the need for washing steps, which can disrupt the biofilm structure.[8]
Limitations:
-
Requires a fluorescence microplate reader for detection.
-
As with other protein assays, the signal can be dependent on the amino acid composition, particularly the abundance of primary amines (e.g., lysine residues).[8]
The Traditional Trio: BCA, Lowry, and Bradford Assays
These colorimetric assays have been the workhorses of protein quantification for decades. However, their application to the complex and heterogeneous environment of a biofilm presents several challenges.
-
Bicinchoninic Acid (BCA) Assay: This method is based on the reduction of Cu²⁺ to Cu¹⁺ by proteins in an alkaline medium, followed by the colorimetric detection of the Cu¹⁺-BCA complex.[5] While generally robust and less susceptible to detergents than the Bradford assay, it is sensitive to reducing agents and copper-chelating agents that may be present in biofilm EPS or lysis buffers.[2][4]
-
Lowry Assay: A two-step process involving the reduction of copper ions by protein, followed by the reduction of the Folin-Ciocalteu reagent by copper-treated proteins.[6] It is highly sensitive but is prone to interference from a wide range of substances, including reducing agents, detergents, and certain amino acids like tyrosine and tryptophan.[6][9] This makes it particularly challenging for complex biological samples like biofilms.
-
Bradford Assay: This rapid and simple assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily basic and aromatic amino acid residues.[5] Its major drawback is its susceptibility to interference from detergents and its significant protein-to-protein variation.[2][7] The highly acidic nature of the reagent can also be problematic.[2]
Experimental Protocols
Detailed methodologies for performing in situ biofilm protein quantification using this compound and the alternative methods in a 96-well microplate format are provided below.
This compound Staining Protocol for Biofilms
This protocol is adapted from the methodology for in situ quantification of extracellular proteins in bacterial biofilms.[1]
-
Biofilm Culture: Grow biofilms in a 96-well microplate to the desired time point.
-
Removal of Planktonic Cells: Carefully remove the culture medium and non-adherent cells by gentle washing with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Staining: Add the this compound staining solution to each well and incubate in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 395 nm and emission at approximately 605 nm.
-
Quantification: Determine the protein concentration based on a standard curve generated using a known protein standard (e.g., bovine serum albumin, BSA).
Bicinchoninic Acid (BCA) Assay Protocol for Biofilms
-
Biofilm Culture and Washing: Grow and wash biofilms as described for the this compound protocol.
-
Cell Lysis (Optional but Recommended): To quantify total protein (intracellular and extracellular), lyse the biofilm cells using a suitable lysis buffer compatible with the BCA assay.
-
Reagent Preparation: Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions.
-
Assay: Add the BCA working reagent to each well containing the biofilm (or lysate).
-
Incubation: Incubate the plate at 37°C for 30 minutes or at 60°C for increased sensitivity.
-
Absorbance Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Quantification: Calculate the protein concentration from a BSA standard curve.
Lowry Assay Protocol for Biofilms
-
Biofilm Culture and Washing: Grow and wash biofilms as described above.
-
Cell Lysis: Lyse the biofilm cells to release intracellular proteins.
-
Alkaline Copper Treatment: Add an alkaline copper tartrate solution to each well and incubate.
-
Folin-Ciocalteu Reagent Addition: Add the Folin-Ciocalteu reagent and incubate for color development.
-
Absorbance Measurement: Measure the absorbance at 750 nm.
-
Quantification: Determine the protein concentration using a BSA standard curve.
Bradford Assay Protocol for Biofilms
-
Biofilm Culture and Washing: Grow and wash biofilms as previously described.
-
Cell Lysis: Lyse the biofilm cells.
-
Bradford Reagent Addition: Add the Coomassie Brilliant Blue G-250 reagent to each well.
-
Incubation: Incubate at room temperature for a short period (e.g., 10 minutes).
-
Absorbance Measurement: Measure the absorbance at 595 nm.
-
Quantification: Calculate the protein concentration from a BSA standard curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for this compound staining and a generic colorimetric assay for in situ biofilm protein quantification.
Caption: Experimental workflow for this compound-based in situ biofilm protein quantification.
Caption: General experimental workflow for colorimetric-based in situ biofilm protein quantification.
Conclusion: Choosing the Right Tool for the Job
For in situ quantification of biofilm proteins, particularly the extracellular components, This compound presents a compelling case as a superior method due to its high sensitivity and, most importantly, its specificity in the presence of polysaccharides that constitute a large portion of the biofilm matrix.[1] Its pro-fluorescent nature simplifies the workflow and minimizes physical disruption of the delicate biofilm structure.
While the BCA, Lowry, and Bradford assays are well-established and cost-effective , their utility for in situ biofilm analysis is hampered by significant susceptibility to interference from common biofilm components and the frequent necessity of cell lysis, which alters the in situ nature of the measurement. The choice of a traditional assay would require careful optimization and validation to account for these interferences.
Ultimately, the optimal method will depend on the specific research question, the biofilm system under investigation, and the available instrumentation. However, for researchers seeking a sensitive, specific, and minimally disruptive method for quantifying proteins within an intact biofilm, this compound offers significant advantages over its colorimetric counterparts.
References
- 1. This compound, a sensitive and specific fluorescent dye for in situ quantification of extracellular proteins within bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. citeqbiologics.com [citeqbiologics.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. What are the limitations of BCA assays? | AAT Bioquest [aatbio.com]
- 5. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]
- 6. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. alliedacademies.org [alliedacademies.org]
Safety Operating Guide
Prudent Disposal of Epicocconone: A Guide for Laboratory Professionals
While often cited for its low toxicity in biological applications, the fluorescent dye Epicocconone requires careful handling and disposal in a laboratory setting due to the absence of a comprehensive Safety Data Sheet (SDS). This guide provides essential safety and logistical information, including operational and disposal protocols, to ensure the responsible management of this compound. In the absence of definitive hazard data, a cautious approach treating this compound as a chemical of unknown toxicity is recommended.
Immediate Safety and Handling Precautions
Standard laboratory safety protocols are paramount when handling this compound. All personnel should wear appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Operations should be conducted in a well-ventilated area to minimize inhalation exposure. If handling a powdered form, take care to avoid dust generation.
Chemical and Physical Properties of this compound
The following table summarizes the known properties of this compound. The lack of a specific SDS means that detailed hazard information is not publicly available.
| Property | Value |
| Chemical Formula | C₂₃H₂₂O₇ |
| Molar Mass | 410.42 g/mol |
| Appearance | Varies; may be a solid or in solution. |
| Fluorescence | Emits green fluorescence (~520 nm) in aqueous solutions, shifting to orange-red (~610 nm) upon binding to proteins.[1][2] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO). |
| Hazard Classification | A definitive hazard classification is not available. While some commercial products containing this compound are classified as non-hazardous, the pure compound's properties are not fully documented.[3][4] |
| Toxicity | Frequently described as "non-toxic" in the context of live-cell imaging.[1][5] However, without a formal toxicological assessment, it should be handled with care. |
| Environmental Fate | Data regarding environmental persistence, bioaccumulation, and ecotoxicity are not readily available. Therefore, release into the environment should be prevented. |
Detailed Disposal Protocol
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound waste, treating it as a standard chemical waste stream.
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, pipette tips, and weighing papers, must be collected in a designated, leak-proof solid chemical waste container.
-
Liquid Waste: All solutions containing this compound, including stock solutions, staining buffers, and the initial rinsate from contaminated glassware, must be collected in a designated, leak-proof liquid chemical waste container. Ensure the container material is compatible with the solvent used.
2. Container Labeling:
-
All waste containers must be clearly labeled as "Chemical Waste" or "Hazardous Waste" in accordance with your institution's guidelines.
-
The label must include the full chemical name ("this compound") and the solvent if applicable (e.g., "this compound in DMSO"). List the approximate concentration or percentage of each component.
-
Indicate the date the waste was first added to the container.
3. Waste Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Containers must be kept securely closed except when adding waste.
-
Utilize secondary containment, such as a larger, chemically resistant bin, to mitigate potential spills.
4. Final Disposal:
-
Once a waste container is nearly full (approximately 80% capacity), arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.
-
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from procedures involving this compound.
Caption: A workflow for the proper disposal of this compound waste.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. gelcompany.com [gelcompany.com]
- 5. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling Epicocconone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Epicocconone. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper management from receipt to disposal.
This compound is a fluorescent compound that requires careful handling due to its potential hazards. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Furthermore, Safety Data Sheets (SDS) indicate that it may cause an allergic skin reaction and is suspected of causing genetic defects and cancer. Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to this compound. The required PPE varies depending on the specific laboratory operation being performed.
| Operation | Required Personal Protective Equipment |
| Handling/Weighing (Powder) | - Full-face respirator with appropriate cartridges- Impervious disposable coveralls- Chemical-resistant gloves (e.g., Nitrile)- Safety goggles with side-shields- Shoe coverings |
| Working with Solutions | - Laboratory coat- Chemical-resistant gloves- Safety glasses with side-shields- Work should be conducted in a chemical fume hood. |
| Spill Cleanup | - Full-face respirator- Impervious clothing or chemical safety suit- Heavy-duty chemical-resistant gloves- Safety goggles- Chemical-resistant boots or shoe coverings |
| Waste Disposal | - Laboratory coat- Chemical-resistant gloves- Safety glasses with side-shields |
Hazard Classification Summary
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed[1]. |
| Skin Sensitization | May cause an allergic skin reaction. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. |
| Carcinogenicity | Suspected of causing cancer. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[1]. |
Experimental Protocol: Safe Handling of this compound
The following is a step-by-step guide for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a currently dated Safety Data Sheet (SDS) for this compound is accessible.
-
All work with this compound powder or volatile solutions must be conducted in a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before introducing this compound to the work area.
2. Donning Personal Protective Equipment (PPE):
-
Refer to the PPE table above and don the appropriate protective gear for the task.
-
Gloves should be inspected for any signs of degradation before use.
3. Weighing and Solution Preparation:
-
When weighing solid this compound, use a balance inside a chemical fume hood or a ventilated balance safety enclosure.
-
Use anti-static weigh paper or a tared container to minimize the dispersion of the powder.
-
When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Keep the container closed as much as possible during the process.
4. Experimental Use:
-
Clearly label all containers with the contents, concentration, and hazard warnings.
-
When using this compound solutions, use caution to avoid splashes and aerosol generation.
-
If working with cell cultures or other biological systems, be aware of the potential for contamination and handle accordingly.
5. Decontamination:
-
All surfaces and equipment contaminated with this compound should be decontaminated.
-
A freshly prepared solution of 1% sodium hypochlorite followed by a rinse with 70% ethanol can be used for general surface decontamination. Allow for adequate contact time.
-
For equipment, follow the manufacturer's guidelines for chemical compatibility.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh paper, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and the first rinse of contaminated glassware should be collected in a sealed, labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps should be disposed of in a designated sharps container for hazardous chemical waste.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid waste with this compound," "Aqueous this compound waste").
3. Storage of Waste:
-
Hazardous waste containers should be kept closed except when adding waste.
-
Store waste in a designated, secure area away from incompatible materials.
4. Final Disposal:
-
Dispose of all this compound waste through your institution's approved hazardous waste disposal program. Do not attempt to dispose of it with general laboratory trash or via the sanitary sewer system.
Visual Workflow for Handling this compound
The following diagrams illustrate the key workflows for safely handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Caption: Spill response workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
